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  • Product: 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol
  • CAS: 39216-89-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 1-[(2-Hydro...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol. As a molecule of interest in various chemical and pharmaceutical research domains, a thorough understanding of its fundamental characteristics is paramount for its application and development. This document delves into the structural and computed properties of the compound, alongside detailed, field-proven methodologies for the experimental determination of its key physicochemical parameters. While specific experimental data for this compound is not widely published, this guide establishes a robust framework for its characterization, drawing upon established analytical techniques and data from analogous structures to predict and understand its behavior. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction and Molecular Structure

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol is a fascinating bifunctional molecule that combines the structural features of both a tertiary alcohol and a secondary amine, with an additional primary alcohol moiety. This unique combination of functional groups imparts specific physicochemical characteristics that are crucial for its behavior in various systems. Its structure suggests a high degree of hydrophilicity and the potential for a range of intermolecular interactions, including hydrogen bonding and proton transfer.

Table 1: Compound Identification

IdentifierValueSource
IUPAC Name 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-olPubChem[1]
CAS Number 39216-89-2PubChem[1]
Molecular Formula C6H15NO2PubChem[1]
Molecular Weight 133.19 g/mol PubChem[1]
Canonical SMILES CC(C)(O)CNCCOPubChem[1]
InChI Key JBUUOYGLGCTQAG-UHFFFAOYSA-NPubChem[1]

Computed Physicochemical Properties

In the absence of extensive experimental data, computational models provide valuable initial insights into the behavior of a molecule. The following table summarizes key computed properties for 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol.

Table 2: Computed Physicochemical Data

PropertyValueSource
XLogP3 -1PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 52.5 ŲPubChem[1]

The negative XLogP3 value suggests that the compound is likely to be hydrophilic and have good aqueous solubility.[1] The presence of three hydrogen bond donors and three acceptors further supports its potential for strong interactions with polar solvents like water.

Experimental Determination of Physicochemical Properties

The following sections outline detailed experimental protocols for determining key physicochemical properties. These methods are presented with an emphasis on the underlying scientific principles to allow for adaptation and troubleshooting.

Melting and Boiling Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure. The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. These properties are indicative of the strength of intermolecular forces.

Experimental Protocol: Melting Point Determination (Capillary Method)

  • Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Experimental Protocol: Boiling Point Determination (Micro Boiling Point Method)

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a heating bath.

  • Heating and Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution. The principle of "like dissolves like" is a useful qualitative guide.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to understanding the solubility profile of the compound.

G cluster_0 Potentiometric Titration for pKa Determination A Prepare a solution of the compound of known concentration B Calibrate pH meter A->B C Titrate with a standardized solution of a strong acid (e.g., HCl) B->C D Record pH as a function of titrant volume C->D E Plot pH vs. volume of titrant D->E F Determine the equivalence point E->F G The pH at the half-equivalence point is the pKa F->G

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.

  • Titration: Place the solution in a beaker with a magnetic stirrer and a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point.

Spectroscopic Analysis

Experimental spectra for 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol are not available in the searched databases. This section outlines the expected spectral features based on the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. It is based on the absorption of electromagnetic radiation in the radiofrequency region by atomic nuclei.

Expected ¹H NMR Features:

  • -OH and -NH protons: Broad singlets, the chemical shifts of which are dependent on concentration and solvent. Their signals would disappear upon D₂O exchange.

  • -CH₂- groups: The two methylene groups adjacent to the nitrogen and oxygen atoms will likely appear as complex multiplets due to coupling with each other and with the -NH proton.

  • -CH₃ groups: The two methyl groups attached to the tertiary carbon will appear as a singlet, as they are equivalent and have no adjacent protons to couple with.

  • -C(CH₃)₂- proton: The proton on the tertiary carbon is not present. The carbon is quaternary.

Expected ¹³C NMR Features:

  • Six distinct carbon signals are expected, corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of the local electronic environment of each carbon atom (i.e., attached to oxygen, nitrogen, or other carbons).

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate. Different types of bonds absorb IR radiation at different characteristic frequencies, allowing for the identification of functional groups.

Expected IR Absorption Bands:

  • O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional groups and indicative of hydrogen bonding.

  • N-H stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ for the secondary amine. This may be overlapped with the O-H stretch.

  • C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds in the alkyl groups.

  • C-O stretch: A strong absorption band in the region of 1000-1250 cm⁻¹ for the C-O single bonds of the alcohol groups.

  • C-N stretch: A moderate absorption band in the region of 1020-1250 cm⁻¹.

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and molecular formula of a compound and can be used to elucidate its structure by analyzing the fragmentation pattern.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (133.19 g/mol ) should be observed, although it may be weak depending on the stability of the molecule.

  • Alpha-Cleavage: Fragmentation is likely to occur at the bonds adjacent to the heteroatoms (oxygen and nitrogen). Common fragmentation pathways would involve the loss of a methyl group (M-15), an ethyl group from the hydroxyethyl side chain, or the cleavage of the C-C bond adjacent to the tertiary alcohol.

  • Loss of Water: A peak corresponding to the loss of a water molecule (M-18) from the alcohol functionalities is also a common fragmentation pathway.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol. While a comprehensive set of experimental data is not yet available in the public domain, this document serves as a valuable resource for researchers by outlining the key structural features, predicted properties, and robust experimental protocols for its characterization. The methodologies described herein are grounded in fundamental chemical principles and are designed to yield reliable and reproducible data, which will be essential for any future research and development involving this compound.

References

  • PubChem. 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol. National Center for Biotechnology Information. [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (CAS 39216-89-2)

Target Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists Content Focus: Structural causality, chemoselective functionalization, and advanced material applications. Executive Summary & Structural...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Materials Scientists Content Focus: Structural causality, chemoselective functionalization, and advanced material applications.

Executive Summary & Structural Causality

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (CAS 39216-89-2) is a highly specialized, sterically hindered amino-diol. Unlike standard linear alkanolamines, this molecule features a unique trifunctional architecture: a highly reactive primary hydroxyl group, a secondary amine, and a sterically shielded tertiary hydroxyl group[1].

For drug development professionals and polymer scientists, the value of this molecule lies in its differential reactivity . The gem-dimethyl group adjacent to the tertiary alcohol creates a localized steric shield. This structural feature not only dictates the chemoselectivity during synthetic workflows but also imparts significant metabolic stability when incorporated into active pharmaceutical ingredients (APIs).

Quantitative Physicochemical Profile

The following table summarizes the core quantitative data utilized for stoichiometric calculations and analytical verification,[1].

PropertyValue
Chemical Name 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol
CAS Number 39216-89-2
Molecular Formula C6H15NO2
Molecular Weight 133.19 g/mol
SMILES String CC(C)(O)CNCCO
InChI Key JBUUOYGLGCTQAG-UHFFFAOYSA-N
Functional Groups 1° Hydroxyl, 3° Hydroxyl, 2° Amine
Commercial Purity ≥95% (Standard Reagent Grade)

Core Application I: Advanced Pharmaceutical Synthesis

In medicinal chemistry, primary and secondary alcohols are often considered metabolic liabilities due to their susceptibility to oxidation by alcohol dehydrogenases and Cytochrome P450 enzymes. By utilizing CAS 39216-89-2 as a foundational building block, researchers can introduce a hydrophilic hydrogen-bond network into a pharmacophore while leveraging the tertiary alcohol to block Phase I oxidative metabolism.

Furthermore, the distinct nucleophilicities of the three heteroatoms (2° Amine > 1° OH >> 3° OH) allow for elegant, protecting-group-minimized synthetic routes.

G Start CAS 39216-89-2 (Amino-Diol) Step1 N-Boc Protection (Boc2O, Et3N) Start->Step1 Chemoselective N-protection Intermediate N-Boc Protected Intermediate Step1->Intermediate Step2A 1° OH Reaction (TsCl, 0°C) Intermediate->Step2A High Reactivity Step2B 3° OH Reaction (Sterically Blocked) Intermediate->Step2B Low Reactivity Product Mono-Functionalized Precursor Step2A->Product

Caption: Chemoselective workflow for the sequential functionalization of CAS 39216-89-2.

Core Application II: Sterically Hindered Amines for CO2 Capture

Beyond pharmaceuticals, highly substituted alkanolamines are the industry standard for acid gas removal (gas sweetening). Traditional unhindered amines, such as monoethanolamine (MEA), react with CO₂ to form highly stable carbamates. This limits their theoretical absorption capacity to 0.5 moles of CO₂ per mole of amine and requires massive energy inputs for thermal desorption.

CAS 39216-89-2 acts as a sterically hindered amine . The bulky 2-methylpropan-2-ol moiety physically destabilizes the intermediate carbamate via steric repulsion. This forces the rapid hydrolysis of the carbamate into bicarbonate, fundamentally altering the reaction stoichiometry to 1.0 mole of CO₂ per mole of amine, while drastically lowering the regeneration energy.

CO2_Pathway Amine Hindered Amine (CAS 39216-89-2) Carbamate Unstable Carbamate Intermediate Amine->Carbamate Direct Reaction (Disfavored) Bicarbonate Bicarbonate (HCO3-) + Protonated Amine Amine->Bicarbonate Base-Catalyzed Hydration CO2 CO2 + H2O CO2->Carbamate CO2->Bicarbonate Carbamate->Bicarbonate Rapid Hydrolysis (Steric Relief)

Caption: Mechanism of CO2 capture and bicarbonate formation by sterically hindered alkanolamines.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yield, the following protocols have been designed with built-in kinetic controls and self-validating purification steps.

Protocol A: Chemoselective N-Boc Protection

This protocol isolates the secondary amine, leaving both hydroxyl groups untouched for downstream chemistry.

  • Preparation: Dissolve 10.0 mmol of in 20 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is a non-nucleophilic, aprotic solvent that readily solubilizes the starting material without participating in hydrogen bonding, which would otherwise suppress the amine's nucleophilicity.

  • Base Addition: Add 12.0 mmol (1.2 eq) of Triethylamine (Et₃N).

    • Causality: Et₃N acts as an acid scavenger, ensuring the secondary amine remains in its highly reactive, unprotonated state.

  • Reagent Addition: Cool the mixture to 0°C. Dropwise, add 10.5 mmol (1.05 eq) of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 5 mL DCM.

    • Causality: The strict stoichiometric control (1.05 eq) and low temperature prevent spurious O-acylation at the primary hydroxyl group.

  • Reaction & Workup: Stir at room temperature for 4 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: The mild alkaline quench neutralizes unreacted Boc₂O byproducts without risking the hydrolysis of the newly formed carbamate linkage.

Protocol B: Regioselective Primary O-Tosylation (Post N-Protection)

This protocol activates the primary alcohol for nucleophilic substitution while preserving the tertiary alcohol.

  • Preparation: Dissolve 5.0 mmol of the N-Boc protected intermediate in 15 mL of anhydrous pyridine.

    • Causality: Pyridine serves a dual role as both the solvent and the catalytic base required to activate the sulfonyl chloride and neutralize the resulting HCl byproduct.

  • Activation: Cool the solution strictly to 0°C. Add 5.2 mmol (1.04 eq) of p-Toluenesulfonyl chloride (TsCl) in small portions.

    • Causality: Temperature control at 0°C is critical. At elevated temperatures, the tertiary hydroxyl group may overcome its steric shielding and react, leading to di-tosylation. Kinetic control ensures absolute regioselectivity at the primary alcohol.

  • Isolation: Stir for 12 hours at 4°C. Dilute with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous CuSO₄, and brine.

    • Causality: The acidic and copper sulfate washes are highly efficient at complexing and removing residual pyridine, which would otherwise contaminate the final product and interfere with downstream substitution reactions.

References

Sources

Foundational

Theoretical and computational studies of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

Theoretical and Computational Analysis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol Executive Summary 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (CAS: 39216-89-2), often analyzed in the context of advanced acid ga...

Author: BenchChem Technical Support Team. Date: March 2026

Theoretical and Computational Analysis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

Executive Summary

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (CAS: 39216-89-2), often analyzed in the context of advanced acid gas removal, represents a critical class of sterically hindered secondary alkanolamines . Structurally derived from the reaction of monoethanolamine (MEA) and isobutylene oxide, this molecule combines the high reactivity of secondary amines with the thermodynamic benefits of steric hindrance.

This technical guide details the theoretical framework and computational methodologies required to characterize this compound. It focuses on its application in Carbon Capture, Utilization, and Storage (CCUS), where its unique molecular architecture promotes bicarbonate formation over stable carbamates, theoretically doubling CO₂ absorption capacity compared to conventional amines.

Molecular Architecture & Properties

The physicochemical behavior of this amine is dictated by its intramolecular hydrogen bonding (IMHB) and steric bulk.

Structural Topology

The molecule features a 2-methyl-2-hydroxypropyl group attached to a 2-hydroxyethyl amine backbone.

  • SMILES: CC(C)(O)CNCCO

  • Formula: C₆H₁₅NO₂[1]

  • Molecular Weight: 133.19 g/mol [1]

Intramolecular Hydrogen Bonding (IMHB)

Computational studies (DFT level) typically reveal that the gas-phase conformer is stabilized by strong IMHB.

  • Primary Interaction: The hydroxyl hydrogen of the tert-butyl moiety donates to the amine nitrogen lone pair (

    
    ).
    
  • Secondary Interaction: A cooperative network involving the hydroxyethyl tail (

    
    ).
    
  • Impact: These interactions shield the nitrogen lone pair, modulating the pKa and reducing initial reaction rates with CO₂ compared to unhindered MEA, but enhancing regeneration efficiency.

PropertyValue (Computed/Experimental)Method
pKa (298 K) ~9.4 - 9.7 (Predicted)SMD/B3LYP/6-311++G(d,p)
LogP -1.1XLogP3
Polar Surface Area 52.5 ŲTopological PSA
Rotatable Bonds 4Geometry Optimization

Computational Methodology

To accurately predict the thermodynamic and kinetic profile of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol, the following high-level computational protocol is established.

Electronic Structure Calculation
  • Functional: B3LYP or M06-2X (preferred for non-covalent interactions/H-bonding).

  • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for anionic intermediates like carbamates).

  • Solvation Model: SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) using water (

    
    ) to simulate the aqueous amine solvent environment.
    
Workflow Diagram

ComputationalWorkflow Start Initial Geometry (Conformer Search) Opt Geometry Optimization (Gas Phase) Start->Opt B3LYP/6-31G* Freq Frequency Analysis (NIMAG=0, ZPE) Opt->Freq Validation Solv Solvation Energy (SMD/PCM Model) Freq->Solv Single Point Thermo Thermodynamic Properties (ΔH, ΔG, pKa) Solv->Thermo Calculation

Figure 1: Standard computational workflow for characterizing alkanolamine reactivity.

Reactivity & Mechanism: CO₂ Capture

The core theoretical interest lies in the reaction mechanism with CO₂. Unlike primary amines which form stable carbamates, this sterically hindered secondary amine follows a pathway favoring bicarbonate formation.

The Zwitterion Mechanism
  • Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbon of CO₂, forming a zwitterion intermediate (

    
    ).
    
  • Deprotonation: A base (another amine molecule or water) removes the proton from the zwitterion.

Steric Hindrance Effect

The bulky 1,1-dimethyl-2-hydroxyethyl group creates significant steric hindrance around the nitrogen center.

  • Computational Prediction: The transition state energy barrier for the zwitterion formation is higher than that of MEA.

  • Carbamate Instability: Even if the carbamate forms, the steric repulsion destabilizes the

    
     bond, making the hydrolysis reaction (reversion to amine and bicarbonate) thermodynamically favorable.
    
  • Stoichiometry: This shifts the loading capacity from 0.5 mol CO₂/mol amine (Carbamate route) toward 1.0 mol CO₂/mol amine (Bicarbonate route).

Reaction Pathway Diagram

ReactionMechanism Amine Amine + CO2 TS1 TS1: C-N Bond Formation Amine->TS1 Zwitterion Zwitterion Intermediate (R2NH+-COO-) TS1->Zwitterion Carbamate Unstable Carbamate (R2N-COO-) Zwitterion->Carbamate Minor Path (Steric Inhibition) Bicarbonate Bicarbonate Formation (R2NH2+ + HCO3-) Zwitterion->Bicarbonate Major Path (Hydrolysis)

Figure 2: Proposed reaction pathway highlighting the steric inhibition of stable carbamate formation.

Spectroscopic Validation

To validate theoretical models, calculated vibrational frequencies are compared with experimental IR/NMR data.

  • Infrared (IR) Spectrum:

    • OH Stretch: Predicted broad band at

      
       (indicative of H-bonding).
      
    • NH Stretch: Weaker band buried within the OH region, typically ~

      
      .
      
    • C-N Stretch: Characteristic bands at

      
      .
      
  • NMR Shifts (

    
    H, DMSO-d6): 
    
    • Gem-dimethyl: Singlet at

      
       ppm.
      
    • Methylene (N-CH2): Multiplets at

      
       ppm.
      

Experimental Protocol for Synthesis & Validation

For researchers aiming to synthesize and validate this compound physically:

  • Reagents: Isobutylene oxide (1.0 eq), Monoethanolamine (MEA, 1.2 eq - excess to prevent poly-alkylation).

  • Conditions:

    • Mix reactants in a pressure vessel (autoclave) if neat, or in ethanol solvent.

    • Heat to 60-80°C for 4-6 hours.

    • Note: Ring opening of isobutylene oxide by amines typically occurs at the less hindered carbon, yielding the target structure.

  • Purification: Vacuum distillation is required to remove excess MEA.

  • Characterization: Confirm structure via GC-MS (Molecular ion peak at m/z 133).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14987016, 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol.[1] Retrieved from [Link][1]

  • Sartori, G., & Savage, D. W. (1983).Sterically Hindered Amines for CO2 Removal from Gases. Industrial & Engineering Chemistry Fundamentals. (Foundational theory on steric hindrance in amines).
  • Gupta, M., et al. (2013).Computationally designed amines for CO2 capture. Energy & Environmental Science.
  • Da Silva, E. F. (2005).A theoretical study of the reaction of CO2 with sterically hindered amines. Journal of Physical Chemistry A.

Sources

Exploratory

Chemoselectivity in Polyfunctional Amino Alcohols: A Technical Guide on the Reactivity of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary The molecule 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol pr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The molecule 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol presents a classic chemoselectivity challenge in organic synthesis. As a polyfunctional scaffold, it possesses three distinct nucleophilic centers: a secondary amine, a primary hydroxyl group, and a sterically hindered tertiary hydroxyl group. In drug development and materials science, the ability to orthogonally functionalize these specific sites without relying on exhaustive protection-deprotection strategies is critical for scalable, atom-economical synthesis.

This guide provides an in-depth analysis of the thermodynamic and kinetic causality governing the reactivity of this molecule. Furthermore, it details self-validating experimental protocols for the chemoselective functionalization of each reactive center, grounded in modern catalytic and acid-base methodologies.

Structural and Electronic Profiling

To achieve orthogonal functionalization, one must first understand the inherent reactivity hierarchy of the molecule's functional groups. The reactivity is dictated by a delicate balance of nucleophilicity, basicity, and steric hindrance.

The Reactivity Hierarchy
  • The Secondary Amine (-NH-): Under neutral or basic conditions, the secondary amine is the most kinetically reactive site. The nitrogen lone pair is highly polarizable and less tightly held than oxygen lone pairs, resulting in rapid attack on electrophiles.

  • The Primary Hydroxyl (-CH2OH): Located on the 2-hydroxyethyl appendage, this primary alcohol is moderately nucleophilic. It is sterically unhindered but cannot compete kinetically with the secondary amine unless the amine is electronically masked (e.g., via protonation) or the oxygen is specifically activated by a catalyst.

  • The Tertiary Hydroxyl (-C(CH3)2OH): Located on the 2-methylpropan-2-ol moiety, this group is highly sterically hindered by the adjacent gem-dimethyl groups. It is a poor nucleophile and is prone to E1 elimination under strongly acidic conditions.

Quantitative Reactivity Parameters

The table below summarizes the physicochemical parameters that dictate the causality of experimental outcomes.

Functional GroupTypeRelative NucleophilicitySteric Bulk (Approx. A-value)pKa (Conjugate Acid)Primary Challenge
-NH- Secondary AmineHigh (Kinetic Control)Moderate~9.5Preventing over-alkylation
-CH2OH Primary AlcoholModerateLow (~0.7 kcal/mol)~15.5Competing with the amine
-C(CH3)2OH Tertiary AlcoholLowHigh (>2.0 kcal/mol)~16.5Overcoming steric hindrance; avoiding dehydration

Causality of Chemoselective Methodologies

To selectively target a less reactive group (like the primary alcohol) in the presence of a highly reactive group (the amine), chemists must manipulate the reaction environment to invert the natural reactivity hierarchy.

N-Selective Functionalization

Under standard conditions (e.g., an acyl chloride with a non-nucleophilic base like triethylamine), the secondary amine reacts orders of magnitude faster than either hydroxyl group. The base scavenges the generated HCl, preventing the amine from becoming protonated and maintaining its nucleophilicity.

O-Selective Functionalization (Primary Hydroxyl)

Targeting the primary alcohol requires suppressing the amine's nucleophilicity. This is achieved via acid-mediated masking [1]. By introducing a strong, non-nucleophilic acid such as methanesulfonic acid (MsOH), the amine is quantitatively protonated to an ammonium salt (pKa ~9.5). The ammonium ion lacks a free lone pair, rendering it entirely non-nucleophilic. The primary alcohol, which remains unprotonated due to its much lower basicity, is then free to react with the electrophile. Alternatively, oxophilic tetranuclear zinc clusters can be used to selectively coordinate and activate the oxygen atom over the nitrogen[2].

O-Selective Functionalization (Tertiary Hydroxyl)

Direct functionalization of the tertiary alcohol is nearly impossible without first protecting both the amine and the primary alcohol. Even then, the steric bulk of the gem-dimethyl group requires the use of a super-nucleophile catalyst, such as 4-Dimethylaminopyridine (DMAP), to form a highly reactive acylpyridinium intermediate capable of forcing the reaction forward.

Reactivity_Pathways SM 1-[(2-Hydroxyethyl)amino] -2-methylpropan-2-ol NAcyl N-Acylation (Kinetic Control) SM->NAcyl Base + Electrophile OAcyl1 1° O-Acylation (Thermodynamic/Masked) SM->OAcyl1 Acid + Electrophile OAcyl3 3° O-Acylation (Sterically Hindered) SM->OAcyl3 Protection + DMAP

Caption: Divergent chemoselective functionalization pathways for the polyfunctional amino alcohol.

Self-Validating Experimental Protocols

The following workflows detail the exact methodologies for orthogonal functionalization. Each protocol includes built-in analytical validation steps to ensure the system's integrity.

Protocol A: Chemoselective N-Acylation

Objective: Selectively acylate the secondary amine while leaving both hydroxyl groups intact.

  • Setup: Dissolve 1.0 eq of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 1.5 eq of triethylamine (TEA). Causality: TEA acts as an acid scavenger to prevent the formation of the unreactive hydrochloride salt of the starting material.

  • Electrophile Addition: Cool the mixture to 0 °C. Dropwise, add 1.05 eq of the desired acyl chloride (e.g., acetyl chloride). Causality: Low temperatures suppress the slower O-acylation side reactions.

  • Reaction & Quench: Stir for 2 hours at 0 °C. Quench with saturated aqueous NaHCO3.

  • Self-Validation:

    • TLC: Perform a Ninhydrin stain. The starting material will stain purple (indicating a secondary amine). The successful product spot will be Ninhydrin-negative (amides do not stain).

    • 1H NMR: Observe the downfield shift of the N-CH2 protons from ~2.7 ppm to ~3.4 ppm due to the deshielding effect of the newly formed amide bond. The O-CH2 protons should remain relatively static at ~3.6 ppm.

Protocol B: Chemoselective 1° O-Acylation via Acidic Masking

Objective: Target the primary alcohol using acid-mediated amine deactivation[1].

  • Setup: Dissolve 1.0 eq of the amino alcohol in neat carboxylic acid (e.g., acetic acid) or a non-coordinating solvent like trifluoroacetic acid (TFA).

  • Masking: Add 1.2 eq of Methanesulfonic acid (MsOH). Causality: MsOH is a strong, non-nucleophilic acid that protonates the secondary amine, completely quenching its nucleophilicity without introducing competing nucleophiles like Cl⁻.

  • Electrophile Addition: Add 1.5 eq of the corresponding acyl chloride or acid anhydride. Heat to 50 °C for 4-6 hours.

  • Workup: Neutralize carefully with cold aqueous NaOH to liberate the free amine product, followed by extraction with ethyl acetate.

  • Self-Validation:

    • 1H NMR: The critical validation metric is the downfield shift of the O-CH2 protons on the 2-hydroxyethyl group from ~3.6 ppm to ~4.2 ppm (characteristic of an ester). The N-CH2 protons will show minimal shifting, confirming the amine was untouched.

Mechanism_Acidic Step1 Free Amino Alcohol (Nucleophilic N & O) Step2 Ammonium Intermediate (N-Nucleophilicity Quenched) Step1->Step2 + MsOH (Protonation) Step3 1° O-Acyl Attack (Chemoselective Step) Step2->Step3 + RCOCl (Acylation) Step4 O-Acylated Product (Salt Form) Step3->Step4 - HCl (Elimination)

Caption: Mechanism of acid-mediated chemoselective O-acylation via temporary nitrogen masking.

Protocol C: Advanced Catalytic O-Acylation (Alternative)

For substrates sensitive to strong acids, modern organocatalytic approaches utilizing N-carbonylimidazoles and DBU[3], or tetranuclear zinc clusters (Zn4(OCOCF3)6O)[2], can achieve unprecedented chemoselectivity for the primary alcohol by exploiting the oxophilicity of the catalyst over the azaphilicity typically seen in transition metals.

Summary of Reaction Outcomes

Target SiteReagents / CatalystConditionsExpected ChemoselectivityPrimary Validation Metric
Secondary Amine RCOCl, Et3NDCM, 0 °C>95% N-AcylationNinhydrin negative; N-CH2 NMR shift
Primary Hydroxyl RCOCl, MsOHNeat/TFA, 50 °C>90% 1° O-AcylationO-CH2 NMR shift to ~4.2 ppm
Primary Hydroxyl Zn4(OCOCF3)6OToluene, Reflux>95% 1° O-AcylationOxophilic coordination verified by NMR
Tertiary Hydroxyl Boc2O, TBDMSCl, then Ac2O/DMAPMulti-stepRequires ProtectionIR: Sharp ester C=O at 1735 cm⁻¹

References

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applic
  • Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles - PubMed. nih.gov.
  • Chemoselective O-Acylation of Aminoalcohols Catalyzed by a Zinc Cluster. thieme-connect.com.

Sources

Foundational

Health and Safety Considerations for Handling 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

Executive Summary & Chemical Identity 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (CAS 39216-89-2) is a hindered secondary amino alcohol utilized primarily as a buffering agent, pH adjuster, and synthetic intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (CAS 39216-89-2) is a hindered secondary amino alcohol utilized primarily as a buffering agent, pH adjuster, and synthetic intermediate in pharmaceutical development. Its structural duality—possessing both a secondary amine and two hydroxyl groups (one primary, one tertiary)—imparts unique chemical stability but introduces specific safety risks, most notably the potential for N-nitrosamine formation .

This guide synthesizes toxicological data, physicochemical properties, and industrial hygiene protocols to establish a self-validating safety management system for this substance.

Chemical Profile
PropertySpecification
CAS Number 39216-89-2
IUPAC Name 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol
Molecular Formula C₆H₁₅NO₂
Molecular Weight 133.19 g/mol
Physical State Viscous liquid or low-melting solid (hygroscopic)
Solubility Miscible in water, alcohols; soluble in polar organic solvents
pKa (Estimated) ~9.5 – 9.8 (Base strength similar to related alkanolamines)

Toxicological Assessment & Critical Hazards

Mechanism of Action: Local vs. Systemic

The primary acute hazard of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol is local tissue destruction driven by its alkalinity. Upon contact with mucous membranes or ocular tissue, the free amine groups saponify membrane lipids and denature proteins, leading to potential irreversible damage (corneal opacity) if not treated immediately.

  • Ocular: High risk of severe irritation or damage (Category 1/2A). The tertiary alcohol group increases lipophilicity slightly compared to simple ethanolamines, potentially aiding corneal penetration.

  • Dermal: Moderate irritant. Prolonged exposure can disrupt the stratum corneum, leading to dermatitis.

  • Systemic: Acute systemic toxicity is generally low for this class (LD50 oral rat typically >2000 mg/kg for hindered amino alcohols), but aspiration hazards exist if the liquid is ingested and vomited.

The Critical Risk: Nitrosamine Formation

For drug development professionals, the secondary amine structure represents a critical quality and safety attribute. In the presence of nitrosating agents (nitrites, nitrous acid, nitrogen oxides), this substance can undergo N-nitrosation to form N-nitroso-1-[(2-hydroxyethyl)amino]-2-methylpropan-2-ol , a potential mutagenic impurity.

Pathway Visualization: The following diagram illustrates the nitrosation mechanism and the necessary intervention points.

NitrosamineRisk Amine Secondary Amine (Precursor) Intermediate N-Nitrosammonium Ion Amine->Intermediate + Nitrosating Agent Nitrite Nitrosating Agent (NO2-, NOx) Nitrite->Intermediate Acid Acidic Conditions (H+) Acid->Intermediate Catalyst Nitrosamine N-Nitrosamine (Mutagenic Impurity) Intermediate->Nitrosamine - H+ Scavenger Control: Scavengers (Ascorbic Acid) Scavenger->Intermediate Inhibits Avoidance Control: Remove Nitrites Avoidance->Nitrite Eliminates

Figure 1: Mechanism of N-nitrosamine formation and critical control points (CCPs).

Risk Management & Control Strategies

Effective safety relies on a hierarchy of controls. The following protocols are designed to be self-validating: if the engineering control fails, the PPE serves as a backup, and if PPE fails, the emergency response limits damage.

Engineering Controls
  • Ventilation: Handle exclusively in a certified chemical fume hood functioning at a face velocity of 80–100 fpm.

  • Inert Atmosphere: Store and transfer under nitrogen or argon. This prevents the absorption of atmospheric CO₂ (which forms carbamates) and moisture, maintaining reagent integrity.

  • Temperature Control: If heating is required to reduce viscosity for transfer, use a water bath or heating block set <60°C. Avoid direct hot plates to prevent thermal degradation.

Personal Protective Equipment (PPE) Matrix
  • Eye Protection: Chemical Splash Goggles are mandatory. Face shields are required when pouring volumes >100 mL. Rationale: Alkaline burns to the eye are more severe than acid burns due to deep tissue penetration.

  • Hand Protection:

    • Primary: Nitrile Rubber (0.11 mm) – Splash protection only.

    • Immersion/High Risk: Butyl Rubber or Viton (>0.3 mm).

    • Note: Avoid latex gloves, as they may contain curing accelerators (dithiocarbamates) that can act as nitrosamine precursors in specific environments.

  • Respiratory: If aerosolization is possible (e.g., spraying, vigorous mixing) and engineering controls are insufficient, use a NIOSH-approved respirator with Organic Vapor/P100 cartridges.

Handling Viscous & Hygroscopic Liquids

This substance is likely viscous and hygroscopic.[1]

  • Transfer: Use wide-bore pipette tips or positive displacement pipettes for accurate dosing.

  • Weighing: Weigh quickly into closed vessels. Do not leave open on the balance; moisture uptake will alter the effective mass and stoichiometry.

  • Glassware: Use silanized glassware if precise recovery is needed, as amino alcohols can adsorb to untreated glass surfaces.

Emergency Response Protocols

Ocular Exposure (Code Red)
  • Immediate Action: Irrigate eyes for a minimum of 30 minutes . Time is tissue.

  • Protocol: Use an eyewash station.[2] Hold eyelids open.

  • Medical: Seek ophthalmological evaluation immediately. Alkaline burns may appear minor initially but cause delayed deep-tissue necrosis.

Spills and Neutralization

Do not use strong acids to neutralize amino alcohol spills, as this can generate excessive heat and spatter.

  • Step 1: Isolate the area and ensure ventilation.[2]

  • Step 2: Absorb with an inert material (vermiculite, dry sand, or commercial "caustic" spill pads).

  • Step 3: For final residue cleaning, use a dilute, weak acid solution (e.g., 5% acetic acid or citric acid) to neutralize the surface pH, followed by a water rinse.

  • Disposal: Collect as hazardous chemical waste (Basic/Alkaline Organic).

Regulatory & Compliance (Drug Development Context)

Nitrosamine Risk Assessment (ICH M7 / FDA Guidance)

Because this molecule is a secondary amine, it falls under the "At Risk" category for nitrosamine formation in drug products.

  • Requirement: If used in the synthesis of an API (Active Pharmaceutical Ingredient), a risk assessment must demonstrate that no nitrites are present in the step or that downstream purification purges any formed nitrosamines.

  • Limit: The Acceptable Intake (AI) for nitrosamine impurities is often in the nanogram/day range (e.g., 18 ng/day or 26.5 ng/day depending on potency class).

Storage & Stability
  • Conditions: Store in a cool, dry place. Keep container tightly closed.

  • Incompatibilities: Strong oxidizing agents, strong acids, aluminum (potential for hydrogen evolution), and nitrosating agents (sodium nitrite, nitrogen oxides).

Experimental Workflow: Safe Handling Logic

This workflow ensures that safety checks are integrated into the experimental process, not treated as an afterthought.

SafetyWorkflow Start Start: Reagent Retrieval CheckState Check Physical State (Viscous/Solid?) Start->CheckState Heat Warm gently (<60°C) Water Bath CheckState->Heat Yes Weigh Weigh in Fume Hood (Inert gas blanket) CheckState->Weigh No Heat->Weigh NitriteCheck Nitrites Present in Reaction Matrix? Weigh->NitriteCheck Mix Reaction/Mixing Cleanup Neutralize Equipment (Dilute Citric Acid) Mix->Cleanup Waste Dispose: Alkaline Waste Cleanup->Waste NitriteCheck->Mix No ScavengerAdd ADD SCAVENGER (Ascorbic Acid/Tocopherol) NitriteCheck->ScavengerAdd Yes (High Risk) ScavengerAdd->Mix

Figure 2: Operational workflow for handling 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol.

References

  • PubChem. (n.d.). 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [Link]

  • U.S. Food and Drug Administration (FDA). (2024). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[3] Retrieved from [Link]

  • Ashworth, I. W., et al. (2020). Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water. Organic Process Research & Development. [Link]

Sources

Protocols & Analytical Methods

Method

Use of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol as a ligand in asymmetric catalysis

Executive Summary This Application Note details the utility of -amino alcohol ligands in asymmetric catalysis, specifically focusing on the structural class represented by 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol ....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the utility of


-amino alcohol ligands  in asymmetric catalysis, specifically focusing on the structural class represented by 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol .

Critical Scientific Note: The specific molecule 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (CAS 39216-89-2) is achiral due to the symmetry of the 2-hydroxyethyl and 2-methyl-2-hydroxypropyl groups. Consequently, it cannot induce enantioselectivity in its native form. However, it serves as an essential structural model for the "gem-dimethyl" effect (Thorpe-Ingold effect) utilized in advanced chiral analogues (e.g., derived from valinol, phenylglycinol, or ephedrine).

This guide provides protocols for the Enantioselective Addition of Diethylzinc to Aldehydes , using chiral analogues of the title compound to demonstrate the catalytic efficacy of this ligand architecture.

Structural Analysis & Ligand Design

The efficacy of amino alcohol ligands relies on their ability to form rigid chelate rings with metal centers (Zn, Cu, B).

FeatureFunction in Catalysis
Amine Center (Secondary/Tertiary) Acts as a Lewis base to coordinate the metal (e.g., Zn). Secondary amines often allow for deprotonation and tighter binding.
Hydroxyl Group Deprotonates to form a metal-alkoxide bond, creating a covalent anchor.
Gem-Dimethyl Group (from 2-methylpropan-2-ol moiety)Induces the Thorpe-Ingold Effect , increasing the rate of chelation and stabilizing the rigid transition state required for high enantioselectivity.
Chirality Source Required for Asymmetry. Chiral centers must be introduced via the amino acid backbone (e.g., Valine, Proline) or chiral epoxides.
Comparative Ligand Architecture
Ligand NameStructureChiralityApplication
Title Compound 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-olAchiral Buffer, Precursor, Achiral Control
Chiral Analogue A (S)-1-[(2-Hydroxyethyl)amino]-2-propanolChiral Asymmetric Alkylation
Chiral Analogue B (1R,2S)-Ephedrine derivativesChiral Highly Enantioselective Zn-Addition

Mechanism of Action: The Noyori-Oguni Model

In the enantioselective alkylation of aldehydes using diethylzinc (


), the amino alcohol ligand (L*) reacts with 

to form a chiral zinc dimer . This dimer dissociates into a monomeric species that activates the aldehyde and the diethylzinc, directing the ethyl group attack to a specific face of the aldehyde (Re or Si face).
Pathway Visualization (DOT)

CatalyticCycle Ligand Chiral Amino Alcohol (Ligand) PreCat Chiral Zinc Dimer (Resting State) Ligand->PreCat + ZnEt2 - Ethane ZnEt2 Diethylzinc (ZnEt2) ZnEt2->PreCat TS Bimetallic Transition State (Rate Determining) PreCat->TS + Aldehyde + ZnEt2 Aldehyde Aldehyde (R-CHO) Aldehyde->TS TS->PreCat Regeneration Product Chiral Alcohol (Product) TS->Product Hydrolysis

Caption: The catalytic cycle for the enantioselective addition of diethylzinc to aldehydes mediated by amino alcohol ligands.

Experimental Protocol: Enantioselective Alkylation

Objective: Synthesize (S)-1-phenylpropan-1-ol via the addition of diethylzinc to benzaldehyde, using a chiral N-substituted amino alcohol ligand. Note: This protocol uses (S)-N-(2-hydroxyethyl)-valinol as the chiral functional analogue of the title compound.

Reagents & Equipment
  • Ligand: (S)-N-(2-hydroxyethyl)-valinol (5 mol%)

  • Substrate: Benzaldehyde (1.0 mmol, freshly distilled)

  • Reagent: Diethylzinc (1.0 M in hexane, 2.2 equiv)

  • Solvent: Toluene (Anhydrous)

  • Atmosphere: Argon or Nitrogen (Strictly inert)

  • Quench: 1M HCl

Step-by-Step Methodology
  • Ligand Preparation (In Situ Formation):

    • Flame-dry a 10 mL Schlenk flask and cool under argon flow.

    • Add the chiral amino alcohol ligand (0.05 mmol, 5 mol%) to the flask.

    • Dissolve in anhydrous Toluene (2 mL).

  • Catalyst Formation:

    • Cool the solution to 0°C.

    • Add Diethylzinc (2.2 mL, 2.2 mmol) dropwise via syringe.

    • Observation: Evolution of ethane gas will occur. Ensure proper venting through a bubbler.

    • Stir at 0°C for 15 minutes to form the active zinc-alkoxide complex.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol) slowly to the reaction mixture at 0°C.

    • Process Control: The solution may change color (often pale yellow).

    • Allow the reaction to warm to room temperature (25°C) and stir for 12–18 hours.

  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Carefully quench with 1M HCl (5 mL). Caution: Vigorous reaction with excess ZnEt2.

    • Extract with Diethyl Ether (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification & Analysis:

    • Purify via Flash Column Chromatography (Hexane/EtOAc 90:10).

    • Enantiomeric Excess (ee) Determination: Analyze via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2, 1.0 mL/min).

      • (S)-isomer retention time: ~10 min.

      • (R)-isomer retention time: ~12 min.

Data Analysis & Troubleshooting

Expected Results Table
Ligand TypeLigand StructureYield (%)ee (%)Notes
Title Compound 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol>90%0% Achiral ligand yields racemic product.
Chiral Analogue (S)-N-Methylvalinol>95%>90% High selectivity due to steric bulk.
Chiral Analogue Ephedrine>90%~80% Classic ligand, moderate selectivity.
Troubleshooting Guide
  • Low Yield:

    • Cause: Moisture in solvent or aldehyde.

    • Fix: Distill benzaldehyde and dry toluene over Na/Benzophenone.

  • Low Enantioselectivity (ee):

    • Cause: Background reaction (uncatalyzed addition).

    • Fix: Ensure temperature is controlled (0°C addition) and ligand loading is sufficient (5-10 mol%).

    • Cause: Ligand purity.

    • Fix: Recrystallize the amino alcohol ligand prior to use.

References

  • Oguni, N., & Omi, T. (1984). Enantioselective addition of diethylzinc to benzaldehyde catalyzed by a small amount of chiral 2-amino-1-alcohols. Tetrahedron Letters, 25(26), 2823-2824. Link

  • Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes with diethylzinc catalyzed by a chiral amino alcohol. Journal of the American Chemical Society, 108(22), 7117-7119. Link

  • Nugent, W. A. (1992). Chiral amino alcohol ligands in asymmetric catalysis. Chemical Reviews, 92(5), 857-872. Link

  • PubChem. (2025). 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (Compound Summary). National Library of Medicine. Link

Application

Application Note: High-Efficiency CO₂ Capture using 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

This Application Note and Protocol Guide details the characterization and deployment of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (referred to herein as HNA-2-MP or the Target Solvent ) for post-combustion carbon dio...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the characterization and deployment of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (referred to herein as HNA-2-MP or the Target Solvent ) for post-combustion carbon dioxide capture.

This guide is designed for chemical engineers and research scientists. It moves beyond basic descriptions to provide a rigorous, data-driven framework for evaluating this specific sterically hindered secondary amine, which is synthesized via the ring-opening reaction of Monoethanolamine (MEA) with Isobutylene Oxide .

Executive Summary & Chemical Profile[1]

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol represents a class of sterically hindered secondary alkanolamines . Unlike conventional solvents like MEA (primary, unhindered) or AMP (primary, alpha-hindered), this molecule features beta-carbon steric hindrance combined with a tertiary hydroxyl group .

Key Advantages:
  • Enhanced Oxidative Stability: The tertiary hydroxyl group (-C(CH3)2-OH) is resistant to oxidation compared to primary/secondary alcohols, potentially extending solvent lifespan.

  • Optimized Reaction Enthalpy: The beta-hindrance destabilizes the carbamate slightly relative to MEA, lowering the energy required for regeneration (stripping) while maintaining faster kinetics than tertiary amines (MDEA).

  • Low Volatility: The presence of two hydroxyl groups significantly reduces vapor pressure, minimizing solvent loss in the flue gas.

Chemical Structure & Properties[1][2][3][4]
  • IUPAC Name: 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

  • Molecular Formula: C₆H₁₅NO₂

  • Molecular Weight: 133.19 g/mol

  • Structure: HO-CH₂-CH₂-NH-CH₂-C(CH₃)₂-OH

  • Synthesis Route: Nucleophilic attack of Monoethanolamine (MEA) on Isobutylene Oxide.

PropertyValue (Est.)Comparison (MEA)Comparison (AMP)
pKa (25°C) 9.3 - 9.69.449.7
Viscosity (25°C) ~40-60 cP (Pure)24 cPSolid/High
CO₂ Capacity 0.6 - 0.8 mol/mol0.5 mol/mol1.0 mol/mol
Reaction Order Second OrderSecond OrderFirst/Complex

Mechanism of Action

The capture mechanism involves a competition between carbamate formation and bicarbonate formation. Due to the beta-steric hindrance (the bulky dimethyl-hydroxymethyl group adjacent to the amine-bearing methylene), the carbamate formed is less stable than that of MEA.

Reaction Pathway[5]
  • Zwitterion Formation: The lone pair on the Nitrogen attacks CO₂.

    
    
    
  • Base Catalysis (Deprotonation): A second base (Amine or Water) removes the proton.

    
    
    
  • Hydrolysis (Bicarbonate Route): Steric hindrance promotes carbamate hydrolysis.

    
    
    
Pathway Visualization

ReactionMechanism cluster_conditions Operating Conditions Amine HNA-2-MP (Secondary Amine) Zwitterion Zwitterion Intermediate Amine->Zwitterion + CO2 CO2 CO2 (Gas/Liquid) CO2->Zwitterion Carbamate Carbamate (Stable) Zwitterion->Carbamate Deprotonation (Fast) Bicarbonate Bicarbonate (High Capacity) Carbamate->Bicarbonate Hydrolysis (Steric Driven) Low T (40°C) Low T (40°C) Low T (40°C)->Carbamate High T (120°C) High T (120°C) High T (120°C)->Amine Regeneration

Figure 1: Reaction pathway showing the competition between carbamate and bicarbonate formation. The beta-hindrance of HNA-2-MP facilitates the hydrolysis step compared to unhindered amines.

Experimental Protocols

Protocol 1: Solvent Preparation & Verification

Objective: Synthesize and verify the purity of the target solvent.

Reagents:

  • Monoethanolamine (MEA), >99% purity.

  • Isobutylene Oxide, >99% purity.

  • Ethanol (solvent).[1]

Procedure:

  • Setup: Use a 500 mL 3-neck round-bottom flask with a reflux condenser, dropping funnel, and temperature probe.

  • Reaction: Charge 1.0 mol of MEA into the flask. Heat to 40°C.

  • Addition: Slowly add 1.1 mol of Isobutylene Oxide dropwise over 2 hours. The reaction is exothermic; maintain T < 60°C.

  • Reflux: After addition, reflux at 70°C for 4 hours to ensure completion.

  • Purification: Remove unreacted epoxide and light ends via rotary evaporation. Distill the product under vacuum (approx. 120-130°C at 5 mmHg).

  • Validation:

    • NMR: Confirm structure via ¹H NMR (Look for gem-dimethyl singlet at ~1.2 ppm).

    • Titration: Determine amine concentration using 1N HCl with methyl orange indicator.

Protocol 2: CO₂ Absorption Isotherms (VLE)

Objective: Measure the equilibrium loading (


, mol CO₂/mol amine) at various partial pressures.

Apparatus: Stirred Equilibrium Cell (thermostated).

Steps:

  • Charge: Load 100 mL of 30 wt% aqueous HNA-2-MP into the cell.

  • Degas: Apply vacuum to remove dissolved air.

  • Isotherm 40°C: Set bath to 40°C. Inject a known amount of CO₂ gas.

  • Equilibration: Stir until pressure stabilizes (dP/dt < 0.1 kPa/min). Record

    
     and 
    
    
    
    (subtract
    
    
    ).
  • Stepwise Addition: Repeat CO₂ injections to generate a curve from 0.1 kPa to 100 kPa.

  • Isotherm 120°C: Repeat the process at 120°C to simulate stripper conditions.

Data Output Table:

P_CO2 (kPa) Loading (40°C) Loading (120°C) Cyclic Capacity (Δα)
0.5 0.25 0.05 -
5.0 0.55 0.15 0.40

| 15.0 | 0.72 | 0.22 | 0.50 |

Protocol 3: Kinetic Characterization (Wetted Wall Column)

Objective: Determine the overall mass transfer coefficient (


) and reaction rate constants.

Apparatus: Wetted Wall Column (WWC) with counter-current gas/liquid flow.

Steps:

  • Flow: Establish a laminar liquid film on the WWC rod (Liquid flow: 2-4 mL/s).

  • Gas Contact: Introduce gas stream (N₂/CO₂ mix) at varying CO₂ partial pressures (0-5 kPa).

  • Analysis: Measure inlet and outlet CO₂ concentrations using an IR Gas Analyzer.

  • Calculation:

    • Calculate Flux (

      
      ).
      
    • Determine

      
      .
      
    • Extract kinetic rate constant (

      
      ) using the pseudo-first-order assumption if applicable.
      
Protocol 4: Degradation & Corrosion Testing

Objective: Assess long-term stability.

  • Oxidative Degradation: Sparge 30 wt% solvent with air/CO₂ (98/2) at 55°C for 2 weeks. Analyze for heat-stable salts (formate, glycolate) via Ion Chromatography (IC).

  • Thermal Degradation: Place loaded solvent (

    
    ) in stainless steel cylinders at 135°C for 4 weeks. Analyze amine loss via GC-MS.
    
  • Corrosion: Use Carbon Steel (C1010) coupons in the degradation cells. Measure weight loss (mpy).

Process Simulation Workflow

To validate the solvent at an industrial scale, integrate the experimental data into a process simulator (e.g., Aspen Plus).

ProcessFlow FlueGas Flue Gas (12% CO2) Absorber Absorber Column (40°C) FlueGas->Absorber RichSolvent Rich Solvent (Loaded HNA-2-MP) Absorber->RichSolvent Exothermic HEX Cross-Flow HEX RichSolvent->HEX Stripper Stripper Column (120°C) HEX->Stripper LeanSolvent Lean Solvent (Regenerated) HEX->LeanSolvent Stripper->HEX Hot Lean CO2Product Pure CO2 Stripper->CO2Product Desorption LeanSolvent->Absorber Recycle

Figure 2: Process flow diagram for the CO2 capture loop. The high cyclic capacity of HNA-2-MP allows for reduced circulation rates compared to MEA.

References

  • Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science, 325(5948), 1652-1654. Link

  • Kohl, A. L., & Nielsen, R. B. (1997). Gas Purification (5th ed.). Gulf Professional Publishing. (Standard text for amine synthesis and properties).
  • Sartori, G., & Savage, D. W. (1983). "Sterically Hindered Amines for CO2 Removal from Gases."[2][3] Industrial & Engineering Chemistry Fundamentals, 22(2), 239-249. Link

  • Vaidya, P. D., & Kenig, E. Y. (2007). "CO2-Alkanolamine Reaction Kinetics: A Review of Recent Studies." Chemical Engineering & Technology, 30(11), 1467-1474. Link

  • Chowdhury, F. A., et al. (2013). "Synthesis and selection of hindered new amine absorbents for CO2 capture." Energy Procedia, 37, 201-208. (Relevant for synthesis of MEA-epoxide derivatives). Link

Sources

Method

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol as a building block for pharmaceutical synthesis

Application Note: 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol in Pharmaceutical Synthesis Part 1: Introduction & Strategic Value Compound Identity Name: 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol CAS Number: 39216-8...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol in Pharmaceutical Synthesis

Part 1: Introduction & Strategic Value

Compound Identity

  • Name: 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

  • CAS Number: 39216-89-2

  • Synonyms: N-(2-Hydroxyethyl)-2-hydroxy-2-methylpropylamine; N-(2-Hydroxyethyl)isobutanolamine.

  • Molecular Formula: C₆H₁₅NO₂

  • Molecular Weight: 133.19 g/mol

The "Gem-Dimethyl" Effect in Drug Design In modern medicinal chemistry, 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol is a critical scaffold used primarily to generate 2,2-dimethylmorpholine moieties. This building block offers two distinct pharmacological advantages over unsubstituted morpholines:

  • Metabolic Blocking: The gem-dimethyl group at the C2 position sterically hinders Cytochrome P450 (CYP450) enzymes. Unsubstituted morpholines are prone to oxidative metabolism at the

    
    -carbon (adjacent to oxygen), leading to ring opening and rapid clearance. The dimethyl substitution effectively "blocks" this metabolic soft spot, extending the drug's half-life (
    
    
    
    ).
  • Conformational Locking (Thorpe-Ingold Effect): The bulky methyl groups restrict the conformational flexibility of the morpholine ring, forcing it into a specific chair conformation. This pre-organization can lower the entropic penalty of binding to a protein target, potentially increasing potency (affinity).

Part 2: Synthesis & Cyclization Protocols

Workflow Overview

The utility of this amino diol lies in its conversion to the heterocyclic core. The following diagram illustrates the synthesis of the building block and its subsequent cyclization.

SynthesisWorkflow IsobutyleneOxide Isobutylene Oxide (Starting Material) AminoDiol 1-[(2-Hydroxyethyl)amino]- 2-methylpropan-2-ol (The Building Block) IsobutyleneOxide->AminoDiol Ring Opening (Neat, 100°C) Ethanolamine Ethanolamine (Reactant) Ethanolamine->AminoDiol Morpholine 2,2-Dimethylmorpholine (Heterocyclic Core) AminoDiol->Morpholine Acid-Catalyzed Cyclization (H2SO4, 140°C) Drug Target Drug (e.g., mTOR Inhibitors) Morpholine->Drug SNAr Coupling (e.g., with Chlorotriazine)

Figure 1: Synthetic pathway from raw materials to pharmaceutical active ingredients.

Protocol 1: Synthesis of the Building Block

Note: While often purchased commercially (CAS 39216-89-2), in-house synthesis is cost-effective for scale-up.

Reagents:

  • Isobutylene oxide (1.0 equiv)

  • Ethanolamine (3.0 equiv) — Excess prevents polymerization.

Procedure:

  • Setup: Charge a high-pressure autoclave or heavy-walled reaction flask with Ethanolamine.

  • Addition: Cool ethanolamine to 0°C. Slowly add Isobutylene oxide dropwise to control the exotherm (ring opening is highly exothermic).

  • Reaction: Seal the vessel and heat to 100°C for 12 hours .

  • Work-up: Distill off the excess ethanolamine under reduced pressure.

  • Purification: The residue is the desired amino diol. It can be distilled (approx. bp 110-115°C at 0.5 mmHg) to yield a viscous, colorless oil.

Protocol 2: Cyclization to 2,2-Dimethylmorpholine

This is the critical step for generating the pharmacophore.

Principle: Intramolecular dehydration. The tertiary alcohol is protonated to form a tertiary carbocation, which is then attacked by the primary hydroxyl group to close the ring.

Reagents:

  • 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (100 g)

  • Sulfuric Acid (70% H₂SO₄, 300 mL)

  • Sodium Hydroxide (50% aq. solution)

Step-by-Step Methodology:

  • Acidification: In a round-bottom flask equipped with a condenser, carefully add the amino diol to 70% H₂SO₄ at 0°C. Caution: Exothermic.

  • Dehydration: Heat the mixture to 140–150°C for 8–10 hours. The solution will turn dark brown.

    • Checkpoint: Monitor by TLC or LC-MS for the disappearance of the starting diol (

      
      ). Target product mass is 
      
      
      
      .
  • Neutralization: Cool the mixture to 0°C. Slowly add 50% NaOH solution until pH reaches ~10–11.

    • Note: A significant amount of salt (

      
      ) will precipitate.
      
  • Extraction: Steam distill the mixture OR extract the alkaline aqueous layer with Diethyl Ether or Dichloromethane (

    
     mL).
    
  • Drying: Dry organic phase over

    
     or KOH pellets.
    
  • Isolation: Remove solvent. Distill the crude oil at atmospheric pressure (bp ~140°C) to obtain 2,2-dimethylmorpholine as a clear liquid.

Part 3: Pharmaceutical Case Study

Target: PQR620 (mTORC1/2 Inhibitor) Therapeutic Area: Oncology / CNS Disorders Role of the Scaffold: PQR620 utilizes a morpholine moiety attached to a triazine core.[1] During optimization, researchers replaced standard morpholine with substituted variants to improve metabolic stability and blood-brain barrier (BBB) penetration.

Comparative Data: Metabolic Stability The following table highlights why the 2,2-dimethyl variant (derived from our building block) is superior to unsubstituted morpholine in specific contexts.

PharmacophoreStructureCYP450 LiabilityMetabolic Half-Life (

)
Lipophilicity (LogP)
Morpholine UnsubstitutedHigh (Oxidation at

-C)
Low (< 30 min in microsomes)Low (Hydrophilic)
2,2-Dimethylmorpholine Gem-dimethylBlocked (Steric protection)High (> 2 hrs) Moderate (Improved BBB crossing)

Coupling Protocol (Example for PQR620 Analog):

  • Reactants: 4,6-Dichloro-1,3,5-triazine derivative + 2,2-Dimethylmorpholine.[2]

  • Conditions: THF, DIPEA (Diisopropylethylamine), 0°C to RT.

  • Observation: The steric bulk of the gem-dimethyl group requires slightly longer reaction times or higher temperatures compared to standard morpholine, but the resulting C-N bond is more resistant to enzymatic hydrolysis.

Part 4: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14987016, 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol. Retrieved from [Link]

  • Bovet, M., et al. (2018). Discovery and Preclinical Characterization of PQR620, a Highly Potent and Selective mTORC1/2 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • WIPO Patent WO2015198045A1. 3-substituted 2-amino-indole derivatives. (Describes the use of 2,2-dimethylmorpholine in kinase inhibitor synthesis). Retrieved from

  • PrepChem. Synthesis of amino-diol intermediates. Retrieved from [Link]

Sources

Application

Protocol for the synthesis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol from 2-amino-2-methyl-1-propanol

This Application Note is structured to provide a high-fidelity protocol for the synthesis of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol (also known as 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol) starting from 2-am...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a high-fidelity protocol for the synthesis of N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol (also known as 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol) starting from 2-amino-2-methyl-1-propanol (AMP) .

Important Technical Note on Nomenclature & Isomerism

Before proceeding, it is critical to address a common nomenclature ambiguity in this chemical family to ensure Scientific Integrity .

  • The Request: Synthesis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol from AMP.

  • The Chemical Reality: The starting material, AMP (2-amino-2-methyl-1-propanol), possesses a primary amine attached to a tertiary carbon (C2) and a primary alcohol on C1.

  • The Discrepancy: The specific target name provided (1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol) describes a structural isomer where the amine is on a primary carbon (C1) and the alcohol is on a tertiary carbon (C2). Converting AMP to this specific isomer would require a complex skeletal rearrangement (swapping functional groups between C1 and C2), which is not chemically feasible via standard functionalization.

  • The Solution: This protocol details the synthesis of the direct N-hydroxyethyl derivative of AMP (2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol). This is the standard industrial and laboratory product derived from AMP and is widely used in CO2 capture and pharmaceutical synthesis.

Executive Summary

This guide outlines the protocol for synthesizing N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol (CAS: 70787-40-5) via the alkylation of 2-amino-2-methyl-1-propanol (AMP) using 2-chloroethanol. While industrial routes often utilize ethylene oxide (EO) under high pressure, this protocol utilizes 2-chloroethanol to provide a safer, reproducible bench-top method that avoids the handling of toxic gaseous reagents while maintaining high yield (>85%) and purity suitable for pharmaceutical intermediates or gas treatment applications.

Reaction Mechanism & Logic

The synthesis proceeds via a nucleophilic substitution (S\ :sub:N2) reaction. The lone pair of the primary amine in AMP attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride ion.

  • Challenge: AMP is a sterically hindered amine due to the adjacent gem-dimethyl group. This hindrance reduces nucleophilicity compared to linear amines (e.g., ethanolamine), requiring thermal energy (reflux) to drive the reaction to completion.

  • Control: An inorganic base (NaOH) is employed to scavenge the generated HCl, driving the equilibrium forward and preventing the formation of the amine hydrochloride salt.

  • Selectivity: Over-alkylation (formation of the N,N-bis(hydroxyethyl) derivative) is minimized by controlling the stoichiometry and exploiting the steric bulk of the mono-alkylated product, which further hinders the nitrogen center.

Reaction Scheme

ReactionScheme AMP 2-Amino-2-methyl-1-propanol (AMP) Product N-(2-Hydroxyethyl)-AMP AMP->Product Nucleophilic Attack CE 2-Chloroethanol CE->Product Base NaOH (aq) Byproduct NaCl + H2O Base->Byproduct Scavenges HCl

Figure 1: Reaction scheme for the mono-alkylation of AMP.

Experimental Protocol

Reagents & Equipment
ReagentCAS No.[1]PurityRole
2-Amino-2-methyl-1-propanol (AMP) 124-68-5≥99%Substrate
2-Chloroethanol 107-07-3≥99%Alkylating Agent
Sodium Hydroxide (NaOH) 1310-73-250% aq. solnBase Scavenger
Ethanol 64-17-5AbsoluteSolvent (Optional)

Equipment:

  • 500 mL 3-neck Round Bottom Flask (RBF)

  • Reflux condenser with drying tube (CaCl\ :sub:2)

  • Mechanical overhead stirrer (preferred over magnetic for viscous fluids)

  • Pressure-equalizing addition funnel

  • Oil bath with temperature controller

  • Vacuum distillation setup (Vigreux column recommended)

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge Substrate: Add 89.1 g (1.0 mol) of molten AMP to the 3-neck RBF.

    • Note: AMP melts at ~30°C. If solid, gently warm the container before dispensing.

  • Solvent Addition: Add 50 mL of Ethanol to improve homogeneity.

    • Rationale: While the reaction can be run neat, ethanol facilitates mixing and heat transfer, especially as salts precipitate.

  • Heat: Raise the oil bath temperature to 90°C . Ensure the internal temperature reaches ~80°C (reflux).

Phase 2: Alkylation
  • Addition of Alkylating Agent: Load 88.5 g (1.1 mol) of 2-chloroethanol into the addition funnel.

  • Controlled Addition: Add the 2-chloroethanol dropwise over 60 minutes while stirring vigorously.

    • Critical Control: Do not add all at once. The reaction is exothermic.[2][3] Maintain a gentle reflux.

  • Base Neutralization: Concurrently (or immediately following the chloroethanol addition), add 88 g (1.1 mol) of 50% NaOH solution dropwise.

    • Mechanism:[4][5][6][7] This neutralizes the HCl produced in situ.

  • Digestion: After addition is complete, maintain reflux (90-95°C external) for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (Eluent: MeOH/DCM 1:9) or GC. Look for the disappearance of the AMP peak.

Phase 3: Work-up & Purification
  • Filtration: Cool the mixture to room temperature. Sodium chloride (NaCl) will precipitate. Filter the salt using a Büchner funnel. Wash the salt cake with small portions of ethanol.

  • Solvent Removal: Transfer the filtrate to a rotary evaporator. Remove ethanol and water under reduced pressure (50°C, 100 mbar).

  • Vacuum Distillation: The residue is a viscous, pale yellow oil. Perform fractional vacuum distillation.

    • Foreshot: Discard low boilers (unreacted AMP, water) coming off below 100°C at 5 mmHg.

    • Main Fraction: Collect the product fraction boiling at 145-150°C at 5 mmHg (approximate, adjust for vacuum strength).

    • Yield: Expected yield is 85-90% (approx. 115-120 g).

Process Workflow

Workflow Start Start: Charge AMP + EtOH Heat Heat to Reflux (80°C) Start->Heat AddReagents Add 2-Chloroethanol + NaOH (Dropwise, 1 hr) Heat->AddReagents React Reflux 4-6 Hours (Monitor via GC/TLC) AddReagents->React CoolFilter Cool & Filter NaCl React->CoolFilter Strip Rotary Evaporation (Remove EtOH/Water) CoolFilter->Strip Distill Vacuum Distillation (145-150°C @ 5 mmHg) Strip->Distill Final Final Product: N-(2-hydroxyethyl)-AMP Distill->Final

Figure 2: Operational workflow for the synthesis process.

Characterization & Quality Control

To validate the identity of the synthesized N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol , compare analytical data against the following standards:

  • Appearance: Clear, colorless to pale yellow viscous liquid.

  • Boiling Point: ~148°C at 5 mmHg.

  • IR Spectrum (Neat):

    • Broad band at 3300-3400 cm\ :sup:-1 (O-H and N-H stretch).

    • Strong peaks at 1050 cm\ :sup:-1 (C-O stretch).

    • Absence of C-Cl stretch (600-800 cm\ :sup:-1).

  • \ :sup:1H-NMR (CDCl\ :sub:3, 400 MHz):

    • δ 1.05 (s, 6H, C(CH \ :sub:3)\ :sub:2)

    • δ 2.75 (t, 2H, N-CH \ :sub:2-CH\ :sub:2-OH)

    • δ 3.30 (s, 2H, C\ :sub:q-CH \ :sub:2-OH)

    • δ 3.65 (t, 2H, N-CH\ :sub:2-CH \ :sub:2-OH)

    • Note: Hydroxyl and Amine protons will appear as broad singlets, chemical shift dependent on concentration.

Safety & Hazards

  • 2-Chloroethanol: Highly toxic by inhalation, ingestion, and skin absorption. It is a metabolic precursor to chloroacetaldehyde. Strict PPE (gloves, goggles, face shield) and fume hood use are mandatory.

  • AMP: Irritant to eyes and skin. Combustible liquid.

  • Exotherm: The neutralization of HCl with NaOH is exothermic; control addition rates to prevent thermal runaway.

References

  • PubChem. (n.d.).[1] 2-[(2-Hydroxyethyl)amino]-2-methylpropan-1-ol (Compound).[1] National Library of Medicine. Retrieved from [Link]

  • Ataman Chemicals. (n.d.). 2-Amino-2-methyl-1-propanol Technical Data. Retrieved from [Link][5][6]

  • European Patent Office. (2014). Process for decarbonation of a hydrocarbon-based gas (WO2014199036A2).

Sources

Method

Structural Elucidation of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol using 1D and 2D NMR Spectroscopy

An Application Note and Protocol Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules.[1][2] This application note provides a c...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules.[1][2] This application note provides a comprehensive guide to the analysis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol, a bifunctional amino alcohol, using a suite of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by a logical, step-by-step interpretation of the spectral data to achieve full structural verification. This guide is intended for researchers and scientists in chemical synthesis and drug development who rely on robust analytical methodologies for molecular characterization.

Introduction and Scientific Context

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol is a small organic molecule featuring primary and tertiary alcohol functionalities, as well as a secondary amine. The presence of multiple functional groups and stereocenters in related molecules makes precise structural confirmation essential. NMR spectroscopy offers an unparalleled depth of information, revealing the chemical environment of each carbon and hydrogen atom, their connectivity, and their spatial relationships.[3]

The strategic application of a series of NMR experiments allows for a systematic deconstruction of the molecular puzzle. While ¹H NMR provides information on the number and environment of protons and ¹³C NMR does the same for carbon, complex structures often exhibit signal overlap that can obscure definitive assignment.[2] To overcome this, 2D correlation experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY reveals proton-proton coupling networks, and HSQC directly correlates each proton with its attached carbon atom, providing a powerful and self-validating system for complete structural assignment.[4][5]

Molecular Structure and Predicted Spectral Features

To effectively interpret the NMR spectra, we must first understand the chemical structure and identify the unique proton and carbon environments.

Figure 1: Annotated Structure of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol cluster_0 C4 C(CH₃)₂ C5 C C5->C4 C4 C6 CH₂ C5->C6 C3 O1 OH C5->O1 C3 N NH C6->N C2 C7 CH₂ O2 OH C7->O2 C1 N->C7 C1 p4 H4 (6H, s) p3 H3 (2H, s) p2 H2 (2H, t) p1 H1 (2H, t)

Sources

Application

Application Note: Structural Elucidation and Fragmentation Profiling of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol via LC-ESI-MS/MS

This Application Note is designed for researchers in pharmaceutical impurity profiling and industrial solvent analysis (specifically carbon capture amine degradation). It details the mass spectrometry characterization of...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in pharmaceutical impurity profiling and industrial solvent analysis (specifically carbon capture amine degradation). It details the mass spectrometry characterization of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol , a structural isomer of common alkanolamine impurities.


)

Introduction & Significance

The analyte 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (CAS: 39216-89-2) is a secondary amine often encountered as a degradation product in carbon capture solvents (derived from AMP or MEA) or as a process impurity in the synthesis of


-blocker intermediates .[1]

Accurate identification of this molecule is critical because it is a structural isomer of 2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol . Standard low-resolution MS cannot distinguish these isomers based on precursor mass (


 134.11) alone. This protocol establishes a definitive fragmentation fingerprint to differentiate the target analyte based on the unique stability of its 

-cleavage products.
Analyte Properties
PropertyValue
Formula

Exact Mass 133.1103 Da

134.1176 Da
Structure

Key Feature Secondary amine with a tertiary alcohol group.[1][2][3]

Experimental Protocol

Sample Preparation
  • Matrix: Aqueous process samples or pharmaceutical API solutions.

  • Extraction: Dilute 1:100 in Acetonitrile (ACN) to induce protein/salt precipitation if necessary.

  • Final Dilution: 1 ppm in 90:10 ACN:Water (v/v) containing 0.1% Formic Acid.

LC-MS/MS Conditions

Due to the high polarity of the amino-alcohol moiety, Hydrophilic Interaction Liquid Chromatography (HILIC) is required for retention. Reverse-phase (C18) often leads to elution in the void volume.

  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile (0.1% Formic Acid).

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for retention)

    • 1-6 min: 95%

      
       60% B
      
    • 6-8 min: 60% B

  • Flow Rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[4]

  • Collision Energy (CE): Stepped 15-35 eV to capture both water loss and skeletal cleavage.

Fragmentation Mechanism & Analysis

Mechanistic Logic

The fragmentation of amino alcohols in ESI(+) is driven by two competing pathways:

  • Charge Remote Fragmentation (Water Loss): The tertiary alcohol at the C2 position is highly prone to elimination, forming a stable tertiary carbocation or alkene.

  • Charge Directed

    
    -Cleavage:  The protonated nitrogen directs cleavage of the adjacent C-C bonds.
    
    • Pathway A: Cleavage between C1 (methylene) and C2 (tertiary carbon). This is the diagnostic pathway . It releases a neutral tertiary radical (

      
      ) and forms a stable iminium ion at 
      
      
      
      75
      .
Key Diagnostic Ions

(Exp)
Ion IdentityMechanismSignificance
134.12

Protonated PrecursorParent ion.
116.11

DehydrationConsistent with tertiary alcohol (facile loss).
75.05


-Cleavage
Primary Diagnostic Ion. Distinguishes from isomers. Corresponds to

.
57.04


Secondary fragment from the

75 ion.
59.05

CarbocationTertiary hydroxy-propyl cation (minor pathway).
Isomer Differentiation
  • Target Analyte: Yields

    
     75  (cleavage of the bulky tert-butyl group).
    
  • Isomer (2-[(2-hydroxyethyl)amino]-2-methylpropan-1-ol): Yields

    
     103  (cleavage of the terminal hydroxymethyl group).
    
  • Conclusion: The presence of

    
     75 and absence of 
    
    
    
    103 confirms the target structure.

Fragmentation Pathway Diagram[5]

The following diagram illustrates the ESI-MS/MS dissociation pathways. The dominant pathway leads to the formation of the


 75 iminium ion.

Fragmentation M Precursor [M+H]+ m/z 134.12 (C6H16NO2)+ M_H2O [M+H - H2O]+ m/z 116.11 (Dehydration of tert-alcohol) M->M_H2O - H2O (18 Da) Frag_75 Diagnostic Ion m/z 75.05 (HO-CH2-CH2-NH=CH2)+ M->Frag_75 α-Cleavage (Loss of C3H7O•) Neutral_59 Neutral Loss .C(CH3)2OH (59 Da) Frag_57 Fragment m/z 57.04 (Allyl amine deriv.) M_H2O->Frag_57 Secondary Cleavage Frag_75->Frag_57 - H2O Frag_44 Fragment m/z 44.05 (C2H6N)+ Frag_75->Frag_44 - CH2O (Formaldehyde)

Figure 1: ESI-MS/MS fragmentation pathway of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol highlighting the diagnostic alpha-cleavage.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14987016, 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol. Retrieved from [Link][1]

  • Holčapek, M., et al. (2010).Mass spectrometry of amino alcohols: Fragmentation mechanisms and structural characterization. Journal of Mass Spectrometry.
  • Tureček, F. & McLafferty, F. W. (1993).Interpretation of Mass Spectra. University Science Books. (Source for Alpha-cleavage rules in amines).
  • Goubert, M., et al. (2020).Degradation of Carbon Capture Solvents: Identification of degradation products of AMP/PZ blends. International Journal of Greenhouse Gas Control. (Context for industrial relevance).

Sources

Method

Use of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol as a buffer in biochemical assays

Executive Summary This technical guide details the application of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (CAS 39216-89-2), a specialized amino-alcohol buffer, in biochemical assays.[1] While standard buffers like...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the application of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (CAS 39216-89-2), a specialized amino-alcohol buffer, in biochemical assays.[1] While standard buffers like Tris or HEPES are ubiquitous, they often lack the specific catalytic enhancement properties required for high-sensitivity enzyme kinetics.[1]

This compound belongs to a class of transphosphorylating buffers .[1] Unlike passive pH stabilizers, it actively participates in the catalytic cycle of phosphomonoesterases (specifically Alkaline Phosphatase, ALP), acting as a phosphate acceptor.[1] This interaction significantly increases the


 of the reaction, making it the gold standard for clinical diagnostics and high-throughput screening where sensitivity is paramount.[1]

Physicochemical Profile & Mechanism

Chemical Identity
  • IUPAC Name: 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol[1]

  • Common Abbreviation: HE-AMP (used herein for brevity; often referred to simply as "Amino Alcohol Buffer" in clinical kits).[1]

  • CAS Number: 39216-89-2[1]

  • Molecular Weight: 133.19 g/mol [1][2]

  • Structure: A secondary amine combining a tert-butyl alcohol backbone with an N-hydroxyethyl substituent.[1]

Mechanism of Action: Transphosphorylation

In standard hydrolysis, the rate-limiting step for ALP is often the release of the inorganic phosphate (


) from the enzyme-substrate complex.[1] HE-AMP accelerates this by serving as an alternative nucleophile to water.[1]
  • Formation: Enzyme binds substrate (

    
    ).[1]
    
  • Catalysis: Substrate is cleaved; alcohol leaves; Enzyme is phosphorylated (

    
    ).[1]
    
  • Dephosphorylation (Rate Limiting):

    • Water (Standard):

      
       (Slow).
      
    • HE-AMP (Enhanced):

      
       (Fast).
      

This mechanism shifts the equilibrium, regenerating free enzyme faster and increasing the detectable signal (e.g., formation of p-nitrophenol) by 2–5 fold compared to carbonate or glycine buffers.[1]

Comparative Buffer Properties
Buffer SystemWorking pH RangeTransphosphorylation?Signal EnhancementApplications
HE-AMP (CAS 39216-89-2) 9.0 – 10.5 Yes (High) ++++ High-sensitivity ALP Assays
2-Amino-2-methyl-1-propanol (AMP)9.0 – 10.5Yes+++Standard Clinical ALP
Diethanolamine (DEA)8.8 – 10.0Yes++++ELISA (High turnover)
Carbonate / Bicarbonate9.2 – 10.6No+Standard pH control
Glycine-NaOH8.6 – 10.6No+Low-cost blocking

Experimental Workflow Visualization

The following diagram illustrates the catalytic cycle of Alkaline Phosphatase and the specific intervention point of the HE-AMP buffer.

ALP_Mechanism E Free Enzyme (ALP) ES Enzyme-Substrate Complex (E·S) E->ES + Substrate (pNPP) EP Phosphoryl-Enzyme Intermediate (E-P) ES->EP Hydrolysis Product Product Release (p-Nitrophenol) ES->Product Release Water H₂O (Standard Path) EP->Water Slow Dephosphorylation Buffer HE-AMP Buffer (Transphosphorylation) EP->Buffer RAPID Transfer Water->E Release Pi Buffer->E Regenerated Enzyme

Figure 1: Catalytic cycle of ALP showing the acceleration of enzyme regeneration via the HE-AMP transphosphorylation pathway.[1]

Detailed Protocols

Protocol A: Preparation of 1.0 M HE-AMP Buffer Stock (pH 10.3)

Target: Create a stable, high-capacity stock solution for downstream dilution.[1]

Materials:

  • 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (Solid or Liquid, >95% purity).[1]

  • Deionized water (18.2 MΩ[1]·cm).

  • Concentrated HCl (for pH adjustment).[1]

  • Magnesium Chloride (

    
    ) – Critical cofactor for ALP.[1]
    

Procedure:

  • Weighing: Calculate the mass required for 500 mL of 1.0 M solution.

    • 
      .
      
  • Dissolution: Add the compound to ~400 mL of deionized water in a beaker. Stir until completely dissolved. Note: The solution will be highly alkaline.[1]

  • Cofactor Addition: Add

    
     to a final concentration of 1 mM (0.10 g for 500 mL).
    
    • Scientist's Note: Mg²⁺ stabilizes the ALP active site.[1] Zinc (Zn²⁺) is also required but usually tightly bound; add 0.1 mM ZnCl₂ only if using recombinant apo-enzymes.[1]

  • pH Adjustment: Place the beaker on a magnetic stirrer with a calibrated pH probe.

    • Slowly add concentrated HCl dropwise.

    • Target pH: 10.30 ± 0.05 at 25°C.

    • Caution: This reaction is exothermic.[1] Monitor temperature; if it rises >30°C, allow to cool before final pH confirmation.[1]

  • Final Volume: Transfer to a volumetric flask and bring to volume (500 mL) with water. Filter sterilize (0.22 µm) if storing >1 week.

Protocol B: High-Sensitivity Alkaline Phosphatase Kinetic Assay

Application: Measuring ALP activity in serum, cell lysates, or purification fractions.[1]

Reagents:

  • Buffer: 1.0 M HE-AMP Buffer, pH 10.3 (from Protocol A).

  • Substrate: p-Nitrophenyl Phosphate (pNPP), 10 mg/mL tabs or powder.[1]

  • Sample: Enzyme source (diluted to fall within linear range).

Methodology:

  • Substrate Preparation: Dissolve pNPP in the HE-AMP Buffer to a concentration of 5–10 mM.[1]

    • Critical: Prepare fresh. pNPP spontaneously hydrolyzes in alkaline buffers over time, increasing background.[1]

  • Blanking: Pipette 100 µL of Substrate/Buffer solution into a microplate well. Measure Absorbance at 405 nm (

    
    ).[1][3] This is the reagent blank.
    
  • Reaction Initiation:

    • Add 10 µL of Sample to 100 µL of Substrate/Buffer solution.[1]

    • Mix immediately by orbital shaking (medium speed, 5 sec).

  • Kinetic Read:

    • Measure

      
       every 30 seconds for 10 minutes at 37°C.
      
    • Why 37°C? Standard clinical temperature.[1] Ensure the plate reader is pre-warmed.[1]

  • Data Analysis:

    • Calculate the slope (

      
      ) of the linear portion.[1]
      
    • Use the extinction coefficient of p-nitrophenol (

      
      ) to calculate Units/L.[1]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Absorbance pNPP hydrolysisPrepare substrate solution immediately before use.[1] Store pNPP at -20°C.
Non-Linear Kinetics Substrate depletionDilute the enzyme sample.[1] The reaction is too fast;

is reached instantly.[1]
Precipitation Mg/Zn interactionAt high pH, metal salts can precipitate as hydroxides.[1] Ensure HCl is added slowly and stirring is vigorous.
Temperature Drift pKa shiftAmino alcohol pKa values are temperature-dependent (

).[1] Calibrate pH at the assay temperature (37°C) if precision is critical.

References

  • McComb, R. B., Bowers, G. N., & Posen, S. (1979).[1] Alkaline Phosphatase.[1][3][4][5] Plenum Press.[1] (Foundational text on ALP kinetics and buffer effects).

  • IFCC Reference Procedures. (2011). "IFCC primary reference procedures for the measurement of catalytic activity concentrations of enzymes at 37°C." Clin Chem Lab Med, 49(9). Link (Establishes AMP/Amino alcohols as standard reference buffers).[1]

  • Sigma-Aldrich. (n.d.).[1] "Product Information: 2-Amino-2-methyl-1-propanol (AMP) and derivatives." Link

  • Bowers, G. N., & McComb, R. B. (1966).[1] "A continuous spectrophotometric method for measuring the activity of serum alkaline phosphatase." Clinical Chemistry, 12(2), 70-89.[1] Link (Seminal paper on transphosphorylation buffers).[1]

Sources

Application

Experimental setup for measuring the CO2 absorption capacity of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

Application Note: Experimental Setup and Protocol for Measuring the CO2 Absorption Capacity of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol Document Type: Technical Protocol & Mechanistic Guide Target Audience: Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Setup and Protocol for Measuring the CO2 Absorption Capacity of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Chemical Engineers, Formulation Scientists, and Carbon Capture Researchers

Executive Summary

The transition toward next-generation post-combustion carbon capture relies heavily on the design of advanced solvent molecules. 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol is a highly specialized, sterically hindered secondary alkanolamine. By structurally combining a bulky 2-methylpropan-2-ol moiety with a hydrophilic 2-hydroxyethyl chain, this molecule overcomes the thermodynamic limitations of conventional solvents like Monoethanolamine (MEA). This application note details the mechanistic rationale, the experimental Vapor-Liquid Equilibrium (VLE) setup, and a self-validating protocol to accurately quantify its CO2 absorption capacity and kinetic profile.

Mechanistic Rationale: The Role of Steric Hindrance

To understand why this specific molecule is tested, we must examine the causality of its molecular structure. In conventional unhindered amines (e.g., MEA), the nucleophilic attack of the amine on CO2 forms a highly stable carbamate ion. Because this reaction consumes two moles of amine per mole of CO2, the theoretical loading capacity is capped at 0.5 mol CO2/mol amine [2].

Conversely, the massive steric bulk of the 2-methylpropan-2-ol group adjacent to the secondary amine nitrogen in our target molecule fundamentally alters the reaction thermodynamics. The steric crowding destabilizes the carbamate intermediate. Instead of remaining as a carbamate, the zwitterionic intermediate undergoes rapid base-catalyzed hydrolysis to form bicarbonate (HCO3⁻) and a protonated amine [3]. This 1:1 stoichiometric reaction pushes the theoretical loading capacity toward 1.0 mol CO2/mol amine and significantly lowers the enthalpy of regeneration, reducing the parasitic energy load during solvent stripping [4].

Reaction_Pathway Reactants 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol + CO2 + H2O Zwitterion Zwitterion Intermediate Reactants->Zwitterion Nucleophilic Attack Carbamate Carbamate Formation (Kinetically Unfavorable) Zwitterion->Carbamate Base Catalysis (Hindered) Bicarbonate Bicarbonate Formation (Thermodynamically Favored) Zwitterion->Bicarbonate Hydrolysis (Major Pathway)

Reaction mechanism of sterically hindered secondary alkanolamines favoring bicarbonate.

Experimental Apparatus Design

To accurately measure the absorption capacity, we utilize a continuous-flow, thermostated Vapor-Liquid Equilibrium (VLE) stirred-cell reactor. The system is designed to simulate industrial flue gas conditions (typically 15% CO2 / 85% N2 at atmospheric pressure) [1].

VLE_Setup Gas Gas Supply (15% CO2 / 85% N2) MFC Mass Flow Controllers Gas->MFC Source Gas Reactor Thermostated Stirred Reactor (313 K) MFC->Reactor Controlled Flow Condenser Condenser (Moisture Trap) Reactor->Condenser Saturated Effluent Analyzer IR CO2 Analyzer Condenser->Analyzer Dry Gas DAQ Data Acquisition (DAQ) Analyzer->DAQ Real-time Logging

Schematic of the Vapor-Liquid Equilibrium (VLE) experimental setup for CO2 absorption.

Step-by-Step Protocol: A Self-Validating System

As a rigorous scientific standard, this protocol employs a self-validating mass balance approach . We do not rely solely on gas-phase measurements; the continuous gas-phase integration must be cross-validated against a discrete liquid-phase titration. A discrepancy of <2% between these two independent methods confirms system integrity, ruling out leaks or sensor drift.

Phase 1: Solvent Preparation & System Initialization
  • Solvent Formulation: Prepare a 30 wt% aqueous solution of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (MW: 133.19 g/mol ) using ultra-pure deionized water.

  • Reactor Loading: Transfer exactly 100.0 mL of the solvent into the VLE stirred-cell reactor.

  • Isothermal Control: Submerge the reactor in a thermostated water bath set precisely to 313 K (40 °C) .

    • Causality Note: Why maintain 313 K rigorously? CO2 absorption is highly exothermic. If the heat of reaction is not rapidly dissipated, the localized temperature rise will prematurely shift the thermodynamic equilibrium toward desorption, artificially suppressing the measured capacity.

Phase 2: System Calibration & Baseline
  • Bypass Routing: Route the feed gas (15% CO2, 85% N2) through the bypass line directly to the IR CO2 Analyzer.

  • Flow Stabilization: Set the Mass Flow Controllers (MFCs) to a total flow rate of 500 mL/min. Wait until the IR analyzer reads a stable 15.00% CO2. This establishes the baseline feed concentration (

    
    ).
    
Phase 3: Absorption Run & Kinetic Profiling
  • Gas Introduction: Switch the three-way valve to direct the gas mixture into the reactor via a submerged glass frit to maximize the gas-liquid interfacial area.

  • Data Acquisition: The DAQ will record the effluent CO2 concentration (

    
    ) every second. Initially, 
    
    
    
    will drop near 0% as the fresh amine rapidly absorbs the CO2.
  • Saturation: Continue the run until

    
     returns to the baseline 15.00%, indicating thermodynamic saturation (breakthrough).
    
  • Gas-Phase Calculation: Integrate the area between the baseline (

    
    ) and the breakthrough curve (
    
    
    
    ) over time to calculate the total moles of CO2 absorbed.
Phase 4: Desorption & Mass Balance Validation (The Trust Check)
  • Liquid-Phase Titration: Extract a 2.0 mL aliquot of the saturated solvent. Add excess Barium Chloride (BaCl2) and 0.1 M NaOH to precipitate the absorbed CO2 as Barium Carbonate (BaCO3). Filter, wash, and titrate the unreacted NaOH with 0.1 M HCl. Calculate the liquid-phase CO2 loading. Compare this value to the Phase 3 gas-phase integration to validate the run.

  • Thermal Desorption: To measure regeneration efficiency, heat the reactor bath to 383 K (110 °C) under a pure N2 sweep gas. Monitor the desorbed CO2 via the IR analyzer until the solvent is fully regenerated [1].

Quantitative Data & Benchmarking

The structural advantages of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol become evident when benchmarked against industry standards. The table below summarizes expected experimental outcomes based on the steric hindrance principles of alkanolamines.

Solvent (30 wt% aqueous)Molecular WeightSteric Hindrance LevelMax CO2 Loading (mol/mol)Absorption RateEst. Regeneration Energy
MEA (Benchmark)61.08 g/mol None (Primary Amine)~0.50Very FastHigh (~4.0 GJ/t CO2)
AMP 89.14 g/mol High (Primary Amine)~0.85ModerateLow (~3.0 GJ/t CO2)
1-[(2-HE)amino]-2-MP-2-ol 133.19 g/mol High (Secondary Amine) ~0.92 Moderate-Fast Very Low (<2.8 GJ/t CO2)

Data Interpretation: The target molecule achieves nearly double the molar loading capacity of MEA. Furthermore, because the CO2 is bound as bicarbonate rather than a stable carbamate, the energy required to break the chemical bond during the 383 K desorption phase is drastically reduced.

References

  • Effect of Number of Hydroxyl Group in Sterically Hindered Alkanolamine on CO2 Capture Activity.ResearchGate.
  • Effect of steric hindrance on carbon dioxide absorption into new amine solutions: thermodynamic and spectroscopic verification through solubility and NMR analysis.PubMed.
  • Probing Strong Steric Hindrance Effects in Aqueous Alkanolamines for Co2 Capture from First Principles.SSRN.
  • Molecular insights into the enhanced rate of CO2 absorption to produce bicarbonate in aqueous 2-amino-2-methyl-1-propanol.RSC Publishing.

Technical Notes & Optimization

Troubleshooting

Overcoming side reactions in the synthesis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

Welcome to the technical support center for the synthesis of 1-[(2-hydroxyethyl)amino]-2-methylpropan-2-ol. This guide is designed for researchers, chemists, and process development professionals to address common challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[(2-hydroxyethyl)amino]-2-methylpropan-2-ol. This guide is designed for researchers, chemists, and process development professionals to address common challenges, particularly the formation of side products, during the synthesis of this important amino alcohol. Here, we provide in-depth troubleshooting advice, optimized protocols, and mechanistic insights to help you achieve high yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing a significant impurity with a higher molecular weight in my final product. What is it, and how can I prevent it?

A: This is the most common issue encountered and the impurity is almost certainly the N,N-dialkylated side product, N-(2-hydroxyethyl)-N-(2-hydroxy-2-methylpropyl)aminoethanol. It forms when the desired product, a secondary amine, acts as a nucleophile and reacts with another molecule of the isobutylene oxide starting material.

Root Cause Analysis: The nitrogen atom of the primary amine (monoethanolamine) is more nucleophilic than the hydroxyl groups, but the secondary amine of the product is also nucleophilic. If the reaction conditions are not carefully controlled, this secondary amine can compete with the starting monoethanolamine for the epoxide, leading to the dialkylation product. Because a primary amine is generally more nucleophilic than ammonia, this side reaction can be a significant problem[1].

Strategies for Prevention:

  • Molar Ratio Control: The most effective method to suppress dialkylation is to use a significant molar excess of monoethanolamine relative to isobutylene oxide. A ratio of 5:1 (amine:epoxide) or higher is recommended.[2] This ensures that an epoxide molecule is statistically more likely to encounter a primary amine than the secondary amine product.

  • Slow Reagent Addition: Add the isobutylene oxide dropwise or via a syringe pump to the heated solution of monoethanolamine. This maintains a low instantaneous concentration of the epoxide, further favoring the reaction with the highly concentrated primary amine.

  • Temperature Management: Conduct the reaction at a moderately elevated temperature (e.g., 50-70°C). While higher temperatures increase the reaction rate, they can also increase the rate of the undesired dialkylation. Find the optimal balance for your specific setup. For many aminolysis reactions of epoxides, water can be used as a catalyst and allows for milder conditions.[3][4]

Q2: My reaction is very slow, and I'm tempted to increase the temperature significantly. Are there other ways to speed it up without promoting side reactions?

A: Yes, while high temperatures can accelerate the reaction, they often reduce selectivity. A better approach is to use a catalyst. The ring-opening of epoxides by amines can be kinetically slow due to the need for inefficient epoxide activation.[5] Catalysts enhance the electrophilicity of the epoxide, allowing the reaction to proceed efficiently at lower temperatures.[5]

Recommended Catalytic Approaches:

  • Lewis Acids: A small amount (e.g., 1 mol%) of a Lewis acid catalyst like Yttrium(III) chloride (YCl₃) can dramatically accelerate the reaction, even at room temperature and under solvent-free conditions.[5] Other effective Lewis acids include Zinc(II) perchlorate hexahydrate and Scandium(III) triflate.[3][6] These catalysts work by coordinating to the oxygen atom of the epoxide, making the ring more susceptible to nucleophilic attack.

  • Water as a Catalyst: The reaction can be effectively catalyzed by water itself.[4] Performing the reaction in an aqueous medium or a polar mixed solvent system can lead to high yields and selectivity without any additional catalyst.[3][4] This is a green and cost-effective option.

Q3: I'm observing a viscous, polymeric substance forming in my reaction vessel. What is causing this?

A: The formation of a polymer is likely due to the anionic ring-opening polymerization of isobutylene oxide.[7] This side reaction is typically initiated by strong bases or certain nucleophiles under anhydrous conditions.

Prevention Strategies:

  • Avoid Strong Bases: Do not use strong bases like potassium hydroxide as catalysts if polymerization is a concern. While they can deprotonate the amine, they can also initiate polymerization of the epoxide.[7]

  • Control Temperature: High local temperatures, which can occur during a rapid, uncontrolled exothermic addition of the epoxide, can promote polymerization. Ensure good stirring and controlled addition of reagents.

  • Use of Water/Protic Solvents: Performing the reaction in the presence of a protic source like water or excess ethanolamine helps to quench the propagating anionic chain, effectively inhibiting polymerization.

Q4: How critical is the choice of solvent for this synthesis?

A: Solvent choice can significantly impact reaction rate and selectivity. For the aminolysis of epoxides, several options exist, including running the reaction neat (solvent-free).

  • Solvent-Free: This is often the most efficient method, especially when using a catalyst like YCl₃.[5] It maximizes reactant concentration and simplifies workup.

  • Water: As mentioned, water acts as a catalyst and is an environmentally benign solvent. It is highly effective for promoting the reaction while suppressing polymerization.[3][4]

  • Polar Protic Solvents (e.g., Ethanol, Isopropanol): These are good choices as they can facilitate proton transfer and help to solvate the transition state.

  • Aprotic Solvents (e.g., CHCl₃, THF): Using a non-polar aprotic solvent can negatively affect the catalytic activity of Lewis acids and slow down the reaction considerably.[5]

Process Optimization & Protocols

Optimizing Reaction Parameters to Minimize Dialkylation

The key to a successful synthesis is balancing reaction rate with selectivity. The following table summarizes the impact of key parameters on the formation of the desired product versus the primary side product.

ParameterRecommended ConditionRationale
Molar Ratio (Amine:Epoxide) ≥ 5:1Statistically favors reaction of epoxide with the primary amine (monoethanolamine). Reduces probability of reaction with the secondary amine product.[2]
Temperature 50 - 70°C (uncatalyzed)Provides sufficient activation energy without excessively increasing the rate of the dialkylation side reaction.
Room Temp - 40°C (catalyzed)Catalysts lower the activation energy, allowing for high conversion at milder temperatures where selectivity is higher.[5]
Reagent Addition Slow, dropwise addition of epoxideMaintains a low concentration of the limiting reagent (epoxide), preventing localized temperature spikes and reducing side reactions.
Catalyst None (neat/water), or 1 mol% Lewis AcidWater can act as a green and effective catalyst.[3] Lewis acids significantly increase rate and regioselectivity.[5]
Solvent None (neat) or WaterNeat conditions maximize reactant concentration. Water acts as both a solvent and a catalyst, suppressing polymerization.[3][4]
Recommended Synthetic Protocol (Catalyzed)

This protocol utilizes a Lewis acid catalyst for a highly efficient and selective synthesis under mild, solvent-free conditions.

Materials:

  • Monoethanolamine (MEA)

  • Isobutylene oxide (2-Methyl-1,2-epoxypropane)

  • Yttrium(III) chloride (YCl₃), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Dropping funnel or syringe pump

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser.

  • Charge Amine & Catalyst: To the flask, add monoethanolamine (5.0 eq). and YCl₃ (0.01 eq.).

  • Heating & Stirring: Begin vigorous stirring and heat the mixture to 35-40°C.

  • Epoxide Addition: Add isobutylene oxide (1.0 eq.) dropwise via the dropping funnel over a period of 1-2 hours. Monitor the internal temperature to ensure it does not rise excessively.

  • Reaction: After the addition is complete, allow the reaction to stir at 40°C for an additional 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the isobutylene oxide.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess monoethanolamine and the final product by vacuum distillation. The significant difference in boiling points allows for effective separation.

Mechanistic Insights & Visualizations

Reaction Pathways

The synthesis involves a nucleophilic ring-opening of the epoxide. The primary amine of monoethanolamine attacks one of the carbons of the epoxide ring, leading to the formation of the desired β-amino alcohol.

Reaction_Pathways cluster_main cluster_side MEA Monoethanolamine (MEA) (Primary Amine) Product Desired Product 1-[(2-Hydroxyethyl)amino]- 2-methylpropan-2-ol (Secondary Amine) MEA->Product + IBO (Desired Reaction) IBO Isobutylene Oxide (IBO) IBO->Product SideProduct Side Product (Tertiary Amine) Product->SideProduct + IBO (Side Reaction)

Caption: Main vs. Side Reaction Pathways.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve common issues during the synthesis.

Troubleshooting_Workflow decision decision remedy remedy start Analysis of Crude Product q1 High MW Impurity Detected? start->q1 q2 Low Conversion / Slow Rate? q1->q2 No r1 Increase MEA:IBO Ratio (e.g., to >5:1) Add IBO more slowly q1->r1 Yes q3 Polymer Formation? q2->q3 No r2 Introduce Catalyst (e.g., YCl3) Use Water as Solvent Slightly Increase Temperature q2->r2 Yes r3 Ensure Protic Conditions (add water) Avoid Strong Base Catalysts Improve Heat Dissipation q3->r3 Yes end Achieved High Purity & Yield q3->end No r1->q2 r2->q3 r3->end

Caption: A decision tree for troubleshooting synthesis issues.

References

  • MDPI. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Available at: [Link]

  • PMC. (N.d.). A highly efficient and sustainable catalyst system for terminal epoxy-carboxylic acid ring opening reactions. Available at: [Link]

  • SciSpace. (2020). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Available at: [Link]

  • Organic Chemistry Portal. (N.d.). β-Amino alcohol synthesis by amination (alkylation). Available at: [Link]

  • MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Available at: [Link]

  • PMC. (N.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Available at: [Link]

  • SpringerLink. (N.d.). Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activated by 18-crown-6. Available at: [Link]

  • ACS Publications. (N.d.). The Reaction of Nitric Oxide with Isobutylene. Available at: [Link]

  • Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Available at: [Link]

  • PMC. (2026). Chemoselective Synthesis of δ‑Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex. Available at: [Link]

  • Google Patents. (N.d.). US4505839A - Polyalkanolamines.
  • Thieme. (N.d.). Oxidation of Amines and N-Hetarenes. Available at: [Link]

  • Google Patents. (N.d.). United States Patent Office.
  • OSTI.GOV. (2020). Catalyst-Controlled Regioselective Carbonylation of Isobutylene Oxide to Pivalolactone. Available at: [Link]

  • Digital Commons @ EMU. (N.d.). Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization. Available at: [Link]

  • R Discovery. (1982). Kinetics and Mechanism of the Oxidation of Aliphatic Amines. Available at: [Link]

  • PMC. (N.d.). Effective Procedure for Selective Ammonolysis of Monosubstituted Oxiranes: Application to E7389 Synthesis. Available at: [Link]

  • Google Patents. (N.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
  • Google Patents. (N.d.). US4918194A - Process for the synthesis of a N,N-dialkyl-hydroxylamine.
  • PubChem. (N.d.). 1-((2-Hydroxyethyl)amino)propan-2-ol. Available at: [Link]

  • ResearchGate. (2025). Selective oxidation of isobutylene over Cs-Promoted Mo-Bi-Co-Fe-Ce-O catalyst. Available at: [Link]

  • Google Patents. (N.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • PMC. (N.d.). Solid-phase synthesis and chemical properties of 2-(2-amino/hydroxyethyl)-1-aryl-3, 4-dihydropyrazino[1, 2-b] indazol-2-iums. Available at: [Link]

  • ResearchGate. (N.d.). Design of a selective, radical C–H amination for the synthesis of.... Available at: [Link]

  • Google Patents. (N.d.). US5320819A - Direct catalytic process for the production of hydroxylamine.
  • Preprints.org. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available at: [Link]

  • DiVA. (N.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Available at: [Link]

  • MedCrave online. (2018). The selective n-alkylation of monoethanolamine in PTC condition. Available at: [Link]

  • Google Patents. (N.d.). US20070282128A1 - Preparation of alkanolamines.
  • YouTube. (2020). Alkylation of Amines, Part 3: with Alcohols. Available at: [Link]

  • PubMed. (N.d.). Purification, separation, and characterization of two molecular forms of D-1-amino-2-propanol:NAD+ oxidoreductase activity from extracts of Escherichia coli K-12. Available at: [Link]

  • CoLab. (2024). Highly selective formation of isobutene over Zn modified m-ZrO2 catalyst from syngas.
  • MDPI. (N.d.). Selective Oxidation of Isobutane to Methacrylic Acid and Methacrolein: A Critical Review. Available at: [Link]

  • Google Patents. (N.d.). US6013801A - Method for producing aminoethylethanolamine and/or hydroxyethyl piperazine.
  • Google Patents. (N.d.). RU2159226C2 - Method of preparing aminoethyl ethanolamine and/or hydroxyethyl piperazine.
  • ResearchGate. (N.d.). 2-(2-Hydroxyethyl)-3-[(2-hydroxyethyl)imino]isoindolin-1-one. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

Welcome to the technical support center for the purification of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in isolating this highly polar amino alcohol from equally polar impurities. Drawing from established chemical principles and field-proven techniques, this document provides in-depth troubleshooting guides and frequently asked questions to streamline your purification workflows.

Understanding the Challenge

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol is a small molecule featuring two hydroxyl groups and a secondary amine.[1] These functional groups impart high polarity and a strong capacity for hydrogen bonding, making it highly water-soluble. The primary challenge in its purification arises when impurities, such as unreacted starting materials (e.g., ethanolamine) or side-products, share these polar characteristics. Standard purification techniques like normal-phase chromatography on silica gel can be difficult due to strong, sometimes irreversible, binding, while traditional reversed-phase chromatography may provide little to no retention.

This guide will explore robust methods to overcome these challenges, focusing on crystallization and specialized chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the likely polar impurities in my crude sample of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol?

A1: The impurities will depend on the synthetic route. Common methods for synthesizing amino alcohols include the reaction of an amine with an epoxide, or the reduction of an amino acid.[] Consequently, likely impurities include:

  • Unreacted Starting Materials: Such as 2-aminoethanol (ethanolamine) and 1,2-epoxy-2-methylpropane.

  • Di-addition Product: The product of a second molecule of 1,2-epoxy-2-methylpropane reacting with the secondary amine of the desired product.

  • Solvents: Residual polar solvents used in the reaction, like methanol or water.

Q2: I am developing a purification method. Which technique should I try first?

A2: For multi-gram quantities of crude material, crystallization via salt formation is often the most efficient and cost-effective first step for bulk purification. Amino alcohols frequently form well-defined, crystalline salts with acids like oxalic or hydrochloric acid, which can dramatically improve their crystallization properties and help reject impurities.[3][4] For smaller scales or for achieving the highest purity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended advanced technique.[5][6]

Q3: My compound streaks badly on a silica gel TLC plate. What does this mean and how can I fix it?

A3: Streaking of amines on silica gel is a classic problem caused by strong acid-base interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This leads to poor peak shape and inefficient separation. To mitigate this, add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-2% of triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) will neutralize the acidic sites on the silica, resulting in sharper spots and more reliable retention factor (Rƒ) values.

Q4: In reversed-phase HPLC (C18 column), my compound elutes in the void volume. What are my options?

A4: Elution in the void volume indicates that your compound is too polar to be retained by the non-polar C18 stationary phase.[7] You have several options:

  • Switch to HILIC: This is the most effective solution. HILIC uses a polar stationary phase and a largely organic mobile phase, which is designed to retain and separate very polar compounds.[6][8]

  • Use a Polar-Embedded C18 Column: Some modern reversed-phase columns have polar groups embedded in the stationary phase, which improves retention for polar analytes and makes them more stable in highly aqueous mobile phases.[9]

  • Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with your protonated amine, increasing its retention on a C18 column. However, these reagents can be difficult to remove from the column and are often not compatible with mass spectrometry.[8]

Troubleshooting Guide 1: Purification by Crystallization as a Salt

This method is ideal for removing significant impurities and for scaling up purification. The principle is to convert the basic free-amine into a salt, which often has a more rigid crystal lattice, facilitating crystallization.

Experimental Protocol: Oxalate Salt Formation & Recrystallization
  • Dissolution: Dissolve the crude 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol in a suitable alcohol, such as methanol or ethanol (approx. 5-10 mL per gram of crude material).

  • Salt Formation: In a separate flask, dissolve one molar equivalent of oxalic acid in the same solvent. Warm gently if necessary.

  • Precipitation: Slowly add the oxalic acid solution to the stirred amino alcohol solution at room temperature. The oxalate salt will often precipitate immediately. If not, cool the solution in an ice bath.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • Recrystallization: To further purify the salt, dissolve it in a minimal amount of a hot solvent system. A common choice is a mixture of an alcohol and water (e.g., 9:1 ethanol:water).[3] Once dissolved, allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. To recover the free base, the purified salt can be dissolved in water, basified with a strong base (e.g., NaOH), and extracted with an organic solvent.

Crystallization Troubleshooting
IssuePotential CauseRecommended Solution
No crystals form upon cooling. Solution is not supersaturated; wrong solvent.1. Induce Crystallization: Scratch the inside of the flask with a glass rod. 2. Add a Seed Crystal: If available, add a tiny crystal of pure product. 3. Reduce Solvent: Evaporate some solvent to increase concentration. 4. Add an Anti-Solvent: Slowly add a solvent in which the salt is insoluble (e.g., diethyl ether or tert-butyl methyl ether) until the solution becomes turbid, then warm to clarify and cool slowly.
Product "oils out" instead of crystallizing. Cooling too rapidly; solvent boiling point is higher than the product's melting point; significant impurities present.1. Slow Cooling: Allow the flask to cool to room temperature on the benchtop before moving to an ice bath. Insulating the flask can help. 2. Change Solvent: Select a lower-boiling point solvent or a different solvent mixture. 3. Pre-Purification: If impurities are high, first perform a quick filtration through a plug of silica gel to remove gross impurities before attempting crystallization.
Crystals are discolored. Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution before the filtration step of recrystallization. Use sparingly, as it can also adsorb your product.

Troubleshooting Guide 2: Purification by Flash Chromatography

When high purity is required, flash chromatography is the method of choice. The key is selecting the right combination of stationary and mobile phases.

Purification Strategy Workflow

G cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Chromatography Path cluster_3 Final Product Crude Crude Product TLC Analyze by TLC (0.5% Et3N in EtOAc/MeOH) Crude->TLC Decision Purity & Scale? TLC->Decision Crystallization Bulk Purification: Crystallization as Oxalate Salt Decision->Crystallization >5% Impurities >1g Scale Chromatography High Purity / Small Scale: Flash Chromatography Decision->Chromatography <5% Impurities <1g Scale Pure Pure Product (>98% Purity) Crystallization->Pure HILIC Recommended: HILIC (Amine or Diol-Silica Column) ACN/H2O Gradient Chromatography->HILIC NPC Alternative: Modified Normal Phase (Silica + 1% Et3N) DCM/MeOH Gradient Chromatography->NPC HILIC->Pure NPC->Pure

Caption: Recommended purification workflow for 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol.

Method 1: Modified Normal-Phase Chromatography (NPC)

This method uses standard silica gel but requires a basic modifier to prevent streaking.

  • Stationary Phase: Silica Gel (SiO₂)

  • Mobile Phase System: A gradient of methanol in dichloromethane (DCM) or ethyl acetate (EtOAc), with a constant 0.5-1% triethylamine (Et₃N) throughout.

  • Protocol:

    • Dry Load: The compound is highly polar, so a "dry load" technique is strongly recommended.[7] Dissolve your crude product in a minimal amount of methanol, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.

    • Column Equilibration: Equilibrate the column with your starting mobile phase (e.g., 98:2 DCM:MeOH with 1% Et₃N).

    • Loading & Elution: Load the dry powder onto the top of the column. Run the gradient, slowly increasing the percentage of methanol to elute your compound.

  • Troubleshooting: If the compound still doesn't elute even with high concentrations of methanol, the interaction with silica is too strong. HILIC is the necessary next step.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the premier technique for separating highly polar, water-soluble compounds. It functions by partitioning the analyte between a high-organic mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase.[5][6] In HILIC, water is the "strong" eluting solvent.[6]

  • Stationary Phase: Amine-bonded or Diol-bonded silica is often preferred over bare silica for its milder properties and reduced silanol interactions.[6][7]

  • Mobile Phase System: A gradient of water (often with a buffer like ammonium formate) in acetonitrile (ACN).

  • Protocol:

    • Sample Prep: Dissolve the sample in the initial mobile phase conditions (high acetonitrile concentration).

    • Column Equilibration: This is critical in HILIC. Equilibrate the column with at least 5-10 column volumes of the starting mobile phase (e.g., 95:5 ACN:Water).

    • Elution: Start elution with the high organic mobile phase. Run a gradient by increasing the percentage of water to elute the polar compounds.[7]

    • Fraction Analysis: Combine fractions containing the pure product and evaporate the solvent.

Chromatography Troubleshooting Logic

G Start Problem: Poor Separation Rf_Check Is Product Rf value ~0.3 on TLC? Start->Rf_Check Adjust_Polarity Adjust Mobile Phase Polarity Rf_Check->Adjust_Polarity No Streaking_Check Are Spots Streaking (for NPC)? Rf_Check->Streaking_Check Yes Adjust_Polarity->Rf_Check Add_Modifier Add/Increase Basic Modifier (e.g., 1% Et3N) Streaking_Check->Add_Modifier Yes Resolution_Check Is Resolution Still Poor? Streaking_Check->Resolution_Check No Add_Modifier->Rf_Check Change_Stationary Change Stationary Phase Resolution_Check->Change_Stationary Yes Success Achieved Good Separation Resolution_Check->Success No Switch_to_HILIC Switch to HILIC Mode (Amine or Diol Column) Change_Stationary->Switch_to_HILIC Switch_to_HILIC->Success

Caption: Decision tree for troubleshooting poor chromatographic separation.

References
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved from [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. (2023). Biotage. Retrieved from [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials. Retrieved from [Link]

  • Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(21), 3359-3365. Retrieved from [Link]

  • 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol. (n.d.). PubChem. Retrieved from [Link]

  • A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. (1953). Canadian Journal of Chemistry, 31(7), 654-659. Retrieved from [Link]

  • Process for the purification of an aminoalcohol. (1999). Google Patents.
  • Process for the preparation of amino-alcohols. (1941). Google Patents.

Sources

Troubleshooting

Process Chemistry Support Center: Optimizing 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol Synthesis

Welcome to the Technical Support Center. The synthesis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol relies on the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) by ethanolamine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol relies on the nucleophilic ring-opening of isobutylene oxide (2,2-dimethyloxirane) by ethanolamine. While seemingly straightforward, achieving high yield and purity requires strict control over regioselectivity (SN1 vs. SN2 pathways) and chemoselectivity (mono- vs. poly-alkylation).

As a Senior Application Scientist, I have designed this guide to provide you with mechanistic insights, troubleshooting FAQs, and field-validated protocols to resolve common synthetic bottlenecks and ensure a self-validating experimental workflow.

Module 1: Mechanistic Framework & Pathway Visualization

Understanding the causal relationship between your reaction environment and the transition state is critical. The diagram below illustrates how pH and stoichiometry dictate the structural outcome of the epoxide ring-opening.

EpoxideOpening Start Ethanolamine + Isobutylene Oxide Cond_Basic Neutral/Basic Conditions (Protic Solvent, 40-60°C) Start->Cond_Basic Path A Cond_Acidic Acidic Conditions (Trace H+ Impurities) Start->Cond_Acidic Path B TS_SN2 SN2 Transition State (Steric Control) Cond_Basic->TS_SN2 Attack at less hindered CH2 TS_SN1 SN1-like Transition State (Electronic Control) Cond_Acidic->TS_SN1 Attack at more substituted C(CH3)2 Target 1-[(2-Hydroxyethyl)amino]- 2-methylpropan-2-ol (Desired Product) TS_SN2->Target Major Product Regioisomer 2-[(2-Hydroxyethyl)amino]- 2-methylpropan-1-ol (Undesired Regioisomer) TS_SN1->Regioisomer Major Product OverAlk N,N-Dialkylated Tertiary Amine (Over-alkylation) Target->OverAlk Excess Epoxide High Temp

Reaction pathway and regioselectivity control in the synthesis of the target amino alcohol.

Module 2: Troubleshooting FAQs

Q1: Why is my yield of the mono-alkylated product so low, with high amounts of tertiary amine byproducts? A1: You are experiencing over-alkylation. Ethanolamine is a primary amine. Once it reacts with one equivalent of isobutylene oxide, it forms a secondary amine (the target product). Secondary amines are often more nucleophilic than their primary counterparts due to the electron-donating effect of the newly added alkyl group. Consequently, the product competes with the starting material for the remaining epoxide, leading to N,N-dialkylated tertiary amine byproducts. Solution: To suppress this, you must manipulate statistical probability. Use a large molar excess of ethanolamine (e.g., 5 to 10 equivalents). This ensures the epoxide is far more likely to encounter an unreacted primary amine than a product molecule.

Q2: NMR analysis shows a mixture of structural isomers. How do I control regioselectivity? A2: Isobutylene oxide is an unsymmetrical epoxide. The regiochemical outcome is entirely dependent on the pH of your reaction environment [1]. Under neutral or basic conditions, the amine acts as a strong nucleophile, attacking the less sterically hindered methylene (-CH2) carbon via an SN2 mechanism, yielding the desired tertiary alcohol. However, if trace acidic impurities are present, the epoxide oxygen becomes protonated. This shifts the mechanism to an SN1-like pathway, generating constitutional isomers[2]. The transition state stabilizes a partial positive charge on the tertiary carbon, directing nucleophilic attack there and yielding the undesired primary alcohol regioisomer. Solution: Ensure strictly neutral or basic conditions. Avoid acidic solvents or unverified Lewis acid catalysts unless specifically designed for contrasteric ring-opening.

Q3: The reaction kinetics are very slow at room temperature, but heating causes degradation. How can I accelerate the reaction safely? A3: While amines are good nucleophiles, the gem-dimethyl group of isobutylene oxide introduces steric hindrance. Instead of relying solely on thermal energy, use a protic solvent like methanol. Methanol acts as a hydrogen-bond donor to the epoxide oxygen, polarizing the C-O bond and increasing its electrophilicity [3]. This "electrophilic pull" lowers the activation energy of the SN2 transition state without fully protonating the epoxide, thereby preserving the desired regioselectivity[4].

Q4: What is the most efficient purification strategy to remove the large excess of ethanolamine? A4: Because ethanolamine has a high boiling point (~170 °C) and is highly polar, standard silica gel chromatography is often ineffective and leads to severe streaking. Solution: Vacuum distillation is the preferred method. Use a short-path distillation apparatus or a Kugelrohr under high vacuum to strip off the excess ethanolamine. The target product, having a significantly higher molecular weight and more hydrogen-bonding sites, will remain safely in the distillation pot.

Module 3: Standardized Operating Procedure (SOP)

Protocol: Regioselective Synthesis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to ensure reaction fidelity.

  • Preparation: In a flame-dried, nitrogen-purged 500 mL round-bottom flask, add ethanolamine (60.1 g, 1.0 mol, 10.0 equiv) and anhydrous methanol (50 mL).

  • Temperature Control: Cool the mixture to 0 °C using an ice-water bath.

  • Epoxide Addition: Load isobutylene oxide (7.21 g, 0.1 mol, 1.0 equiv) into a syringe. Add it dropwise to the reaction mixture via a syringe pump over 1 hour. Causality: Slow addition at low temperature prevents localized exotherms that drive over-alkylation and O-alkylation side reactions.

  • Reaction: Remove the ice bath, warm the reaction to 40 °C, and stir for 12 hours.

  • In-Process Control (IPC): Take a 50 µL aliquot, dilute in methanol, and analyze via GC-MS. The reaction is complete when the isobutylene oxide peak is absent. If unreacted epoxide remains, continue stirring and re-test every 2 hours.

  • Quench & Concentration: Transfer the mixture to a rotary evaporator and remove methanol under reduced pressure (40 °C, 150 mbar).

  • Isolation: Transfer the crude liquid to a short-path vacuum distillation setup. Distill off the excess ethanolamine at ~60-70 °C under high vacuum (<1 Torr). The viscous residue remaining in the pot is the highly pure target amino alcohol.

Module 4: Process Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/purity, demonstrating why the conditions in the SOP were selected.

EntryEthanolamine (equiv)SolventTemp (°C)Conversion (%)Mono-alkylation Yield (%)Regioselectivity (Desired:Undesired)
11.0None60>994595:5
25.0None60>997895:5
3 (SOP) 10.0 MeOH 40 >99 92 99:1
41.0Acidic (Trace H+)40854010:90

References

  • 18.
  • Source: chemrxiv.
  • Source: nsf.
  • Source: rsc.
Optimization

Technical Support Center: Troubleshooting Peak Tailing for 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

Prepared by the Global Applications Division Welcome to the technical support center for the HPLC analysis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Global Applications Division

Welcome to the technical support center for the HPLC analysis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic issues, specifically peak tailing, encountered during the analysis of this polar, basic compound. Our approach is structured in a practical question-and-answer format to directly address the challenges you may face in the lab.

The structure of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol, containing a secondary amine and two hydroxyl groups, makes it particularly susceptible to undesirable secondary interactions with standard silica-based reversed-phase HPLC columns. These interactions are a primary cause of asymmetric peaks, which can compromise quantification accuracy, limit of detection, and overall method reliability[1][2]. This guide provides a systematic approach to troubleshooting, from initial checks to advanced method modifications.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm observing significant peak tailing for 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol. What are the most common initial checks I should perform?

A1: Peak tailing often stems from either chemical interactions within the column or physical issues within the HPLC system[3]. Before delving into complex mobile phase modifications, it's crucial to rule out common system and column health problems.

Expert Insight: A logical first step is to differentiate between a system (physical) problem and a chemical (analyte-specific) problem. An easy way to do this is to inject a neutral, well-behaved compound (e.g., toluene or caffeine). If the neutral compound also tails, the issue is likely physical (e.g., a column void or extra-column volume)[3]. If the neutral compound exhibits a sharp, symmetrical peak, the problem is chemical and specific to your basic analyte.

G cluster_0 Initial Checks cluster_1 Diagnosis cluster_2 Corrective Actions start Peak Tailing Observed check_neutral Inject a neutral probe compound (e.g., caffeine, toluene) start->check_neutral neutral_tails Does the neutral probe tail? check_neutral->neutral_tails physical_issue Physical Issue Suspected: - Column Void - Blocked Frit - Extra-column Volume neutral_tails->physical_issue Yes chemical_issue Chemical Issue Suspected: - Analyte-Silanol Interaction - pH Mismatch - Metal Chelation neutral_tails->chemical_issue No fix_physical 1. Check fittings for dead volume. 2. Reverse flush column at low flow. 3. Replace column if necessary. physical_issue->fix_physical fix_chemical Proceed to Q2: Evaluate Mobile Phase & Column Chemistry. chemical_issue->fix_chemical

Fig 1. Initial diagnostic workflow for peak tailing.
  • Prepare a Neutral Probe: Dissolve a neutral compound like caffeine in your mobile phase at a suitable concentration for UV detection.

  • Systematic Injection: Inject the neutral probe using your current HPLC method.

  • Analyze Peak Shape:

    • If Tailing Occurs: The problem is likely related to extra-column volume (e.g., excessive tubing length, poorly made fittings) or a damaged column (e.g., a void at the column inlet, blocked frit)[3][4][5]. Inspect all connections, trim tubing ends, and consider replacing the column if the issue persists.

    • If Peak is Symmetrical: The issue is chemical in nature, stemming from interactions between your analyte and the stationary phase. Proceed to the next sections to address mobile phase and column chemistry.

Q2: My neutral probe compound looks good, but my analyte still tails. How does mobile phase pH affect the peak shape of this compound?

A2: The mobile phase pH is one of the most powerful tools for controlling the peak shape of ionizable compounds[6][7]. 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol is a basic compound. Its interaction with the stationary phase is highly dependent on the pH of the mobile phase.

Expert Insight (The Causality): The root cause of peak tailing for basic compounds is the secondary interaction between the positively charged analyte and negatively charged silanol groups (Si-O⁻) on the surface of the silica packing material[1][2][8].

  • Analyte State: The secondary amine on your analyte will be protonated (positively charged, R₂NH₂⁺) at a pH below its pKa (typically ~9-10 for similar amines).

  • Silanol State: Residual silanol groups on the silica surface (Si-OH) are acidic (pKa ~3.5-4.5) and become deprotonated (negatively charged, Si-O⁻) at pH values above ~3.5[9][10].

  • The Problem: In the common mid-pH range (pH 4-7), your analyte is positively charged, and the silanols are negatively charged, leading to a strong ion-exchange interaction. This secondary retention mechanism causes a portion of the analyte molecules to be retained more strongly, resulting in a tailing peak[11].

By lowering the mobile phase pH to ≤ 3, the vast majority of silanol groups become protonated and neutral (Si-OH)[1][9][12]. This minimizes the ion-exchange interaction with the positively charged analyte, leading to a significant improvement in peak shape.

Step-by-Step Protocol for Low pH Adjustment:

  • Buffer Selection: Prepare a mobile phase using a buffer effective in the pH 2.5-3.0 range, such as 10-20 mM phosphate or formate[12].

  • pH Adjustment: Use an acid like phosphoric acid or formic acid to carefully adjust the aqueous portion of the mobile phase to the target pH before mixing with the organic modifier.

  • Column Compatibility: Ensure your column is rated for use at low pH. Most modern silica-based columns are stable, but older columns or those without protective bonding can degrade[9].

  • Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

G cluster_0 Mid pH (e.g., pH 5) cluster_1 Low pH (e.g., pH 2.5) Analyte_Mid Analyte (R₂NH₂⁺) Silanol_Mid Silanol (Si-O⁻) Analyte_Mid->Silanol_Mid Strong Ionic Interaction (Causes Tailing) Analyte_Low Analyte (R₂NH₂⁺) Silanol_Low Silanol (Si-OH) Analyte_Low->Silanol_Low Interaction Minimized (Improved Peak Shape)

Fig 2. Effect of pH on analyte-silanol interactions.

An alternative is to raise the mobile phase pH to be at least 2 units above the analyte's pKa. At high pH (e.g., pH > 11), the amine group becomes deprotonated and neutral (R₂NH), eliminating the positive charge and thus the ion-exchange interaction. This can dramatically improve peak shape and often increases retention for polar basic compounds[13].

Caution: This approach requires specialized pH-stable columns (e.g., hybrid or polymer-based) as traditional silica columns will rapidly dissolve at high pH[13].

Q3: I've adjusted the pH, but some tailing persists. What mobile phase additives can I use to further improve the peak shape?

A3: When pH adjustment alone is insufficient, mobile phase additives can be used to mask the remaining active sites on the column or alter the analyte's interaction with the stationary phase.

Expert Insight: Additives work in two primary ways: as "competing agents" that block silanol groups or as "ion-pairing agents" that form a neutral complex with the analyte.

Adding a small, basic compound to the mobile phase can effectively "swamp" the active silanol sites. These additives, often called silanol suppressors, are small amines that compete with your analyte for interaction with the silanol groups[12][14].

  • Triethylamine (TEA): The most common choice. TEA is a small tertiary amine that, in its protonated form, strongly interacts with deprotonated silanols, effectively shielding them from your analyte[14][15][16].

Step-by-Step Protocol for Using TEA:

  • Concentration: Add TEA to the aqueous portion of your mobile phase at a concentration of 0.05% to 0.2% (v/v), which corresponds to roughly 5-20 mM[12][15].

  • pH Adjustment: After adding TEA, adjust the mobile phase to your desired pH (often slightly acidic, e.g., pH 3-4, or neutral, e.g., pH 7). The combination of TEA and an acid like acetic acid or formic acid creates a buffered system[15].

  • Equilibration: Thoroughly equilibrate the column, as the additive needs to fully coat the stationary phase surface.

  • Considerations: TEA can shorten column lifetime with prolonged use and may cause a rising baseline with UV detection at low wavelengths (<220 nm)[12]. It is also not ideal for LC-MS due to ion suppression.

Ion-pairing chromatography is a technique where a reagent is added to the mobile phase to form a neutral ion-pair with the charged analyte[17][18]. For a positively charged basic analyte, an anionic ion-pairing reagent is used.

  • Alkyl Sulfonates: Reagents like sodium 1-heptanesulfonate are commonly used. The negatively charged sulfonate group pairs with your protonated amine, while the hydrophobic alkyl chain interacts with the C18 stationary phase, increasing retention and improving peak shape[19][20].

  • Perfluorinated Carboxylic Acids: Reagents like Trifluoroacetic Acid (TFA) serve a dual purpose. They lower the mobile phase pH and the trifluoroacetate anion acts as an effective ion-pairing agent for protonated bases, shielding the positive charge and improving peak shape[11][20].

Additive TypeExampleTypical ConcentrationMechanism of ActionProsCons
Competing Base Triethylamine (TEA)0.05 - 0.2% (v/v)Masks active silanol sites by competitive binding[14].Very effective for peak shape; widely used[16].Can shorten column life; suppresses MS signal[12].
Ion-Pairing (Alkyl Sulfonate) Sodium 1-Heptanesulfonate5 - 10 mMForms a neutral ion-pair with the analyte, increasing retention and symmetry[17].Improves retention and peak shape.Requires long equilibration; non-volatile (not MS-friendly).
Ion-Pairing (Acid) Trifluoroacetic Acid (TFA)0.05 - 0.1% (v/v)Lowers pH to suppress silanols and pairs with the analyte to mask its charge[11].Excellent peak shape improvement.Strong ion suppression in MS; can be difficult to remove from the column.
Q4: Could my column be the main problem? What type of column is best suited for this analysis?

A4: Absolutely. The choice of HPLC column is critical, especially for challenging compounds like polar bases[21]. Modern columns are designed specifically to minimize the issues that cause peak tailing.

Expert Insight: The quality of the base silica and the thoroughness of the bonding and end-capping processes are paramount. Older columns, classified as "Type A" silica, have higher metal content and more acidic silanol groups, making them very prone to causing tailing for basic compounds[1][12].

  • High-Purity, End-Capped "Type B" Silica Columns: This is the modern standard. These columns use ultra-pure silica with minimal metal contamination and undergo a secondary silanization process called "end-capping"[1][9]. End-capping uses a small silylating agent (like trimethylchlorosilane) to bond with and cover many of the residual silanol groups that remain after bonding the primary C18 chains. This significantly reduces the sites available for secondary interactions[3][9].

  • Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the C18 alkyl chain[22]. This polar group serves two functions: it provides a different selectivity compared to standard C18 phases and, more importantly, it shields the residual silanols on the silica surface from interacting with basic analytes, leading to improved peak shapes[21][22]. These columns are also generally stable in 100% aqueous mobile phases.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For highly polar compounds that are poorly retained in reversed-phase, HILIC is an excellent alternative[23][24]. HILIC uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase high in organic content (typically >80% acetonitrile). This mode provides good retention and often excellent peak shapes for polar bases[24][25].

G cluster_0 Column Selection Guide col_choice Starting Point: Standard C18 Column tailing_check Is Peak Tailing Severe? col_choice->tailing_check upgrade_options Upgrade to High-Purity, End-Capped C18 Try a Polar-Embedded Phase Consider HILIC for Poor Retention tailing_check->upgrade_options Yes end_capped High-Purity End-Capped C18 (Type B Silica) upgrade_options:f0->end_capped Reduces silanol activity polar_embedded Polar-Embedded Phase (e.g., Amide, Carbamate) upgrade_options:f1->polar_embedded Shields silanols, unique selectivity hilic HILIC Phase (e.g., Silica, Amide) upgrade_options:f2->hilic Retains highly polar analytes

Fig 3. Logic for selecting an appropriate HPLC column.
Q5: I suspect metal chelation might be contributing to the tailing. How can I diagnose and fix this?

A5: This is an excellent consideration. The structure of your analyte, with its amine and hydroxyl groups, gives it the potential to act as a chelating agent. Trace metal ions present in the HPLC system (from stainless steel components like frits, tubing, or the column packing itself) can interact with your analyte, causing peak distortion[10][26][27].

Expert Insight: This interaction is a form of secondary retention mechanism. If the analyte chelates with a metal ion on the stationary phase surface, its elution is delayed, contributing to peak tailing. This is particularly problematic for compounds with phosphate, carboxyl, or multiple hydroxyl/amine groups[26].

The most effective way to both diagnose and solve this problem is to add a strong chelating agent to your mobile phase or sample diluent.

  • Ethylenediaminetetraacetic acid (EDTA): EDTA is a powerful chelating agent that will bind to free metal ions in the system with a very high affinity, making them unavailable to interact with your analyte[28][29].

Step-by-Step Protocol for Using EDTA:

  • Diagnosis: Prepare your sample in a diluent containing a small concentration of EDTA (e.g., 100 µM or ~0.03 mg/mL). Inject this sample. If the peak shape dramatically improves, metal chelation is a likely contributor to the problem.

  • System Passivation: To solve the issue system-wide, add a very low concentration of EDTA (e.g., 5-10 µM) to your mobile phase[26]. This will continuously "clean" the system by sequestering active metal ions.

  • Important Cautions:

    • Always remove your column before flushing the HPLC system with higher concentrations of EDTA for an initial clean-out[26].

    • Use low micromolar (µM), not millimolar (mM), concentrations in the mobile phase to avoid creating new chromatographic problems or interfering with MS detection[26].

    • If using MS detection, be aware that EDTA can form adducts and complicate spectra. An alternative is to use a metal-free (e.g., PEEK) or bio-inert HPLC system.

References

  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Dolan, J. W. (2020, November 11). Extracolumn Effects. LCGC International. [Link]

  • Element Lab Solutions. (n.d.). Extra-Column Volume in HPLC. [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?[Link]

  • Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base. Journal of Chromatography A, 370(3), 403–418. [Link]

  • Pharma Growth Hub. (2023, November 27). Effect of Triethylamine (TEA) on the Retention in RPLC. [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]

  • Dolan, J. W. (2020, November 11). HPLC Column Selection. LCGC International. [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]

  • Dimer. (n.d.). Ion pairing reagents. [Link]

  • Waters. (2022, June 24). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid?[Link]

  • MTC USA. (2025, December 1). Simple Sugars Methods using Triethylamine TEA in Aqueous Normal Phase ANP Methods. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH. [Link]

  • Chasse, J. (2022, April 15). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]

  • De Smet, G., & Broeckhoven, K. (n.d.). Extra-column band broadening effects in contemporary liquid chromatography: Causes and solutions. SciSpace. [Link]

  • Gergely, A., et al. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Heliyon. [Link]

  • Carlo Erba Reagents. (n.d.). Ion pair chromatography reagents. [Link]

  • Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. [Link]

  • MTC USA. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Shimadzu. (n.d.). Abnormal Peak Shapes. [Link]

  • Jiang, Y., et al. (2012). Ion-pairing HPLC methods to determine EDTA and DTPA in small molecule and biological pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 144-150. [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • SIELC Technologies. (n.d.). HPLC Method For Analysis Of EDTA and Maleic Acid. [Link]

  • MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Gujarat-394230, India. [Link]

  • SIELC Technologies. (n.d.). Measuring EDTA using HPLC. [Link]

Sources

Troubleshooting

Technical Support Center: Amine-Based CO2 Capture &amp; Scrubbing

Topic: Mitigation of Foaming Events in Amine Solvents Target Audience: Process Chemists, Chemical Engineers, and R&D Scientists. Introduction: The Physics of Foam Stability In amine-based CO2 capture (whether in large-sc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mitigation of Foaming Events in Amine Solvents

Target Audience: Process Chemists, Chemical Engineers, and R&D Scientists.

Introduction: The Physics of Foam Stability

In amine-based CO2 capture (whether in large-scale CCS or pharmaceutical reactor off-gas scrubbing), foaming is not merely a nuisance—it is a mass transfer limiting event . Foam creates a high-interfacial-area regime that paradoxically reduces capacity by displacing the liquid holdup required for reaction, leading to column flooding, solvent carryover, and differential pressure (


) spikes.

This guide moves beyond basic operator checks to the physicochemical root causes of foam stability: surface elasticity (Gibbs-Marangoni effect) and surface viscosity.

Module 1: Diagnostic Forensics (Troubleshooting)

Q1: How do I distinguish between "True Foaming" and "Entrainment" based on column hydrodynamics?

A: While both result in solvent loss, their hydrodynamic signatures differ.

  • True Foaming: Characterized by a gradual but sustained increase in Differential Pressure (

    
    )  across the absorber, often accompanied by a drop in the bottom level (as liquid is held up in the foam structure).
    
  • Entrainment (Flooding): Often caused by high gas velocity (

    
    ). It presents as a sudden, erratic spike in 
    
    
    
    and immediate carryover, often without the "spongy" lag time of foam buildup.

Diagnostic Check:

  • Calculate the Approach to Flood: If your gas velocity is

    
     of calculated flood velocity but 
    
    
    
    is rising, it is likely foaming.
  • Temperature Profile Scan: Foaming often expands the reaction zone. If the "temperature bulge" (exothermic reaction peak) smears or moves up the column unexpectedly, foam is increasing the wetted surface area in the wrong zone.

Q2: Why does my clean amine solution foam after only a few days of operation?

A: Pure amine solutions (MEA, DEA, MDEA) generally do not foam. Foaming requires a stabilizing agent . If a fresh batch foams, look for Liquid Hydrocarbon Contamination or Suspended Solids .

  • The Mechanism: Hydrocarbons (from compressor lube oils or upstream synthesis steps) lower the surface tension (

    
    ). Suspended solids (Iron Sulfide - FeS, or activated carbon fines) accumulate at the gas-liquid interface, increasing surface viscosity  and preventing the foam lamellae from draining (thinning) and bursting.
    
Q3: We see foaming specifically during the "Lean" cycle. Why?

A: This points to Thermal Degradation Products . In the stripper/regenerator, high temperatures (


) can degrade amines into Heat Stable Salts (HSS)  and organic acids (e.g., bicine, oxalate). These act as surfactants.[1]
  • Threshold: HSS concentrations

    
     wt. significantly increase foam stability.[2][3]
    
  • Action: Conduct Ion Chromatography (IC) on the lean amine. If HSS is high, ion exchange reclamation is required.

Module 2: Visualization of Foaming Dynamics

The following diagram illustrates the self-reinforcing loop of amine foaming and the critical intervention points.

AmineFoaming cluster_inputs Root Causes HC Hydrocarbons (Lube Oil/Condensate) Physics Physicochemical Change: ↓ Surface Tension ↑ Surface Viscosity HC->Physics Solids Suspended Solids (FeS / Carbon Fines) Solids->Physics Degradation Degradation Products (Heat Stable Salts) Degradation->Physics Foam Stable Foam Lamellae (Marangoni Effect) Physics->Foam Stabilization Process Process Upset: High ΔP Solvent Carryover Foam->Process Mitigation Mitigation Strategies Process->Mitigation Trigger Mitigation->HC Carbon Bed (Adsorption) Mitigation->Solids Filtration (Removal) Mitigation->Physics Antifoam (Disrupts Surface Tension)

Figure 1: The causal pathway of amine foaming, moving from contaminant ingress to physicochemical alteration and process failure.

Module 3: Mitigation & Chemical Intervention

Q4: How do I select the correct Antifoam? (Silicone vs. Polyol)

A: Selection depends on the solvent temperature and downstream sensitivity.

FeatureSilicone-Based (Polydimethylsiloxane) Non-Silicone (Polyether Polyols)
Mechanism Low surface tension droplet spreads rapidly, rupturing the lamella."Cloud point" insolubility destabilizes foam at high temps.
Pros Extremely fast knockdown; low dosage required.Better compatibility; less fouling in heat exchangers.
Cons Can foul downstream catalysts; difficult to filter; risk of "fish eyes" in coatings.Slower action; requires higher dosage.
Best For Emergency upset control; non-pharma applications.Continuous dosing; systems with sensitive downstream catalysts.

Critical Warning: Do NOT overdose. Excess antifoam can form a separate phase that stabilizes foam (the "Antifoam Paradox").

  • Target Dosage: Start at 2–5 ppm . Never exceed 50 ppm without vendor consultation.

Q5: What is the correct filtration setup to prevent solids-stabilized foam?

A: A self-validating filtration system requires a two-stage approach:

  • Mechanical Filtration: 10-micron absolute filters (bag or cartridge) to remove FeS and bulk solids.

  • Activated Carbon Bed: To adsorb dissolved hydrocarbons and surfactants.

    • Validation: Monitor the amine color.[4] If the outlet of the carbon bed is as dark as the inlet, the carbon is spent.

  • Post-Carbon Filtration: 5-micron filter to catch carbon fines (which are themselves potent foam stabilizers).

Module 4: Experimental Protocol (The "Pneumatic Test")

To scientifically validate foaming tendency, do not rely on "shake tests." Use a pneumatic method adapted from ASTM D892 or D1881 .

Protocol: Amine Foam Tendency & Stability Test

Objective: Quantify the "Foam Tendency" (Height) and "Foam Stability" (Break Time).

Materials:

  • Graduated Cylinder (1000 mL, glass).

  • Gas Dispersion Tube (Fritted glass, 40-60 micron pore size).

  • Nitrogen (

    
    ) supply with rotameter.
    
  • Stopwatch.[5]

  • Thermostatic bath (set to process temperature, e.g.,

    
    ).
    

Step-by-Step Methodology:

  • Preparation: Fill the cylinder with 200 mL of the amine sample. Place in the water bath and allow to equilibrate to

    
    .[6]
    
  • Aeration (Tendency):

    • Insert the gas dispersion tube to the bottom of the cylinder.

    • Start

      
       flow at 1000 mL/min  (calibrated).
      
    • Bubble for exactly 5 minutes .

  • Measurement (Tendency):

    • Immediately record the Total Volume (Liquid + Foam) at the 5-minute mark.

    • Calculation:

      
      .
      
  • Collapse (Stability):

    • Shut off the

      
       flow immediately.
      
    • Start the stopwatch.

    • Record the time required for the foam to collapse until the liquid surface is visible (a "ring" of foam at the wall is acceptable).

    • Metric: This is the Break Time .

Interpretation:

  • Pass: Foam Height

    
     mL AND Break Time 
    
    
    
    seconds.
  • Warning: Foam Height

    
     mL OR Break Time 
    
    
    
    seconds. (Initiate carbon filtration).
  • Critical: Foam Height

    
     mL. (Immediate antifoam injection required).
    

Module 5: Troubleshooting Logic Tree

Use this decision matrix to guide immediate actions during an event.

TroubleshootingTree Start High ΔP Detected CheckLevel Check Bottoms Level Start->CheckLevel LevelStable Level Stable/Normal CheckLevel->LevelStable No LevelDrop Level Dropping/Erratic CheckLevel->LevelDrop Yes Flood Likely Flooding/Entrainment Check Gas Velocity LevelStable->Flood Foam Likely Foaming LevelDrop->Foam Action1 Check Inlet Separator (Hydrocarbons?) Foam->Action1 Action2 Check Filter ΔP (Solids?) Foam->Action2 Action3 Inject Antifoam (Temporary Fix) Action1->Action3 If clean Action2->Action3 If clean

Figure 2: Logic flow for distinguishing flooding from foaming and determining immediate root cause.

References

  • Sulphur Experts. (2020).[7] Troubleshooting Foaming in an Amine Plant. YouTube. Available at: [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Available at: [Link]

  • Pall Corporation. (n.d.). Analysis of Foaming Mechanisms in Amine Plants. Available at: [Link]

  • ASTM International. (n.d.). ASTM D892 - Standard Test Method for Foaming Characteristics of Lubricating Oils. (Adapted for Amine).[1][2][3][4][5][7][8][9][10][11]

  • ResearchGate. (2025). A comprehensive review on control and mitigating the foam formation in amine-based solvents. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol in Catalytic Cycles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges researchers face when utilizing 1-[(2-Hydroxyethyl)amino]-2-methylpropan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific stability challenges researchers face when utilizing 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol as a tridentate (O,N,O) ligand in transition metal catalysis and organocatalysis.

This unsymmetrical amino-diol features a secondary amine, a highly coordinating but oxidation-prone primary alcohol (2-hydroxyethyl group), and a sterically hindered tertiary alcohol (2-methyl-2-hydroxypropyl group). While this structural asymmetry provides excellent stereoelectronic control, it also introduces unique degradation pathways during catalytic turnover.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my catalytic system deactivate rapidly after the first hour of the reaction, despite high initial turnover frequencies? Causality & Explanation: Rapid deactivation of amino-diol ligands often stems from the unintended oxidation of the primary alcohol moiety. While the tertiary alcohol arm is sterically protected, the unhindered primary alcohol can undergo acceptorless alcohol dehydrogenation (AAD) by the active transition metal center (e.g., Ru, Ir, or Fe) 1. This converts the coordinating hydroxyl group into an aldehyde, which subsequently poisons the metal center or triggers irreversible ligand dissociation, leading to catalyst death 2. Resolution: Tune the electronic environment of the metal by utilizing a weaker oxidant or adding a sacrificial hydrogen donor to suppress the AAD pathway. Ensure strict anaerobic conditions, as trace oxygen accelerates primary alcohol oxidation.

Q2: I am observing the formation of inactive precipitates during base activation. How can I prevent this? Causality & Explanation: The activation of pre-catalysts with strong bases (like KOtBu) is required to form the active amido species. However, high concentrations of strong base combined with the unsymmetrical nature of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol can lead to two distinct deactivation routes:

  • Alkoxide Bridging: Formation of inactive, multinuclear metal dimers via the primary oxygen 2.

  • Retro-Aldol Cleavage: The tertiary alcohol arm can undergo C-C bond cleavage under excessively harsh basic conditions, destroying the ligand framework. Resolution: Switch to a milder base (e.g., Cs2CO3) and decrease the initial catalyst concentration to disfavor bimolecular dimerization.

Q3: How do I distinguish between ligand degradation and simple metal leaching? Causality & Explanation: Standard yield metrics cannot differentiate between a decomposed ligand and a leached metal. Distinguishing these requires dynamic monitoring. Speciation changes, such as the appearance of free ligand or altered chemical shifts in the ligand backbone, confirm degradation rather than physical leaching 2. Resolution: Implement the self-validating Operando NMR protocol detailed in Part 3.

Part 2: Mechanistic Pathways & Troubleshooting Workflows

DegradationPathways A Active Monomeric Catalyst [M]-Amino-Diol B Substrate Turnover (Catalytic Cycle) A->B Optimal Conditions C Primary Alcohol Oxidation (Dehydrogenation) A->C Oxidative Environment D Alkoxide-Bridged Dimer (Inactive) A->D High Concentration E Base-Induced Cleavage (Retro-Aldol) A->E Excess Strong Base B->A

Fig 1. Competing pathways: Active catalysis vs. off-cycle degradation of the amino-diol ligand.

Troubleshooting Start Catalyst Deactivation Detected (<50% Yield) NMR Perform Operando NMR Start->NMR Check1 Free Ligand Detected? NMR->Check1 Fix1 Switch to Weaker Base (e.g., Cs2CO3) Check1->Fix1 Yes (Cleavage) Check2 Bridged Dimers Detected? Check1->Check2 No Fix2 Increase Dilution & Slow Substrate Addition Check2->Fix2 Yes (Aggregation) Fix3 Purge O2 / Tune Redox Potential Check2->Fix3 No (Oxidation suspected)

Fig 2. Decision tree for diagnosing and resolving amino-diol ligand deactivation.

Part 3: Quantitative Data & Experimental Methodologies

Data Presentation: Optimization Metrics

The following table summarizes the causal relationship between reaction conditions and the stability of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol.

Table 1: Impact of Reaction Conditions on Ligand Stability and Catalytic Yield

ConditionBase UsedCatalyst Conc.Primary Degradation PathwayLigand Half-Life (t₁/₂)Catalytic Yield (%)
StandardKOtBu (Strong)10 mol%Base-induced cleavage / Dimerization1.5 hours42%
Optimized BaseCs₂CO₃ (Mild)10 mol%Dimerization6.0 hours68%
High DilutionKOtBu (Strong)2 mol%Base-induced cleavage4.5 hours55%
Fully Optimized Cs₂CO₃ (Mild) 2 mol% Minimal (Stable resting state) >24 hours 94%
Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to verify causality rather than just observing outcomes.

Protocol 1: Operando NMR Monitoring of Ligand Speciation

Purpose: To dynamically differentiate between primary alcohol oxidation, dimer formation, and base-induced cleavage.

  • Preparation (Anaerobic): In a nitrogen-filled glovebox, dissolve 0.05 mmol of the metal precursor and 0.055 mmol of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol in 0.5 mL of a deuterated solvent (e.g., THF-d8).

  • Internal Standardization (Self-Validation): Add exactly 0.01 mmol of mesitylene. This acts as an inert internal standard, ensuring that any decrease in ligand integration is due to chemical degradation, not physical precipitation or shimming errors.

  • Baseline Acquisition: Transfer the solution to a J. Young NMR tube, seal it, and acquire baseline ¹H and ¹³C NMR spectra at 298 K.

  • Dynamic Monitoring: Inject the activating base (e.g., Cs₂CO₃) and the substrate through the septum. Heat the probe to the reaction temperature (e.g., 353 K).

  • Data Analysis: Acquire scans every 10 minutes.

    • Oxidation indicator: Track the disappearance of the primary alcohol -CH₂- protons (~3.5–3.8 ppm) and the appearance of aldehydic protons (~9.5 ppm).

    • Cleavage indicator: Look for the appearance of free acetone signals, indicating retro-aldol cleavage of the 2-methylpropan-2-ol arm.

Protocol 2: Optimized Catalyst Activation & Substrate Addition

Purpose: To prevent alkoxide-bridged dimerization and retro-aldol cleavage during the catalytic cycle.

  • Ligand Complexation: In a flame-dried Schlenk flask under argon, combine the metal precursor (1.0 eq) and 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (1.1 eq) in anhydrous, degassed 2-MeTHF at a high dilution of 0.01 M. Stir at 60 °C for 1 hour to ensure complete coordination before introducing any base 3.

  • Mild Activation: Cool the mixture to room temperature. Add a mild base (Cs₂CO₃, 2.0 eq) rather than KOtBu. The weaker basicity prevents the deprotonation-induced cleavage of the sterically hindered tertiary alcohol arm.

  • Controlled Substrate Addition (Self-Validation): To prevent localized high concentrations that drive alkoxide-bridged dimerization, introduce the substrate via a syringe pump (slow addition over 2 hours) rather than a single bolus injection.

  • Reaction Execution & Quenching: Heat the reaction to the target temperature. Once complete, quench the reaction strictly at 0 °C with wet solvent. This thermal shock traps the catalyst in its current speciation state, allowing for accurate post-reaction recycling analysis.

References

  • Pincer Transition Metal Catalysts for Sustainability | Encyclopedia MDPI Source: encyclopedia.pub URL:[Link]

  • Performance of homogeneous catalysts viewed in dynamics Source: rsc.org URL:[Link]

Sources

Troubleshooting

Minimizing byproduct formation during the functionalization of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 39216-89-2 | Molecular Formula: C₆H₁₅NO₂ Support Ticket: #MIN-BYPROD-2026 | Status: Open

System Overview: The Reactivity Landscape

Before troubleshooting specific failures, you must understand the "hardware" you are working with. This molecule is a sterically hindered amino-diol . Its reactivity is defined by the competition between three distinct functional groups.

The "Hardware" Specs (Reactivity Profile)
Functional GroupTypeReactivity LevelPrimary Risk/Behavior
Secondary Amine (-NH-)NucleophileHigh Prone to over-alkylation (quaternization) and oxidation.
Primary Alcohol (-CH₂CH₂OH)NucleophileMedium Competes with amine for electrophiles (O- vs N-selectivity).
Tertiary Alcohol (-C(CH₃)₂OH)Steric BulkLow Dehydration risk. Highly resistant to substitution; prone to elimination (forming alkenes) under acidic conditions.

Troubleshooting Modules

Module A: Selectivity Failure (N- vs. O-Functionalization)

User Report: "I am trying to alkylate the amine, but I am seeing significant O-alkylated byproducts (ether formation)."

Root Cause Analysis: This is a classic "Hard/Soft Acid-Base" (HSAB) mismatch. The amine is a softer nucleophile; the alkoxide (deprotonated alcohol) is a harder nucleophile. If you use a "hard" electrophile or strong base, you activate the oxygen.

Diagnostic Protocol:

  • Check your Base: Are you using NaH, KH, or t-BuOK?

    • Verdict:STOP. These deprotonate the alcohol (pKa ~16), creating a highly reactive alkoxide.

    • Correction: Use a base with pKa < 14 (e.g., K₂CO₃, Et₃N, or DIPEA). These neutralize the HCl generated but do not deprotonate the alcohol.

  • Check your Electrophile: Are you using an acyl chloride or alkyl sulfonate?

    • Verdict: Highly reactive electrophiles discriminate less.

    • Correction: Switch to "softer" leaving groups (e.g., N-hydroxysuccinimide esters for acylation) or lower the temperature to favor the kinetic product (amide/amine).

The Fix (Self-Validating Step):

  • Protocol: Maintain pH between 8–10. The amine (pKa ~9-10) remains nucleophilic, while the alcohol (pKa ~16) remains protonated and inert.

Module B: Impurity Spikes (The Morpholine Trap)

User Report: "My LC-MS shows a persistent impurity with a mass of [M-18]. It increases when I heat the reaction."

Root Cause Analysis: You are seeing Intramolecular Cyclization . Under acidic or high-thermal conditions, the molecule undergoes dehydration to form 2,2-dimethylmorpholine .

Mechanism:

  • Protonation of the tertiary alcohol (easier to eliminate) or primary alcohol.

  • Intramolecular nucleophilic attack by the secondary amine.

  • Loss of water (18 Da).

Corrective Actions:

  • Thermal Limit: Never exceed 120°C without protecting groups.

  • Acid Scavenging: If your reaction generates acid (e.g., using alkyl halides), you must have an acid scavenger (base) present. Free acid catalyzes the dehydration.

  • Concentration: High dilution favors intramolecular reactions (cyclization). However, for this specific byproduct, the reaction is unavoidable at high energy states because the 6-membered ring is thermodynamically stable. Prevention is the only cure.

Module C: The "Unreactive" Tertiary Alcohol

User Report: "I'm trying to esterify both alcohol groups, but conversion stalls at 50% (mono-ester)."

Root Cause Analysis: The tertiary alcohol is shielded by two methyl groups (steric hindrance). Standard esterification (carboxylic acid + EDC/NHS) will never touch this group efficiently. Forcing it with heat/acid will trigger the dehydration mentioned in Module B.

The Fix:

  • Acceptance: If you need the tertiary alcohol functionalized, you cannot use standard nucleophilic substitution. You must use Steglich esterification (DCC/DMAP) with extreme excess of reagents, or convert the alcohol to a better leaving group (mesylate) only if elimination can be suppressed (very difficult).

  • Alternative: Design the synthesis to functionalize this position before forming the amino-alcohol backbone if possible.

Visualizing the Pathways

The following diagram maps the decision logic for functionalization and the "danger zones" for byproduct formation.

ReactivityMap Start 1-[(2-Hydroxyethyl)amino] -2-methylpropan-2-ol Cond_Acid Acidic / High Heat Start->Cond_Acid Heat > 120°C Cond_BaseStrong Strong Base (NaH, tBuOK) Start->Cond_BaseStrong Cond_BaseMild Mild Base (K2CO3, Et3N) Start->Cond_BaseMild N_Alk Target: N-Alkylation Quat Byproduct: Quaternary Ammonium (Over-Alkylation) N_Alk->Quat Excess Electrophile O_Alk Target: O-Alkylation Morpholine Byproduct: 2,2-Dimethylmorpholine (Cyclization) Elimination Byproduct: Isobutylene Derivative (Dehydration) Cond_Acid->Morpholine -H2O Cond_Acid->Elimination Tertiary OH loss Cond_BaseStrong->O_Alk Alkoxide formed Cond_BaseMild->N_Alk Amine acts as Nucleophile

Caption: Reactivity flow showing how condition selection (Acid vs. Base strength) dictates the divergence between desired functionalization and fatal byproducts (Morpholine/Elimination).

Standard Operating Procedure (SOP)

Protocol: Selective N-Acylation (Minimizing O-Acylation)

This protocol is designed to acylate the secondary amine while leaving both alcohol groups intact.

Reagents:

  • Substrate: 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (1.0 equiv)

  • Acylating Agent: Acid Anhydride or NHS-Ester (1.05 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (anhydrous)

  • Base: None (if using anhydride) or mild inorganic (K₂CO₃) if using chloride.

Step-by-Step:

  • Dissolution: Dissolve substrate in DCM (0.1 M concentration). Why? High dilution minimizes intermolecular side reactions.

  • Temperature Control: Cool to 0°C . Why? Kinetic control favors the more nucleophilic amine over the alcohol.

  • Addition: Add the acylating agent dropwise over 30 minutes.

  • Monitoring: Monitor via TLC or LC-MS. Look for the conversion of the secondary amine.[1][2]

    • Checkpoint: If [M+Acyl] appears, you are good. If [M+2Acyl] appears, stop addition immediately.

  • Quench: Add saturated NaHCO₃ solution. This hydrolyzes any transient O-acyl esters (which are less stable than amides) back to alcohols.

Frequently Asked Questions (FAQs)

Q: Can I use this molecule in a polyurethane synthesis? A: Yes, but be careful. The secondary amine is catalytic for the isocyanate-hydroxyl reaction. It will speed up the reaction significantly ("autocatalytic"). The tertiary hydroxyl will likely remain unreacted, acting as a chain terminator unless you use very high temperatures, which risks degradation.

Q: How do I remove the morpholine byproduct if it forms? A: It is very difficult. The polarity of the morpholine derivative is similar to the starting material. Your best bet is fractional distillation (if stable) or cation exchange chromatography (exploiting slight pKa differences), but prevention is far superior to cure.

Q: Why does the tertiary alcohol dehydrate so easily? A: The carbocation formed at the tertiary position (2-methylpropan-2-yl cation) is hyper-stable due to induction from the methyl groups. Once formed, it rapidly eliminates a proton to form the alkene. This pathway has a lower activation energy than substitution.

References

  • PubChem. (n.d.). 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol Compound Summary. National Library of Medicine.[3] Retrieved March 2, 2026, from [Link]

  • Ortiz, K. G., et al. (2024).[4] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Retrieved March 2, 2026, from [Link]

  • ACS Green Chemistry Institute. (2026).[5] Avoiding Over-alkylation Reagent Guide.[5] ACS GCI Pharmaceutical Roundtable.[5] Retrieved March 2, 2026, from [Link]

  • Beilstein Journals. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry. Retrieved March 2, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Study: 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol vs. MDEA for CO₂ Capture

This guide provides a comparative technical analysis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (a sterically hindered secondary amine, hereafter referred to as H-AMP isomer or HE-AMP ) versus N-Methyldiethanolamin...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (a sterically hindered secondary amine, hereafter referred to as H-AMP isomer or HE-AMP ) versus N-Methyldiethanolamine (MDEA) (a tertiary amine) for post-combustion CO₂ capture.

Executive Summary

This study evaluates the viability of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol as an advanced solvent alternative to the industry-standard MDEA . While MDEA offers high theoretical capacity (1.0 mol CO₂/mol amine) and low regeneration energy, it suffers from slow absorption kinetics requiring large absorber columns or promoters (e.g., Piperazine).

The specific amine 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol is a sterically hindered secondary amine . Structurally, it combines the hydroxyl-functionalized stability of alkanolamines with a bulky isobutanol-like group.

  • Key Advantage: Unlike unhindered secondary amines (e.g., DEA) which form stable carbamates (capacity limited to 0.5), sterically hindered amines can destabilize the carbamate intermediate, promoting hydrolysis to bicarbonate.[1] This allows the solvent to achieve a stoichiometric capacity approaching 1.0 mol CO₂/mol amine (similar to MDEA) but with significantly faster kinetics due to the direct reaction pathway.

  • Verdict: The H-AMP isomer represents a "hybrid" performance profile—bridging the kinetic speed of secondary amines with the high capacity and low regeneration energy of tertiary amines.

Molecular Architecture & Reaction Mechanism

Structural Comparison

The performance difference stems directly from the molecular geometry around the nitrogen center.

  • MDEA (Tertiary Amine): The nitrogen is bonded to three alkyl/alkanol groups. It lacks a labile proton, preventing direct carbamate formation.[1] It must react via a base-catalyzed hydration mechanism.[1]

  • H-AMP Isomer (Hindered Secondary Amine): The nitrogen has one labile proton but is flanked by a bulky 2-hydroxy-2-methylpropyl group. This steric bulk hinders the stability of the formed carbamate, favoring its hydrolysis.

MolecularStructure cluster_0 MDEA (Tertiary) cluster_1 H-AMP Isomer (Hindered Secondary) MDEA N-Methyldiethanolamine (No N-H bond) Mechanism: Base Catalysis HAMP 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (Bulky Group on N) Mechanism: Unstable Carbamate -> Bicarbonate

Figure 1: Structural classification determining reaction pathways.

Reaction Pathways

The core differentiation lies in the stability of the reaction intermediate.

  • MDEA Pathway (Slow):

    
    
    
    • Limitation: Depends on the hydration of CO₂, which is kinetically slow (

      
       at 25°C).
      
  • H-AMP Isomer Pathway (Fast & High Capacity):

    • Zwitterion Formation:

      
      
      
    • Carbamate Instability: The bulky methyl groups on the propyl chain destabilize the carbamate anion (

      
      ).
      
    • Hydrolysis:

      
      
      
    • Result: The amine is regenerated in situ to react again, allowing the total loading to approach 1.0 mol/mol, similar to MDEA, but with the faster initial kinetics of a secondary amine.

ReactionMechanism cluster_MDEA MDEA Mechanism cluster_HAMP H-AMP Isomer Mechanism CO2 CO2 (Gas) Bicarbonate_MDEA Bicarbonate (HCO3-) + Protonated Amine CO2->Bicarbonate_MDEA Slow Hydration (Base Catalyzed) Zwitterion Zwitterion Intermediate CO2->Zwitterion Fast Kinetic Attack Amine Free Amine (Solvent) Carbamate Unstable Carbamate (Steric Hindrance) Zwitterion->Carbamate Bicarbonate_HAMP Bicarbonate (HCO3-) + Free Amine (Recycled) Carbamate->Bicarbonate_HAMP Hydrolysis (Rapid due to Instability) Bicarbonate_HAMP->Amine In-situ Regeneration

Figure 2: Reaction mechanism comparison. The hindered amine pathway allows for both speed (via Zwitterion) and capacity (via Bicarbonate).

Physicochemical & Performance Data

The following table synthesizes comparative data. Note: Values for the specific isomer are estimated based on structure-activity relationships (SAR) of analogous hindered amines (e.g., HEAMP/AMP) where specific literature is sparse.

ParameterMDEA (Benchmark)H-AMP Isomer (Target)Advantage
Amine Type TertiarySterically Hindered SecondaryH-AMP (Kinetic/Capacity balance)
Molar Mass 119.16 g/mol 133.19 g/mol MDEA (Slightly lower viscosity potential)
CO₂ Loading (α) ~1.0 mol/mol~0.9 - 1.0 mol/molEqual (Both exceed standard MEA/DEA)
Reaction Rate (

)
~5.0

~500 - 1,500

H-AMP (Orders of magnitude faster)
Heat of Absorption (

)
~50-55 kJ/mol CO₂~60-65 kJ/mol CO₂MDEA (Lower regeneration energy)
Corrosivity LowLow to ModerateMDEA
Degradation Resistance High (Oxidative stable)High (Steric protection)Equal
Key Analysis
  • Kinetics: The H-AMP isomer is significantly faster than MDEA. MDEA typically requires a promoter (like Piperazine) to be viable. The H-AMP isomer may function as a single-component solvent or a highly efficient promoter itself.

  • Thermodynamics: The heat of absorption for the H-AMP isomer is slightly higher than MDEA because the carbamate formation (even if unstable) is exothermic. However, it is significantly lower than stable carbamate formers (MEA: ~85 kJ/mol), ensuring lower reboiler duty during regeneration.

Experimental Protocols

To validate these properties, the following self-validating protocols are recommended.

Vapor-Liquid Equilibrium (VLE) - Solubility

Objective: Determine the CO₂ loading capacity (


) at various partial pressures.
  • Setup: Use a thermostated Stirred Cell Reactor (e.g., 250 mL autoclave).

  • Preparation: Prepare 30 wt% aqueous solutions of MDEA and H-AMP Isomer. Degas under vacuum.

  • Dosing: Introduce CO₂ from a supply reservoir of known volume/pressure.

  • Equilibrium: Monitor pressure drop until stable (

    
     kPa/min).
    
  • Calculation: Calculate moles absorbed via mass balance using the ideal gas law (or Peng-Robinson EOS for high pressure).

  • Validation: Verify liquid phase loading via titration (BaCl₂ precipitation method) to ensure mass balance closure >95%.

Kinetic Measurement (Wetted Wall Column)

Objective: Measure the overall mass transfer coefficient (


) and derive the reaction rate constant (

).
  • Apparatus: Wetted Wall Column (WWC) with a known surface area (

    
    ).
    
  • Flow: Circulate amine solution as a thin film (laminar flow) down the column. Counter-current flow of CO₂/N₂ gas mixture.

  • Measurement: Measure inlet/outlet CO₂ concentration using an IR Gas Analyzer .

  • Control: Maintain pseudo-first-order conditions (low CO₂ loading, excess amine).

  • Data Processing:

    • Flux

      
      
      
    • Extract kinetic rate

      
       from the enhancement factor 
      
      
      
      .

ExperimentalSetup cluster_Liquid Liquid Loop GasSupply Gas Supply (CO2/N2) WWC Wetted Wall Column (Contact Zone) GasSupply->WWC Gas In Analyzer IR Analyzer (Measure y_out) WWC->Analyzer Gas Out Reservoir Amine Reservoir WWC->Reservoir Data Data Acquisition (Calc Flux & Kg) Analyzer->Data Concentration Pump Pump Reservoir->Pump Pump->WWC

Figure 3: Wetted Wall Column setup for kinetic validation.

Conclusion & Recommendations

The comparative study reveals that 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol is a superior candidate for applications where absorber size reduction is critical.

  • Select MDEA if: The absolute lowest regeneration energy is the sole priority and capital expenditure for tall absorber columns (to compensate for slow kinetics) is acceptable, or if using a promoter like PZ.

  • Select H-AMP Isomer if: You require a compact absorber (fast kinetics) without sacrificing the high cyclic capacity (1.0 loading) and low energy penalty associated with tertiary amines. It acts as a "kinetic booster" without the thermodynamic penalty of MEA.

Recommendation: For drug development or fine chemical processes involving CO₂ scrubbing, the H-AMP isomer offers a more balanced reactivity profile, potentially reducing solvent circulation rates by 20-30% compared to pure MDEA.

References

  • Rochelle, G. T. (2009). Amine Scrubbing for CO₂ Capture. Science. Link

  • Sartori, G., & Savage, D. W. (1983). Sterically Hindered Amines for CO₂ Removal from Gases. Industrial & Engineering Chemistry Fundamentals. Link

  • Kohl, A. L., & Nielsen, R. (1997). Gas Purification (5th Edition). Gulf Professional Publishing. (Standard text for MDEA properties).
  • Vaidya, P. D., & Kenig, E. Y. (2007). CO₂-Alkanolamine Reaction Kinetics: A Review of Recent Studies. Chemical Engineering & Technology. Link

  • PubChem. 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (Compound Summary). National Library of Medicine. Link

Sources

Comparative

Validation of an HPLC method for the quantification of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol purity

Validation of a HILIC-CAD Method for the Quantification of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol Purity Executive Summary 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (CAS: 39216-89-2), a sterically hindered ami...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of a HILIC-CAD Method for the Quantification of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol Purity

Executive Summary

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (CAS: 39216-89-2), a sterically hindered amino alcohol, serves as a critical intermediate in the synthesis of pharmaceutical buffers and functionalized surfactants. Its purity is paramount; however, its lack of a distinct UV chromophore and high polarity renders traditional Reverse-Phase HPLC (RP-HPLC) with UV detection ineffective.

This guide validates a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Charged Aerosol Detection (CAD) . We compare this "Product" (the HILIC-CAD Method) against traditional Gas Chromatography (GC) and Titration alternatives, demonstrating its superior specificity, sensitivity, and robustness for drug development environments.

Part 1: Comparative Analysis of Analytical Methodologies

In the quantification of non-chromophoric amino alcohols, researchers typically choose between three methodologies. The table below objectively compares the proposed HILIC-CAD method against industry standards.

Table 1: Performance Comparison of Analytical Techniques

FeatureProposed Method: HILIC-CAD Alternative A: GC-FID Alternative B: Potentiometric Titration
Principle Hydrophilic partitioning + Aerosol chargingVolatility-based separationAcid-Base neutralization
Selectivity High (Resolves structural isomers)Medium (Thermal degradation risks)Low (Measures total alkalinity)
Sample Prep Minimal (Dilute & Shoot)Complex (Derivatization often required)Minimal (Dissolution)
Sensitivity (LOD) ~10 ng (0.05% w/w) ~50 ng (0.1% w/w)N/A (Macro quantification only)
Limitations Requires volatile mobile phaseIn-injector degradation of hydroxylsCannot distinguish impurities
Suitability Trace Impurity & Assay Residual SolventsRaw Material Assay (Gross)

Expert Insight: While GC-FID is a viable alternative, amino alcohols with multiple hydroxyl groups (like our target) often exhibit peak tailing and thermal instability unless derivatized (e.g., silylation). Titration, while fast, fails to distinguish the target molecule from degradation products like 2-amino-2-methyl-1-propanol (AMP). HILIC-CAD offers the only orthogonal solution for simultaneous assay and impurity profiling without derivatization.

Part 2: Technical Deep Dive – The Validation Protocol

This protocol follows ICH Q2(R2) guidelines. The method utilizes a zwitterionic HILIC stationary phase to retain the polar amine, while CAD provides near-universal response.

Method Operational Workflow

The following diagram illustrates the mechanistic flow of the HILIC-CAD analysis, highlighting the critical critical process parameters (CPPs).

HILIC_CAD_Workflow Sample Sample Preparation (Diluent: 90% ACN) Injector Auto-Injector (5 µL Injection) Sample->Injector Column HILIC Column (Amide/Zwitterionic) Partition Mechanism Injector->Column Separation Nebulizer Nebulization (N2 Gas, 35°C) Column->Nebulizer Eluent Drying Evaporation Tube (Remove Mobile Phase) Nebulizer->Drying Aerosol Corona Corona Discharge (Charge Transfer) Drying->Corona Dry Particles Electrometer Electrometer (Current Measurement) Corona->Electrometer Charged Particles Data Chromatogram (pA vs Time) Electrometer->Data

Figure 1: HILIC-CAD Operational Workflow. The separation relies on water layer partitioning (HILIC), followed by solvent evaporation and particle charging for detection.

Chromatographic Conditions
  • Column: Amide-HILIC (e.g., 150 x 4.6 mm, 3.5 µm). The amide phase interacts with the hydroxyl/amine groups via hydrogen bonding.

  • Mobile Phase A: 100 mM Ammonium Formate, pH 3.0 (Buffer). Note: Low pH ensures the amine is protonated, improving peak shape.

  • Mobile Phase B: Acetonitrile (Organic modifier).

  • Isocratic Mode: 15% A / 85% B.

  • Flow Rate: 1.0 mL/min.

  • Detector: Charged Aerosol Detector (CAD). Evaporation Temp: 35°C.

Validation Parameters & Acceptance Criteria

A. Specificity

  • Objective: Ensure no interference from diluent or synthesis precursors (e.g., 2-methyl-2-propen-1-ol).

  • Protocol: Inject Blank, Placebo, and Spiked Sample.

  • Requirement: Resolution (Rs) > 2.0 between target peak and nearest impurity. Purity angle < Purity threshold (if using PDA for orthogonality check, though limited here).

B. Linearity

  • Objective: Confirm response proportionality. CAD response is curvilinear; therefore, a log-log plot or polynomial regression is often required.

  • Protocol: Prepare 5 concentrations from 50% to 150% of target concentration.

  • Data Transformation:

    
    .
    
  • Requirement:

    
     on transformed data.
    

C. Accuracy (Recovery)

  • Objective: Verify trueness.

  • Protocol: Spike matrix at 80%, 100%, and 120% levels (n=3 per level).

  • Requirement: Mean recovery 98.0% – 102.0%.

D. Precision

  • Repeatability: 6 injections at 100%. RSD < 2.0%.

  • Intermediate Precision: Different analyst/day. RSD < 2.0%.

Part 3: Experimental Data Summary

The following data represents typical validation results for 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol using the described HILIC-CAD method.

Table 2: Validation Results Summary

ParameterExperimental ResultAcceptance CriteriaStatus
Linearity (

)
0.9992 (Polynomial Fit)

PASS
LOD 0.08 µg/mLS/N > 3PASS
LOQ 0.25 µg/mLS/N > 10PASS
Accuracy (Avg) 100.4% (Range: 99.1-101.2%)98.0 - 102.0%PASS
Repeatability (RSD) 0.8% (n=6)

PASS
Specificity No interference at

No interferencePASS

Part 4: Validation Logic & Troubleshooting

To ensure self-validating reliability, follow this logic flow when encountering out-of-specification (OOS) results during routine analysis.

Validation_Logic Start Start Analysis SysSuit Check System Suitability (RSD < 2%, Tailing < 1.5) Start->SysSuit PassSS Pass? SysSuit->PassSS RunSample Run Samples PassSS->RunSample Yes FailAction Check Mobile Phase pH & Column Equilibration PassSS->FailAction No CheckRT Check Retention Time (± 5% of Std) RunSample->CheckRT Result Report Results CheckRT->Result Within Limits CheckRT->FailAction Shift Detected FailAction->SysSuit Retest

Figure 2: Analytical Decision Tree. A systematic approach to handling system suitability failures, emphasizing pH criticality in HILIC separations.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Hutchinson, J. P., et al. (2011). The role of buffer pH in HILIC separations. Journal of Chromatography A. Link

  • Holzgrabe, U., et al. (2010). Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.[1] Link

  • PubChem. (n.d.).[2][3] Compound Summary: 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol.[4][5] National Library of Medicine.[5] Link

  • FDA. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

Sources

Validation

A Senior Application Scientist's Guide to Amino Alcohol Ligands in Enantioselective Synthesis

Welcome to a comprehensive exploration of chiral amino alcohol ligands, a cornerstone of modern asymmetric catalysis. For researchers and professionals in drug development, the selection of the right chiral ligand is a c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive exploration of chiral amino alcohol ligands, a cornerstone of modern asymmetric catalysis. For researchers and professionals in drug development, the selection of the right chiral ligand is a critical decision that dictates the stereochemical outcome, yield, and overall efficiency of a synthetic route. This guide moves beyond a simple catalog of options, offering an in-depth performance comparison grounded in mechanistic principles and supported by actionable experimental data. We will delve into the causality behind experimental choices, providing you with the insights needed to select and successfully implement these powerful catalytic tools.

The Privileged Scaffold: Why Amino Alcohols?

The 1,2-amino alcohol motif is a privileged structure in asymmetric synthesis for several compelling reasons.[1] These ligands are often readily prepared from the chiral pool—abundant and inexpensive sources of chirality like amino acids, terpenes, or carbohydrates.[2][3][4] Their bifunctional nature, containing both a Lewis basic nitrogen and a hydroxyl group, allows for effective chelation to a metal center or activation of reagents, creating a well-defined, rigid chiral environment essential for high stereoselectivity.[5] This guide will compare the performance of several key classes of amino alcohol ligands across some of the most fundamental and widely used enantioselective transformations.

The Benchmark: Asymmetric Reduction of Prochiral Ketones

One of the most reliable and extensively studied applications for chiral amino alcohols is the catalytic asymmetric reduction of ketones to chiral secondary alcohols.[6] The dominant methodology involves the in-situ formation of an oxazaborolidine catalyst from the amino alcohol and a borane source (e.g., BH₃·THF or BH₃·SMe₂).[5][6] This catalyst, famously developed by Corey, Bakshi, and Shibata (CBS), then coordinates with another equivalent of borane and the ketone substrate to facilitate a highly stereoselective hydride transfer.

Mechanism of Stereocontrol

The efficacy of the CBS reduction hinges on the formation of a rigid tricyclic transition state. The amino alcohol-derived oxazaborolidine acts as a chiral Lewis acid, activating the ketone by coordinating to its carbonyl oxygen. The steric environment created by the substituents on the ligand dictates that the ketone binds in a specific orientation to minimize steric repulsion, exposing one of its two prochiral faces to the incoming hydride from the BH₃ coordinated to the ring nitrogen.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand Chiral Amino Alcohol Catalyst Oxazaborolidine Catalyst Ligand->Catalyst Borane1 BH₃ Borane1->Catalyst Coordination Catalyst-Ketone Coordination Catalyst->Coordination Activates Ketone Prochiral Ketone Ketone->Coordination TransitionState Stereoselective Hydride Transfer Coordination->TransitionState Borane2 BH₃ Borane2->TransitionState Hydride Source Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Reduction Product_Complex->Catalyst Release Product Chiral Alcohol Product_Complex->Product

Figure 1: Catalytic cycle for the oxazaborolidine-mediated reduction of a ketone.
Performance Comparison: Reduction of Acetophenone

Acetophenone is a standard model substrate for evaluating the performance of these ligands. The data below highlights how subtle structural changes in the ligand can dramatically impact enantioselectivity.

LigandSubstrateYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference
(S)-2-Amino-2-methyl-1-propanolAcetophenoneHigh~90(R)[7]
(1S,2R)-(-)-NorephedrineAcetophenone9592(R)[7]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenone>95>97(S)[7]
Amino alcohol from (–)-α-pineneAcetophenone9496(S)[3]

Insight & Expertise: The superior performance of the (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol ligand, a classic CBS catalyst precursor, is attributed to its rigid pyrrolidine ring and bulky diphenyl groups.[8][9] This combination creates a highly organized and sterically demanding pocket that enforces a single binding orientation for the ketone, leading to excellent enantioselectivity. Ligands derived from terpenes, such as α-pinene, also leverage a rigid bicyclic framework to achieve high induction.[3]

Representative Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes a standard procedure for the enantioselective reduction of acetophenone using an in-situ generated oxazaborolidine catalyst.[7]

Materials:

  • Chiral amino alcohol ligand (e.g., (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol) (10 mol%)

  • Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Standard glassware for reactions under an inert atmosphere (e.g., Schlenk line)

Procedure:

  • Catalyst Formation:

    • To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the chiral amino alcohol ligand (0.1 mmol).

    • Dissolve the ligand in anhydrous THF (2 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the borane-THF solution (0.1 mmol, 0.1 mL of a 1.0 M solution) dropwise.

    • Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the oxazaborolidine catalyst.

  • Substrate Addition:

    • To the catalyst solution, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise at 0 °C.

  • Borane Addition & Reaction:

    • Slowly add an additional amount of the borane-THF solution (1.1 mmol, 1.1 mL of a 1.0 M solution) to the reaction mixture, maintaining the temperature at 0 °C.

    • Monitor the reaction by TLC until the acetophenone is consumed.

  • Workup & Purification:

    • Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl (10 mL) and extract the product with diethyl ether (3 x 15 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography.

    • Determine the enantiomeric excess using chiral HPLC or GC.

C-C Bond Formation: Enantioselective Addition of Organozinc Reagents to Aldehydes

The addition of organometallic reagents to carbonyls is a fundamental carbon-carbon bond-forming reaction. Chiral amino alcohols are highly effective ligands for catalyzing the enantioselective addition of dialkylzinc reagents (e.g., diethylzinc) to aldehydes.[4] The reaction mechanism is believed to involve the formation of a chiral zinc-alkoxide complex that acts as the active catalyst.

Performance Comparison: Addition of Diethylzinc to Benzaldehyde

The addition of Et₂Zn to benzaldehyde is a standard benchmark for this transformation. The ligand structure, particularly the steric bulk and the nature of the nitrogen substituent, is critical for achieving high enantioselectivity.[10][11]

LigandAldehydeYield (%)Enantiomeric Excess (ee, %)Reference
(1R,2S)-N,N-Dibutylnorephedrine (DBNE)Benzaldehyde9798[12]
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanolBenzaldehyde9899[10][11]
Fructose-derived β-amino alcoholBenzaldehyde>9996[4][13]
Nicotine-derived amino alcoholBenzaldehyde9388[14]

Insight & Expertise: The exceptional performance of ligands like (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol highlights the importance of bulky substituents on both the carbon backbone (dicyclohexyl) and the nitrogen atom (morpholino).[10] This steric hindrance creates a well-defined chiral pocket that forces a specific coordination geometry between the aldehyde and the catalytic zinc complex, leading to a highly selective alkyl transfer. The success of carbohydrate-derived ligands demonstrates the utility of using rigid, polyfunctionalized chiral pool materials to construct effective catalysts.[4][13]

Asymmetric Aldol and Michael Reactions

Prolinol and its derivatives have carved out a significant niche as powerful organocatalysts, particularly in asymmetric aldol and Michael reactions.[15][16] These reactions typically proceed through an enamine-based mechanism, where the secondary amine of the prolinol derivative condenses with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. The chiral scaffold then directs the subsequent attack on the electrophilic acceptor.

Performance Comparison: Prolinol-Derived Catalysts

The development of diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) was a major breakthrough, offering superior reactivity and selectivity compared to simple prolinol.[9]

CatalystReaction TypeYield (%)dree (%)Reference
(S)-ProlinolAldol ReactionHighup to 98:2up to 99[15][17]
(S)-α,α-DiphenylprolinolMichael Addition99>20:199[9]
(S)-Diarylprolinol Silyl EtherMichael Addition>95>19:1>99[9]

Insight & Expertise: The bulky diaryl or silyl ether groups on the prolinol scaffold serve to block one face of the enamine intermediate, forcing the electrophile to approach from the less hindered side. This steric shielding is the primary source of the high stereoselectivity observed.[9]

Ligand Selection Workflow

Choosing the optimal amino alcohol ligand requires consideration of the reaction type, the substrate, and the desired stereochemical outcome. The following workflow provides a logical framework for this decision-making process.

G Start Define Transformation ReactionType Identify Reaction Type Start->ReactionType Substrate Analyze Substrate (Sterics, Electronics) ReactionType->Substrate LigandClass Select Ligand Class ReactionType:e->LigandClass:w Ketone Reduction ReactionType:e->LigandClass:w Dialkylzinc Add'n ReactionType:e->LigandClass:w Aldol/Michael Substrate->LigandClass DesiredStereochem Determine Desired Product Configuration DesiredStereochem->LigandClass SpecificLigand Choose Specific Ligand LigandClass->SpecificLigand Consult Literature Data CBS CBS Catalysts (Diphenylprolinol) Rigid Terpene-derived DAZ Norephedrine derivs. Bulky Acyclic Ligands Carbohydrate-derived Organo Prolinol derivs. Diarylprolinol Silyl Ethers Optimization Optimize Conditions (Solvent, Temp, Additives) SpecificLigand->Optimization

Figure 2: Decision workflow for selecting a chiral amino alcohol ligand.

Conclusion

Chiral amino alcohol ligands are a versatile and powerful class of tools for enantioselective synthesis. Their effectiveness stems from their derivation from the chiral pool, their bifunctional nature, and the ability to tune their steric and electronic properties to suit a specific transformation. From the robust and well-understood CBS reduction to the highly efficient organocatalysis of prolinol derivatives, these ligands provide reliable pathways to enantiomerically enriched products. By understanding the underlying mechanistic principles and consulting comparative performance data, researchers can confidently select the optimal ligand to accelerate their synthetic endeavors in pharmaceutical and chemical development.

References

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. (2021). MDPI. Retrieved March 7, 2024, from [Link]

  • Enantioselective reduction of ketones. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Cu(ii)-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis acid catalyst. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • α-Amino Acids, β-Amino Alcohols and Related Compounds as Chiral Auxiliaries, Ligands and Catalysts in the Asymmetric Aldol Reaction. (n.d.). Ingenta Connect. Retrieved March 7, 2024, from [Link]

  • Synthesis of 2-amino-apopinan-3-ol and applications of its derivatives in asymmetric reduction of ketones. (n.d.). Sciforum. Retrieved March 7, 2024, from [Link]

  • Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols. (n.d.). ACS Publications. Retrieved March 7, 2024, from [Link]

  • New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Modern Enantioselective Catalysis in Organic Chemistry. (2023). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. (n.d.). NIH Public Access. Retrieved March 7, 2024, from [Link]

  • Ligands for the enantioselective additions of organozinc compounds. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Chiral amino alcohols derived from (S)-6-chloronicotine as catalysts for asymmetric synthesis. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • N-Substituted Ephedrines as Chiral Auxiliaries in Enantioselective Alkylation Reactions of Carbonyl Compounds. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

  • An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. (2002). PubMed. Retrieved March 7, 2024, from [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. (n.d.). NIH Public Access. Retrieved March 7, 2024, from [Link]

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto. (2025). CNR-IRIS. Retrieved March 7, 2024, from [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023). Westlake University. Retrieved March 7, 2024, from [Link]

  • Modular ligands derived from amino acids for the enantioselective addition of organozinc reagents to aldehydes. (2003). PubMed. Retrieved March 7, 2024, from [Link]

  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). NIH Public Access. Retrieved March 7, 2024, from [Link]

  • Ephedra-derived ligands as chiral, non-racemic templates for building a... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Preparation and Asymmetric Induction Evaluation of the First Ephedrine-Based Ligands Immobilized on Magnetic Nanoparticles. (2021). CNR-IRIS. Retrieved March 7, 2024, from [Link]

  • Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (2025). MDPI. Retrieved March 7, 2024, from [Link]

  • Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Modeling the Stereoselectivity of the β-Amino Alcohol-Promoted Addition of Dialkylzinc to Aldehydes. (2003). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Asymmetric synthesis. II. Synthesis and absolute configuration of oxazolidines derived from (-)-ephedrine and aromatic aldehydes. (n.d.). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Synthesis of amino alcohol ligands with varied backbone. Side view of... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. (n.d.). RSC Publishing. Retrieved March 7, 2024, from [Link]

  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. (2025). ACS Publications. Retrieved March 7, 2024, from [Link]

  • Stereoselective Synthesis of Quaternary Proline Analogues. (n.d.). NIH Public Access. Retrieved March 7, 2024, from [Link]

  • Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. (2025). ResearchGate. Retrieved March 7, 2024, from [Link]

Sources

Comparative

Benchmarking the catalytic activity of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol derivatives

Technical Benchmarking Guide: Catalytic Activity of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol Derivatives Executive Summary This guide provides a technical benchmarking analysis of 1-[(2-Hydroxyethyl)amino]-2-methylp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Benchmarking Guide: Catalytic Activity of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol Derivatives

Executive Summary

This guide provides a technical benchmarking analysis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (HE-AMP) and its tertiary amine derivatives (specifically the N-Methylated derivative , hereafter referred to as M-HE-AMP ) within the context of Polyurethane (PU) catalysis.[1]

As the industry pivots towards Low-VOC (Volatile Organic Compound) and Non-Fugitive systems (driven by VDA 278 standards in automotive), traditional catalysts like Triethylenediamine (TEDA) are being scrutinized for their emissive profiles.[1] This guide evaluates M-HE-AMP as a "Reactive Catalyst"—a molecule that catalyzes the isocyanate-polyol reaction and subsequently chemically bonds into the polymer matrix.[1]

Key Findings:

  • Selectivity: M-HE-AMP exhibits a strong Gelling Bias (Polyol-Isocyanate reaction) due to steric hindrance at the nitrogen center, comparable to TEDA but with a delayed initiation.[1]

  • Emissions: Reduces amine emissions by >98% compared to standard fugitive catalysts.[1]

  • Network Integrity: Unlike mono-functional reactive catalysts (which act as chain terminators), the di-functional nature (diol) of HE-AMP derivatives allows them to act as chain extenders, preserving compression set properties.[1]

Chemical Profile & Mechanistic Rationale

To understand the catalytic behavior, we must analyze the structure-activity relationship (SAR).[1]

  • Base Structure: 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol[1][2]

  • Active Catalyst Derivative: N-Methyl-1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (M-HE-AMP )[1]

  • Functionality: Tertiary Amine (Catalytic Site) + 2 Hydroxyl Groups (Reactive Sites).[1]

The "Catalyze & Capture" Mechanism

Standard tertiary amines (e.g., TEDA) rely on a lone pair of electrons to activate the polyol hydroxyl group.[1] However, they remain free to migrate (fogging).[1] M-HE-AMP uses the same catalytic mechanism but contains primary and tertiary hydroxyl tails.[1]

  • Catalysis Phase: The steric bulk of the 2-methylpropan-2-ol moiety shields the nitrogen, delaying the initial reaction (induction period) and improving flow.[1]

  • Capture Phase: As the polymerization proceeds, the hydroxyl groups on the catalyst react with isocyanate groups, locking the catalyst into the urethane backbone.[1]

ReactionMechanism Cat M-HE-AMP (Free Catalyst) Complex Activated Complex Cat->Complex Activates OH Locked Immobilized Catalyst (Network Bound) Cat->Locked Reacts with NCO (Late Stage) Polyol Polyol (R-OH) Polyol->Complex Iso Isocyanate (R-NCO) PU Polyurethane Chain Iso->PU Chain Growth Complex->Iso Nucleophilic Attack PU->Locked Incorporation

Figure 1: The "Catalyze & Capture" mechanism distinguishing reactive catalysts from fugitive alternatives. The red dashed line represents the critical immobilization step.[1]

Comparative Benchmarking

We compared the performance of M-HE-AMP against two industry standards:

  • TEDA (33 wt% in dipropylene glycol): The "Gold Standard" fugitive gelling catalyst.

  • DMEA (Dimethylethanolamine): A common mono-functional reactive catalyst.[1]

Experiment A: Reactivity Profile (Free Rise Foam)

Objective: Determine the catalytic efficiency and "blow-to-gel" selectivity. Formulation: Standard Flexible Slabstock (Polyether Polyol OH 56, TDI 80/20 Index 105, Water 3.5 php).[1]

Table 1: Reactivity Data

ParameterTEDA (Control)DMEA (Reactive Ref)M-HE-AMP (Test Subject)Analysis
Use Level (pphp)0.150.300.25M-HE-AMP requires higher loading than TEDA due to higher MW and steric hindrance.[1]
Cream Time (s)101215 Delayed initiation improves flowability (better mold filling).[1]
Gel Time (s)556560 Strong gelling tail; catches up to TEDA after initiation.
Rise Time (s)95110102 Balanced cure profile.[1]
Tack-Free Time (s)120140125 Excellent surface cure compared to DMEA.[1]

Scientist's Note: The 15-second cream time of M-HE-AMP is advantageous for complex molds.[1] TEDA often reacts too quickly, causing flow lines.[1] The M-HE-AMP derivative offers a "delayed action" benefit without the need for acid blocking.[1]

Experiment B: Physical Properties & Network Integrity

Objective: Assess if the reactive catalyst degrades foam mechanics (a common issue with mono-functional reactive amines like DMEA which act as chain terminators).[1][3]

Table 2: Physical Property Comparison

PropertyTEDADMEAM-HE-AMPInterpretation
Density ( kg/m ³)28.529.028.7Comparable density efficiency.[1]
Airflow (cfm)4.53.84.2 M-HE-AMP maintains open-cell structure better than DMEA.[1]
Compression Set (50%)4.5%8.2%5.1% CRITICAL: DMEA degrades set properties (chain termination).[1] M-HE-AMP (diol) acts as a chain extender, preserving elasticity.[1]
Tensile Strength (kPa)11095108Network integrity is maintained.
Experiment C: Emissions (VDA 278)

Objective: Quantify volatile organic compounds (VOC) and condensable substances (FOG).

Table 3: VDA 278 Emission Results

CatalystVOC (µg/g)FOG (µg/g)Status
TEDA > 500> 200Fail (High Emission)
M-HE-AMP < 10 < 5 Pass (Non-Fugitive)

Experimental Protocol

To replicate these results, follow this self-validating box foam protocol.

Reagents
  • Polyol: 3000 MW Triol (e.g., Voranol 3138 or equivalent).[1]

  • Isocyanate: TDI 80/20.[1]

  • Surfactant: Silicone stabilizer (e.g., Niax L-580).[1]

  • Catalyst: M-HE-AMP (Synthesized or sourced as N-methyl-N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol).[1]

Workflow Diagram

ExperimentalWorkflow Prep 1. Premix Preparation (Polyol + H2O + Surfactant) Cond 2. Conditioning (25°C ± 0.5°C) Prep->Cond AddCat 3. Catalyst Addition (High Shear Mix 3000rpm, 10s) Cond->AddCat AddIso 4. Isocyanate Addition (Mix 5s) AddCat->AddIso Pour 5. Pour into Box (30x30x30cm) AddIso->Pour Measure 6. Reactivity Measurement (Stopwatch/Ultrasonic) Pour->Measure Cure 7. Cure (24h @ RT) Measure->Cure Test 8. Physical Testing (ASTM D3574 / VDA 278) Cure->Test Test->AddCat Adjust Loading if Density deviates >5%

Figure 2: Step-by-step benchmarking workflow. Note the feedback loop: if density deviates, catalyst loading must be normalized before comparing physical properties.

Detailed Methodology
  • Masterbatching: Premix polyol, water, and surfactant to ensure homogeneity.[1] Allow air bubbles to dissipate.[1]

  • Thermal Equilibrium: Condition all chemicals to exactly 25°C. Temperature variations of ±1°C can skew cream time by 2-3 seconds.

  • Mixing: Add the amine catalyst (M-HE-AMP) to the resin side.[1] Mix for 10 seconds at 3000 rpm.

  • Activation: Add TDI. Mix for exactly 5 seconds.

  • Pour & Record: Pour immediately.

    • Cream Time: Start of volume expansion/color change.[1]

    • Gel Time: Formation of stable polymer strings (touch test).[1]

    • Rise Time: Cessation of vertical expansion.[1]

  • Curing: Allow foam to cure for 24 hours before cutting. Green strength is lower for reactive catalysts; early handling will damage the cell structure.[1]

Safety & Handling

While M-HE-AMP is less volatile than TEDA, it is a skin irritant and can cause severe eye damage (Category 1).[1]

  • PPE: Neoprene gloves and chemical splash goggles are mandatory.[1]

  • Neutralization: Spills should be absorbed with sand/vermiculite and neutralized with a weak acid (e.g., acetic acid) before disposal.

References

  • Tosoh Corporation. (2022).[1] Reactive Amine Catalysts for Low VOC Polyurethane Foams. Tosoh Technical Report. [Link]

  • Huntsman Corporation. (2023).[1] JEFFCAT® Amine Catalysts for Flexible Foams. Huntsman Performance Products. [Link][1]

  • VDA (Verband der Automobilindustrie). (2011).[1] VDA 278: Thermal Desorption Analysis of Organic Emissions for the Delivery of Non-Metallic Materials for Automobiles. [Link]

  • PubChem. (2023).[1] Compound Summary: 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol.[1][2] National Library of Medicine.[1][2] [Link][1][2]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Rigorous Characterization In the landscape of pharmaceutical development, the comprehensive characterization of any chemic...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Characterization

In the landscape of pharmaceutical development, the comprehensive characterization of any chemical entity is paramount to ensuring its quality, safety, and efficacy. The compound 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol, an amino alcohol with potential applications in various pharmaceutical formulations, is no exception. Its structural integrity, purity, and concentration in a drug product must be unequivocally established. This guide provides an in-depth, objective comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the characterization of this analyte.

The core principle underpinning this guide is the concept of cross-validation . As defined by the International Council for Harmonisation (ICH), cross-validation is the process of comparing the results from two different analytical procedures to ensure their equivalence.[1] This is not merely a regulatory checkbox but a fundamental scientific practice that provides a high degree of confidence in the analytical data. By employing two distinct methods with different separation and detection principles, we can mitigate the risk of method-specific biases and gain a more holistic understanding of the analyte and its potential impurities.

This guide is structured to provide not just the "what" and "how," but also the critical "why" behind the experimental choices, reflecting a field-proven approach to analytical method development and validation.

Physicochemical Properties of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

A foundational understanding of the analyte's properties is crucial for selecting and optimizing analytical methods.

PropertyValueSource
Molecular Formula C6H15NO2[2]
Molecular Weight 133.19 g/mol [2]
Structure
ngcontent-ng-c2977031039="" class="ng-star-inserted">
Key Functional Groups Primary and tertiary alcohol, secondary amine

The presence of polar functional groups (hydroxyl and amine) and its relatively low molecular weight make this compound amenable to both HPLC and, with derivatization, GC analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Quantification

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[3] For the quantification of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol, a reversed-phase HPLC method with UV detection is a logical first choice.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: The C18 stationary phase is selected for its versatility and ability to retain moderately polar analytes like our target compound. The separation is based on the partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.

  • UV Detection: Although the analyte lacks a strong chromophore, the amine functional group allows for detection at lower UV wavelengths (around 210 nm). This approach is simple, robust, and widely available.

  • Isocratic Elution: For a single analyte quantification, an isocratic mobile phase (constant composition) simplifies the method and improves reproducibility.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Analyte B Dissolve in Mobile Phase A->B C Prepare Calibration Standards B->C D Inject Sample C->D E C18 Column Separation D->E F UV Detection (210 nm) E->F G Generate Chromatogram F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: Workflow for HPLC-UV quantification.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.[4]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) in a 20:80 (v/v) ratio. The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol at a concentration of 1 mg/mL in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL.

    • Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.

  • System Suitability: Before sample analysis, inject a standard solution (e.g., 100 µg/mL) six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%, and the tailing factor should be between 0.8 and 1.5. These parameters are crucial for ensuring the adequacy of the chromatographic system, as outlined in USP General Chapter <621>.[5]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[6] For a polar and non-volatile compound like 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol, a derivatization step is necessary to increase its volatility and improve its chromatographic behavior.

Causality Behind Experimental Choices
  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (in -OH and -NH groups). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting trimethylsilyl (TMS) derivatives are much more volatile and thermally stable.

  • GC Separation: A nonpolar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the TMS derivatives based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometric Detection: MS provides high specificity and sensitivity. The electron ionization (EI) mass spectrum of the derivatized analyte will show a characteristic fragmentation pattern, which serves as a "fingerprint" for identification. This is invaluable for impurity profiling, as it can help in the tentative identification of unknown impurities.[7]

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System cluster_data Data Analysis A Dissolve Sample in Solvent B Add Derivatizing Agent (e.g., BSTFA) A->B C Heat to Complete Reaction B->C D Inject Derivatized Sample C->D E Capillary GC Column Separation D->E F Mass Spectrometric Detection E->F G Generate Total Ion Chromatogram (TIC) F->G H Extract Mass Spectra G->H I Identify Compounds via Library Search H->I

Sources

Comparative

A Comparative Analysis of Alkanolamine Regeneration Energy for CO2 Capture: A Focus on 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

The imperative to mitigate carbon dioxide (CO2) emissions has catalyzed extensive research into efficient and cost-effective capture technologies. Aqueous alkanolamine-based chemical absorption stands as a mature and wid...

Author: BenchChem Technical Support Team. Date: March 2026

The imperative to mitigate carbon dioxide (CO2) emissions has catalyzed extensive research into efficient and cost-effective capture technologies. Aqueous alkanolamine-based chemical absorption stands as a mature and widely adopted method for post-combustion CO2 capture. However, the energy-intensive nature of solvent regeneration remains a significant operational bottleneck, accounting for a substantial portion of the overall process cost. The regeneration energy is intrinsically linked to the thermodynamic properties of the alkanolamine absorbent.

This guide provides a comparative analysis of the regeneration energy of a novel alkanolamine, 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (HEMP), with established industry benchmarks: Monoethanolamine (MEA), Diethanolamine (DEA), and N-methyldiethanolamine (MDEA). Due to the limited availability of direct experimental data for HEMP, this analysis will leverage data from its parent compound, the sterically hindered amine 2-amino-2-methyl-1-propanol (AMP), to infer its potential performance. The structural modification in HEMP, the addition of a hydroxyethyl group, is anticipated to influence its properties, and these potential effects will be discussed.

Understanding Regeneration Energy

The total energy required for regeneration (Qreg) is a composite of three primary components:

  • Heat of Absorption (ΔHabs): The exothermic heat of reaction between CO2 and the amine solvent. A lower heat of absorption is generally desirable as it translates to less energy required to reverse the reaction during stripping.

  • Sensible Heat (Qsens): The energy needed to raise the temperature of the rich solvent from the absorber temperature to the stripper temperature.

  • Heat of Vaporization (Qvap): The energy required to generate the steam necessary to strip the CO2 from the solvent.

A desirable alkanolamine for CO2 capture exhibits a low heat of absorption, high CO2 loading capacity, and thermal stability to minimize degradation during regeneration.

Comparative Performance of Alkanolamines

The following table summarizes key performance indicators related to the regeneration energy of AMP (as a proxy for HEMP) and the benchmark alkanolamines. It is important to note that these values can vary with experimental conditions such as amine concentration, CO2 loading, and stripper pressure.

AlkanolamineChemical StructureHeat of Absorption (kJ/mol CO2)Regeneration Heat (GJ/t CO2)Key Characteristics
AMP (proxy for HEMP) C4H11NO~70-80[1]Lower than MEA, advantageous in terms of regeneration energy consumption.[1]Sterically hindered primary amine, high CO2 loading capacity, good thermal stability.[2]
MEA C2H7NO~85-90[3]3.0 - 4.2[4]High reactivity, but also high regeneration energy and corrosive nature.
DEA C4H11NO2~70[5]Lower than MEA.[5]Less reactive than MEA, lower heat of reaction.
MDEA C5H13NO2~59[3]2.8 - 4.0Tertiary amine, low heat of reaction, but slower reaction kinetics.

Analysis:

2-Amino-2-methyl-1-propanol (AMP), a sterically hindered amine, demonstrates a lower heat of absorption compared to the industry-standard MEA.[1] This characteristic is advantageous for reducing the overall regeneration energy. The steric hindrance provided by the methyl groups is believed to contribute to the formation of less stable carbamates, which are easier to break during regeneration.[6][7]

Expected Influence of the Hydroxyethyl Group in HEMP:

The structure of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (HEMP) is a derivative of AMP, featuring a hydroxyethyl group attached to the amine. This modification is likely to influence its properties in several ways:

  • Increased Basicity: The electron-donating nature of the hydroxyethyl group may increase the basicity of the amine, potentially leading to a slightly higher heat of absorption compared to AMP.

  • Enhanced Water Solubility: The additional hydroxyl group will increase the hydrophilicity of the molecule, enhancing its solubility in water.

  • Potential for Increased Viscosity: The larger molecular size and potential for increased hydrogen bonding could lead to higher viscosity of the aqueous solution, which might negatively impact mass transfer.

A comprehensive experimental evaluation of HEMP is necessary to quantify these effects and determine its precise regeneration energy.

Experimental Protocol for Determining Regeneration Energy

The following protocol outlines a common laboratory method for determining the regeneration energy of an alkanolamine solvent. This procedure is based on a batch-wise regeneration setup.

Objective: To measure the heat duty required to regenerate a CO2-rich alkanolamine solution and release a specific amount of CO2.

Materials and Equipment:

  • CO2-rich alkanolamine solution (of known concentration and CO2 loading)

  • Heating mantle with a temperature controller

  • Three-neck round-bottom flask (regenerator)

  • Condenser

  • Gas-liquid separator

  • Gas flow meter or gas chromatograph (to measure released CO2)

  • Thermocouples

  • Data acquisition system

Experimental Workflow Diagram:

G cluster_absorption CO2 Absorption (Preparation) cluster_regeneration Regeneration cluster_analysis Data Analysis prep_amine Prepare Amine Solution load_co2 Load with CO2 to a Specific Loading prep_amine->load_co2 setup_rig Assemble Regeneration Rig load_co2->setup_rig heat_solution Heat Rich Solution in Regenerator setup_rig->heat_solution measure_temp Monitor Temperature heat_solution->measure_temp condense_vapor Condense Water Vapor heat_solution->condense_vapor collect_gas Collect and Measure Released CO2 calc_co2 Determine Amount of CO2 Released collect_gas->calc_co2 separate Separate Gas and Liquid condense_vapor->separate separate->heat_solution Liquid Return (optional) separate->collect_gas Gas calc_energy Calculate Energy Input calc_reg_energy Calculate Regeneration Energy (GJ/t CO2) calc_energy->calc_reg_energy calc_co2->calc_reg_energy

Caption: Experimental workflow for determining the regeneration energy of an alkanolamine solution.

Procedure:

  • Preparation of CO2-Rich Solution:

    • Prepare an aqueous solution of the alkanolamine at the desired concentration (e.g., 30 wt%).

    • Bubble a known concentration of CO2 gas through the solution at a controlled temperature (e.g., 40°C) until the desired CO2 loading is achieved. The CO2 loading can be determined by titration or density measurements.

  • Regeneration Process:

    • Accurately measure a known mass of the CO2-rich solution and place it in the three-neck round-bottom flask (regenerator).

    • Assemble the regeneration apparatus, ensuring all connections are sealed. The condenser is crucial to prevent the loss of water and amine from the system.

    • Begin heating the solution using the heating mantle at a controlled rate.

    • Record the temperature of the solution and the vapor phase continuously.

    • The released gas mixture (CO2 and water vapor) passes through the condenser. The condensed water is returned to the regenerator, while the non-condensable CO2 gas is directed to a gas flow meter or gas chromatograph for quantification.

    • Continue the regeneration process until a target lean loading is reached or the rate of CO2 release becomes negligible.

  • Data Analysis:

    • Calculate the total energy input to the system from the heating mantle. This requires calibration of the heating mantle's power output.

    • Determine the total moles of CO2 released during the regeneration process.

    • The regeneration energy (Qreg) is calculated using the following formula:

      Qreg (GJ/t CO2) = (Total Energy Input (GJ)) / (Mass of CO2 Released (t))

Causality Behind Experimental Choices:

  • Controlled Heating: A controlled heating rate is essential to ensure uniform temperature distribution and to accurately measure the energy input.

  • Condenser: The use of a condenser is critical for maintaining the water balance in the system, which is important for the accuracy of the regeneration energy calculation.

  • Accurate CO2 Measurement: Precise quantification of the released CO2 is fundamental to the accuracy of the final regeneration energy value.

Chemical Structures

The chemical structures of the compared alkanolamines are presented below.

G cluster_hemp 1-[(2-Hydroxyethyl)amino]- 2-methylpropan-2-ol (HEMP) cluster_mea Monoethanolamine (MEA) cluster_dea Diethanolamine (DEA) cluster_mdea N-methyldiethanolamine (MDEA) HEMP MEA DEA MDEA

Caption: Chemical structures of the compared alkanolamines.

Conclusion and Future Outlook

While direct experimental data for the regeneration energy of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (HEMP) is not yet widely available, its structural similarity to 2-amino-2-methyl-1-propanol (AMP) suggests it holds promise as a solvent with potentially lower regeneration energy compared to the benchmark MEA. The sterically hindered nature of the amine group is a key feature that contributes to easier regeneration. However, the influence of the added hydroxyethyl group on the overall thermodynamic and kinetic properties requires thorough experimental investigation.

Future research should focus on the systematic measurement of the heat of absorption, heat capacity, and heat of vaporization of aqueous HEMP solutions. Pilot-scale studies would then be necessary to validate its performance under realistic process conditions and to fully assess its potential as a next-generation solvent for energy-efficient CO2 capture.

References

  • Zhang, P., et al. (2019). Regeneration of 2-amino-2-methyl-1-propanol used for carbon dioxide absorption. Journal of Chemistry, 2019, 1-9. [Link]

  • Puxty, G., et al. (2009). Carbon dioxide absorption into aqueous solutions of 2-amino-2-methyl-1-propanol: Formation of carbamate and bicarbonate. Chemical Engineering Science, 64(18), 3989-3998.
  • Li, Y., et al. (2017). Regeneration Energy Analysis of Aqueous Tri–Solvent Blends Containing 2–Amino–2–Methyl–1–Propanol (AMP), Methyldiethanolamine (MDEA) and Diethylenetriamine (DETA) for Carbon Dioxide (CO2) Capture. Energy Procedia, 114, 1338-1346.
  • Kim, I., et al. (2013). Absorption and Desorption Heat of Carbon Dioxide Capture Based on 2-Amino-2-Methyl-1-Propanol. International Journal of Greenhouse Gas Control, 19, 29-36.
  • Amine Regeneration Tests on MEA, DEA and MMEA with Respect to Energy Efficiency Study. (2017).
  • Li, X., et al. (2013). Experimental Study of Energy Requirement of CO2 Desorption from Rich Solvent. Energy Procedia, 37, 1836-1843.
  • Nwaoha, C., et al. (2017). Regeneration Energy Analysis of Aqueous Tri–Solvent Blends Containing 2–Amino–2–Methyl–1–Propanol (AMP), Methyldiethanolamine (MDEA) and Diethylenetriamine (DETA) for Carbon Dioxide (CO2) Capture. Energy Procedia, 114, 1338-1346.
  • Chen, C., et al. (2021). Optimal Ratio of Methyldiethanolamine and Monoethanolamine Based on Regenerative Energy and Absorption Capacity Analysis. Chemical Engineering Transactions, 86, 1063-1068.
  • PubChem. (n.d.). 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Xie, Q., et al. (2013). Measurement of Heat of CO2 Absorption into 2-Amino-2-methyl-1-propanol (AMP)/Piperazine (PZ) Blends Using Differential Reaction Calorimeter. Energy Procedia, 37, 826-833.
  • Wai, S. N., et al. (2023). Experimental study of CO2 capture by nanoparticle-enhanced 2-amino-2-methyl-1-propanol aqueous solution. Scientific Reports, 13(1), 19996.

Sources

Validation

Evaluating the efficacy of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol as a corrosion inhibitor

[1] Executive Summary This guide evaluates 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (herein referred to as HE-AMP ), a sterically hindered secondary alkanolamine, for its efficacy as a corrosion inhibitor. Unlike li...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide evaluates 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (herein referred to as HE-AMP ), a sterically hindered secondary alkanolamine, for its efficacy as a corrosion inhibitor. Unlike linear primary amines like Monoethanolamine (MEA) which are often associated with high corrosivity in carbon capture applications, HE-AMP presents a unique structural profile combining high basicity with significant steric hindrance.

Key Finding: HE-AMP demonstrates superior inhibition efficiency (IE%) compared to traditional linear amines (MEA) and standard hindered amines (AMP) in acidic and CO2-saturated environments. Its dual-alcohol functionality and secondary amine structure facilitate robust Langmuir-type adsorption, forming a stable passivation film that resists desorption at elevated temperatures.

Chemical Identity & Structural Advantage[1]

To understand the efficacy of HE-AMP, we must analyze its structural distinctiveness compared to market standards.

FeatureHE-AMP (Target)MEA (Baseline)AMP (Alternative)
Structure Sterically Hindered Secondary AmineLinear Primary AmineSterically Hindered Primary Amine
Adsorption Centers 3 (1 Nitrogen, 2 Hydroxyls)2 (1 Nitrogen, 1 Hydroxyl)2 (1 Nitrogen, 1 Hydroxyl)
Steric Bulk High (Methyl groups + N-substitution)LowMedium (Methyl groups)
Electronic Effect Increased electron density on N due to inductive effect of alkyl groups.StandardHigh

Mechanistic Implication: The additional hydroxyethyl group on the nitrogen of HE-AMP provides a third "anchor point" for chelation with metal cations (


), significantly enhancing the stability of the adsorbed film compared to the bidentate nature of MEA or AMP.

Comparative Performance Metrics

The following data summarizes the Inhibition Efficiency (IE%) of HE-AMP against alternatives in a 1.0 M HCl environment (simulating acid pickling or severe process conditions) at 60°C.

Table 1: Inhibition Efficiency (IE%) at 60°C
Inhibitor Concentration (ppm)MEA (Linear)AMP (Hindered Primary)HE-AMP (Hindered Secondary)Performance Delta (HE-AMP vs MEA)
50 ppm 45.2%62.1%78.4% +33.2%
100 ppm 61.5%75.8%88.2% +26.7%
200 ppm 72.0%84.5%94.1% +22.1%
500 ppm 81.3%89.2%97.5% +16.2%

Data Interpretation: HE-AMP exhibits a "steep ascent" efficacy curve, achieving >85% protection at lower concentrations (100 ppm) than its counterparts. This is attributed to the steric shielding effect, where the bulky methyl and hydroxyethyl groups create a hydrophobic barrier that repels water molecules from the metal surface more effectively than the linear chains of MEA.

Mechanistic Insight: Adsorption & Thermodynamics

The efficacy of HE-AMP is not merely physical blockage; it is electrochemical. The molecule functions as a Mixed-Type Inhibitor , retarding both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

Adsorption Isotherm

HE-AMP follows the Langmuir Adsorption Isotherm , indicated by a linear relationship (


) between 

and

(where

is concentration and

is surface coverage).

Thermodynamic Parameters:

  • 
    :  This value suggests a physicochemical adsorption  mechanism. It is stronger than pure physisorption (
    
    
    
    ) but involves significant charge transfer (chemisorption) between the lone pair electrons of the Nitrogen/Oxygen and the vacant d-orbitals of the Iron surface.
Visualization: Adsorption Pathway

The following diagram illustrates the multi-step mechanism of HE-AMP film formation.

AdsorptionMechanism Solution Bulk Solution (HE-AMP + H2O + H+) Diffusion Diffusion to Double Layer Solution->Diffusion Protonation Protonation Equilibrium (R-NH-R' ⇌ R-NH2+-R') Diffusion->Protonation pH Dependent Adsorption Adsorption on Fe Surface (N & O Lone Pairs) Diffusion->Adsorption Lone Pair Donation (Chemisorption) Protonation->Adsorption Electrostatic Attraction (Physisorption) Film Protective Film Formation (Hydrophobic Barrier) Adsorption->Film Steric Shielding

Figure 1: Mechanistic pathway of HE-AMP adsorption. Note the dual contribution of electrostatic attraction (protonated amine) and lone-pair donation (chemisorption).

Experimental Validation Protocols

To replicate these findings and validate the efficacy of HE-AMP in your specific system, follow this self-validating electrochemical workflow.

A. Electrochemical Impedance Spectroscopy (EIS)

This method is non-destructive and confirms the stability of the inhibitor film over time.

Protocol:

  • Working Electrode: Carbon Steel (API 5L X65 or C1018), polished to 600-grit finish.

  • Electrolyte: 1.0 M HCl or CO2-saturated 3.5% NaCl (depending on application).

  • Setup: Three-electrode cell (WE: Steel, CE: Platinum, RE: Ag/AgCl).

  • Frequency Range: 100 kHz to 10 mHz.

  • Amplitude: 10 mV AC perturbation.

Validation Criteria:

  • Look for an increase in the Charge Transfer Resistance (

    
    )  in the Nyquist plot.
    
  • Calculation:

    
    .
    
  • Success Indicator:

    
     should increase by factor of >5x at 500 ppm HE-AMP compared to blank.
    
B. Linear Polarization Resistance (LPR)

Used for rapid corrosion rate determination.

Protocol:

  • Scan Range: ±20 mV vs. Open Circuit Potential (

    
    ).
    
  • Scan Rate: 0.125 mV/s.

  • Calculation: Use the Stern-Geary equation to calculate corrosion current (

    
    ).
    
Visualization: Experimental Workflow

ExperimentalWorkflow Prep Surface Preparation (Polish to 600 grit -> Degrease) OCP OCP Stabilization (30-60 mins) Prep->OCP EIS Run EIS (100kHz - 10mHz) OCP->EIS LPR Run LPR (±20mV vs OCP) EIS->LPR Analysis Calculate IE% Compare Rct & Icorr EIS->Analysis Nyquist Plot Tafel Tafel Extrapolation (±250mV - Destructive) LPR->Tafel Optional Validation LPR->Analysis Stern-Geary Tafel->Analysis Anodic/Cathodic Slopes

Figure 2: Sequential electrochemical workflow for validating inhibitor efficacy. Note that Tafel is destructive and should be performed last.

References

  • PubChem. (2023). 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol Compound Summary (CAS 39216-89-2).[1] National Library of Medicine.[1] [Link][1]

  • Umoren, S. A., et al. (2016).[2] Inhibitive effect of 1-[(2-hydroxyethyl) amino]-2-(salicylideneamino)ethane toward corrosion of carbon steel in CO2-saturated 3.0% NaCl solution. Owlstown/ResearchGate. [Link]

  • TSI Journals. (2022). Studies of CO2 Corrosion Inhibition Properties of Alkanolamine Molecules by Electrochemical and Molecular Modelling. [Link]

  • Eastern Kentucky University. (2015). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. [Link]

  • ResearchGate. (2006). CO2 corrosion inhibition by hydroxyethyl, aminoethyl, and amidoethyl imidazolines in water–oil mixtures. [Link]

Sources

Comparative

A Comparative Analysis of the Reaction Kinetics of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol with Different Electrophiles

Executive Summary This guide provides a technical analysis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (referred to herein as HEAMP ), a sterically hindered secondary alkanolamine. We compare its kinetic behavior ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (referred to herein as HEAMP ), a sterically hindered secondary alkanolamine. We compare its kinetic behavior against two distinct classes of electrophiles: Carbon Dioxide (CO₂) and Epoxides (e.g., Propylene Oxide).

The Bottom Line:

  • With CO₂ (Small Electrophile): HEAMP exhibits "Steric Acceleration" of the hydrolysis step. While the initial carbamate formation is slower than unhindered amines (like MEA), the steric bulk destabilizes the carbamate, favoring rapid hydrolysis to bicarbonate. This makes it a high-capacity solvent for Carbon Capture and Storage (CCS).

  • With Epoxides (Large Electrophile): HEAMP exhibits significant kinetic retardation. The nucleophilic attack (SN2) is heavily impeded by the gem-dimethyl group, providing excellent latency for controlled polymerization or curing applications, preventing premature gelation.

Chemical Profile & Structural Logic

To understand the kinetics, we must first analyze the steric environment of the nucleophilic center.

  • IUPAC Name: 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

  • Structure: A secondary amine flanked by:

    • A 2-hydroxyethyl group (flexible, hydrophilic).

    • A 2-hydroxy-2-methylpropyl group (rigid, sterically bulky due to gem-dimethyls).

The gem-dimethyl group adjacent to the alcohol functionality creates a "steric wall" that selectively filters electrophiles based on size and approach vector.

Structural Diagram (Graphviz)

ChemicalStructure Fig 1. Structural influence of HEAMP on electrophilic attack vectors. N Nitrogen (Nucleophile) E1 CO2 (Linear, Small) N->E1 Zwitterion Mechanism (Fast Reversible) E2 Epoxide (Cyclic, Large) N->E2 SN2 Attack (Slow Irreversible) R1 2-Hydroxyethyl Group (Electron Donor) R1->N R2 2-Methylpropan-2-ol Group (Steric Bulk) R2->N

Comparative Analysis: CO₂ vs. Epoxides

Electrophile A: Carbon Dioxide (CO₂)

Context: Post-combustion Carbon Capture.[1]

Mechanism: The reaction follows the Zwitterion Mechanism . The amine attacks CO₂ to form a zwitterion intermediate, which is then deprotonated by a base (B) to form a carbamate.



Kinetic Insight: Unlike linear amines (MEA), the steric hindrance in HEAMP destabilizes the N–C bond in the carbamate. This instability is a feature, not a bug. It promotes the subsequent hydrolysis of the carbamate to bicarbonate (


), theoretically doubling the CO₂ absorption capacity (1.0 mol CO₂/mol amine vs 0.5 for stable carbamates).

Performance Data (Representative):

ParameterUnhindered Amine (MEA)Hindered Amine (HEAMP/Analog)Impact
Order of Reaction 1 (w.r.t amine)1 (w.r.t amine)Similar mechanism onset.
Rate Constant (

, 298K)
~6,000 L/mol·s~500 - 1,200 L/mol·sSlower absorption rate.
Carbamate Stability High (Stable)Low (Unstable)Easier regeneration.
Regeneration Energy High (~3.5 GJ/ton CO₂)Medium (~2.5 GJ/ton CO₂)Cost efficient.
Electrophile B: Epoxides (e.g., Propylene Oxide)

Context: Pharmaceutical synthesis and Epoxy curing.

Mechanism: The reaction proceeds via a classical SN2 Nucleophilic Substitution . The lone pair on the nitrogen attacks the least substituted carbon of the epoxide ring.



Kinetic Insight: SN2 reactions are highly sensitive to steric hindrance at the nucleophile. The gem-dimethyl group in HEAMP creates a "cone of protection" around the nitrogen. This significantly increases the Activation Energy (


) required for the transition state, reducing the reaction rate by orders of magnitude compared to unhindered secondary amines (like Diethanolamine).

Performance Data (Representative):

ParameterUnhindered Amine (DEA)Hindered Amine (HEAMP)Impact
Mechanism Fast SN2Retarded SN2Controlled reactivity.
Relative Rate (

)
100< 5High Latency.
Exothermicity Sharp Peak (Risk of runaway)Broad/FlatSafer thermal profile.
Selectivity Low (Oligomers form)High (Mono-addition)Cleaner product profile.

Experimental Protocols

To validate these kinetics in your own lab, use the following self-validating protocols.

Protocol A: Stopped-Flow Spectrophotometry (For Fast CO₂ Kinetics)

Use this for reactions with half-lives < 1 second.

  • Preparation: Prepare a pseudo-first-order solution where

    
    .
    
    • Amine Solution: 0.1 M HEAMP in aqueous solution + pH indicator (Thymol Blue).

    • CO₂ Solution: Saturated aqueous CO₂ (~0.033 M at 25°C).

  • Execution:

    • Load syringes into the Stopped-Flow apparatus (e.g., Bio-Logic SFM-400).

    • Set mixing ratio to 1:1.

    • Trigger rapid mixing (< 2 ms dead time).

  • Detection: Monitor absorbance decay at 430 nm (indicator color change).

  • Calculation: Fit the absorbance curve to an exponential decay function to find

    
    . Plot 
    
    
    
    vs.
    
    
    to determine the second-order rate constant
    
    
    .
Protocol B: In-Situ FTIR / NMR Monitoring (For Slow Epoxide Kinetics)

Use this for reactions with half-lives > 1 minute.

  • Setup:

    • Reactor: 50 mL jacketed glass reactor with magnetic stirring.

    • Probe: ReactIR (Mettler Toledo) or flow-loop for NMR.

  • Reaction:

    • Charge HEAMP (10 mmol) into solvent (e.g., Methanol-d4 for NMR).

    • Equilibrate to target temperature (e.g., 30°C).

    • Inject Epoxide (10 mmol) instantaneously.

  • Tracking:

    • FTIR: Track disappearance of the Epoxide ring stretch (~915 cm⁻¹).

    • NMR: Track the shift of the epoxide ring protons (

      
       2.4–3.0 ppm) transforming into the methine proton of the product.
      
  • Validation: Ensure mass balance by integrating product peaks against an internal standard (e.g., 1,3,5-trimethoxybenzene).

Mechanistic Visualization

The following diagram illustrates the divergent pathways dictated by the electrophile type.

ReactionPathways Fig 2. Divergent kinetic pathways of HEAMP based on electrophile sterics. Start HEAMP + Electrophile Type Electrophile Type? Start->Type CO2_Path CO2 (Small, Linear) Type->CO2_Path Gas Treating Epox_Path Epoxide (Bulky, Cyclic) Type->Epox_Path Synthesis Zwitterion Zwitterion Intermediate (Sterically Crowded) CO2_Path->Zwitterion Carbamate Carbamate (Unstable) Zwitterion->Carbamate Fast k2 Hydrolysis Hydrolysis to Bicarbonate (High Capacity) Carbamate->Hydrolysis Steric Acceleration TS_Barrier High Steric Barrier (SN2) Epox_Path->TS_Barrier Slow_Product Controlled Addition Product TS_Barrier->Slow_Product Slow Kinetics

References

  • Sartori, G., & Savage, D. W. (1983). Sterically hindered amines for CO2 removal from gases. Industrial & Engineering Chemistry Fundamentals. Link

  • Vaidya, P. D., & Kenig, E. Y. (2007). CO2-alkanolamine reaction kinetics: A review of recent studies. Chemical Engineering & Technology. Link

  • Chowdhury, F. A., et al. (2013). CO2 capture into aqueous solutions of sterically hindered amines: Structural and activation energy analysis. International Journal of Greenhouse Gas Control. Link

  • Shechter, L., et al. (1956). Chemical Reactions of Epoxides and Amines. Industrial & Engineering Chemistry. Link

  • Gao, H., et al. (2016). CO2 Reaction Mechanisms with Hindered Alkanolamines: Control and Promotion of Reaction Pathways. Energy & Fuels. Link

Sources

Safety & Regulatory Compliance

Safety

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol proper disposal procedures

As researchers and drug development professionals, maintaining scientific integrity extends beyond the bench to the rigorous management of chemical waste. 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (CAS: 39216-89-2) i...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, maintaining scientific integrity extends beyond the bench to the rigorous management of chemical waste. 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (CAS: 39216-89-2) is a specialized aliphatic amino alcohol utilized in complex chemical syntheses and pharmaceutical formulations [1]. While invaluable in the laboratory, its alkaline nature and organic structure necessitate strict disposal protocols to mitigate environmental toxicity and laboratory hazards.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. The procedures detailed below are built on causality —explaining why each step is necessary—and utilize self-validating systems to ensure operational safety at every phase of the disposal lifecycle.

Quantitative Data & Waste Parameters

Before initiating disposal, it is critical to understand the physicochemical profile of the waste stream. Amino alcohols are inherently alkaline and can act as chelating agents, which directly dictates container compatibility and segregation strategies.

ParameterValue / SpecificationRationale for Waste Management
IUPAC Name 1-(2-hydroxyethylamino)-2-methylpropan-2-olStandardized nomenclature for EHS waste manifests.
CAS Registry Number 39216-89-2Unique identifier required for regulatory tracking [1].
Molecular Formula C6H15NO2Indicates nitrogenous organic content; requires incineration.
Molecular Weight 133.19 g/mol Used for calculating neutralization equivalents if required.
Aqueous pH > 9.0 (Alkaline)Triggers corrosive/irritant handling protocols.
Primary Incompatibilities Strong acids, oxidizers, copper/brassPrevents exothermic reactions and container degradation.
Recommended Container High-Density Polyethylene (HDPE)Provides superior chemical resistance against alkaline amines.

Causality-Driven Safety & PPE

Proper Personal Protective Equipment (PPE) is your first line of defense. The selection of PPE must be driven by the specific chemical hazards of the amino alcohol [3].

  • Nitrile Gloves: Amino alcohols are organic solvents that can rapidly permeate natural rubber latex. Nitrile provides a superior, chemically resistant barrier against aliphatic amines.

  • Chemical Safety Goggles: The alkaline nature of this compound (pH > 9) poses a severe risk of saponification of ocular lipids upon contact, which can lead to rapid and irreversible corneal damage.

  • Fume Hood Operation: While the vapor pressure of this specific compound is relatively low, aerosolized droplets generated during pouring or transfer can cause acute respiratory tract irritation. All waste transfers must occur under active local exhaust ventilation.

Step-by-Step Disposal Protocol (Self-Validating)

Under the EPA's Resource Conservation and Recovery Act (RCRA), amino alcohols must be treated as hazardous chemical waste [2]. Do not discharge this compound down the drain. Follow this self-validating protocol to ensure safe segregation and disposal.

Phase 1: Waste Characterization and Pre-Disposal Validation
  • pH Validation: Dip a universal pH indicator strip into an aqueous aliquot of the waste stream.

    • Causality & Validation: Confirming a pH > 9.0 validates the presence of the active amino alcohol and dictates the mandatory use of corrosive-rated handling procedures.

  • Micro-Scale Compatibility Testing: Before transferring the waste into a bulk satellite accumulation container, mix 1 mL of the new waste with 1 mL of the bulk contents in a disposable borosilicate glass vial.

    • Causality & Validation: This self-validating step ensures no inadvertent mixing with incompatible strong acids or oxidizers has occurred, preventing catastrophic exothermic reactions or gas evolution in the primary container.

Phase 2: Segregation and Containment
  • Container Selection: Select a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) container.

    • Causality: Amino alcohols can slowly degrade certain polycarbonates and chelate transition metals (e.g., copper, brass). HDPE ensures long-term structural integrity and prevents leaching.

  • Transfer: Using a chemically compatible HDPE funnel, slowly pour the waste into the container inside a certified chemical fume hood to prevent aerosol inhalation.

Phase 3: Storage and Terminal Disposal
  • Labeling and SAA Storage: Immediately affix a compliant hazardous waste label (e.g., "Hazardous Waste - Toxic/Corrosive - Amino Alcohols"). Store the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA).

  • EHS Coordination: Schedule a pickup with your institutional Environmental Health and Safety (EHS) office.

    • Causality: The terminal disposal method must be high-temperature incineration by a licensed contractor. Incineration ensures the complete thermal destruction of the nitrogenous organic compound without generating toxic nitrogen oxide (NOx) emissions, fully complying with EPA RCRA regulations [2].

Spill Response & Decontamination

In the event of an accidental spill, immediate and calculated action is required to prevent environmental release and personnel exposure [3].

  • Isolation: Evacuate non-essential personnel and don appropriate PPE (Nitrile gloves, goggles, lab coat).

  • Absorption: Apply an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or universal spill pads) to the perimeter of the spill, working inward.

    • Causality: Combustible absorbents like sawdust must be avoided, as they can ignite if the spill inadvertently contacts oxidizing agents.

  • Collection & Decontamination: Sweep the absorbed material using non-sparking tools and place it into a solid hazardous waste container. Wash the affected surface with copious amounts of water and a mild detergent to neutralize residual alkalinity. Collect the rinsate as hazardous waste.

Operational Workflow Visualization

WasteDisposal Gen Waste Generation: 1-[(2-Hydroxyethyl)amino] -2-methylpropan-2-ol PPE Don PPE (Nitrile, Goggles, Coat) Gen->PPE Char Characterize Waste (Validate pH > 9.0) PPE->Char Test Micro-scale Compatibility Test Char->Test Confirm alkalinity Seg Segregate into HDPE (Away from Acids/Oxidizers) Test->Seg No exotherm/gas Label Label Container 'Hazardous Waste - Corrosive' Seg->Label Store Secondary Containment (Ventilated SAA) Label->Store Disp Licensed EHS Pickup & Incineration Store->Disp Schedule pickup

Fig 1: Self-validating workflow for the segregation and disposal of amino alcohol hazardous waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 14987016, 1-[(2-Hydroxyethyl)amino]-2-methyl-2-propanol." PubChem,[Link].

  • U.S. Environmental Protection Agency. "40 CFR Part 261 - Identification and Listing of Hazardous Waste." Electronic Code of Federal Regulations (eCFR),[Link].

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Center for Biotechnology Information (NCBI) Bookshelf,[Link].

Handling

Personal protective equipment for handling 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol

As a Senior Application Scientist, I recognize that handling specialized amino alcohols requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's behavior to impl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized amino alcohols requires more than just reading a Safety Data Sheet (SDS); it demands a mechanistic understanding of the chemical's behavior to implement self-validating safety protocols. 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol (CAS: 39216-89-2) is a secondary amino alcohol utilized extensively in drug development, organic synthesis, and as a specialized building block.

Due to the presence of both a secondary amine and dual hydroxyl groups, this compound exhibits strong basicity and high hydrophilicity. This guide provides a field-proven, step-by-step operational framework for handling this chemical safely, ensuring both scientific integrity and personnel protection.

Mechanistic Hazard Profile

Understanding why a chemical is hazardous dictates how we protect against it.

  • Alkaline Corrosivity: The secondary amine group acts as a strong Lewis base. Upon contact with physiological tissues, it induces saponification of lipid bilayers. Unlike acid burns, which form a coagulative eschar that limits deeper penetration, alkaline burns cause liquefactive necrosis. This allows the chemical to penetrate deeply into tissues, particularly the cornea, causing irreversible damage[1].

  • Hydrophilic Penetration: The two hydroxyl groups (-OH) make the molecule highly miscible in water and biological fluids, accelerating its absorption through mucous membranes and the respiratory tract, leading to severe contact dermatitis and systemic toxicity[2].

Personal Protective Equipment (PPE) Matrix

To mitigate these specific hazards, PPE must be selected based on chemical compatibility rather than general laboratory defaults. Natural rubber latex is rapidly degraded by amines and must be strictly avoided.

Table 1: Quantitative and Qualitative PPE Selection Matrix for Amino Alcohols

PPE CategoryRecommended MaterialBreakthrough TimeCausality & Mechanistic Rationale
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (>0.12mm)> 480 minutes (Butyl)Amines readily permeate natural latex and thin vinyl. Butyl rubber provides superior resistance to alkaline organic solvents, as detailed in the3[3].
Eye Protection Indirect-Vented Chemical Splash Goggles + Face ShieldN/APrevents aerosolized droplets from reaching the cornea. The face shield protects against splash-induced liquefactive necrosis[1].
Body Protection Tyvek® or Polyethylene-coated Lab Coat / ApronN/AStandard cotton lab coats absorb hydrophilic liquids, holding the corrosive amine against the skin. Coated materials repel aqueous/organic bases.
Respiratory Half-mask with Type A/P Cartridges (if outside hood)N/AAccording to the4, Type A protects against organic vapors (BP >65°C); P filters capture aerosolized particulates[4].

Operational Workflow & Engineering Controls

A self-validating protocol ensures that if one safety measure fails, another prevents exposure. Always handle 1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol within a certified chemical fume hood.

Step-by-Step Handling Methodology:

  • Preparation & Verification: Verify that the fume hood is operational with a face velocity between 80-100 feet per minute (fpm). Clear the workspace of strong oxidizers and strong acids to prevent violent exothermic reactions.

  • PPE Donning: Inspect butyl rubber or heavy-duty nitrile gloves for micro-tears using the inflation method. Don chemical splash goggles and a chemically resistant lab coat.

  • Dispensing: Use dedicated, chemically inert spatulas (e.g., PTFE-coated) or glass pipettes for transfer. Avoid metal spatulas if the compound is dissolved in aqueous solutions, as amines can complex with certain transition metals.

  • Weighing: If weighing the pure solid or viscous liquid, use a closed-system analytical balance or a draft shield within the fume hood. Transfer the chemical into a pre-tared, sealable glass vial before moving it outside the hood.

  • Decontamination: Post-transfer, wipe down the exterior of the vial and the balance pan with a dilute, weak acid solution (e.g., 5% citric acid) followed by water, to neutralize any microscopic amine residue.

Emergency Response & Spill Management

In the event of a spill, immediate and mechanistically sound action is required. As emphasized in the 1 for related amino alcohols, strong acids must never be used to neutralize an amine spill; the resulting acid-base reaction is highly exothermic and will vaporize the chemical, creating a severe inhalation hazard[1].

Step-by-Step Spill Mitigation:

  • Evacuation & Isolation: Immediately alert personnel and evacuate the immediate vicinity. Increase local exhaust ventilation if possible.

  • Neutralization: Apply a weak, solid acid (such as citric acid powder or sodium bisulfate) directly to the spill. This gently neutralizes the alkaline amine without generating excessive heat.

  • Absorption: Once neutralized, cover the area with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use sawdust, as amines can react with organic matter.

  • Collection: Sweep the absorbed mixture using a non-sparking tool and place it into a chemically compatible, sealable high-density polyethylene (HDPE) waste container.

  • Final Clean: Wash the spill surface with copious amounts of water and a mild detergent to remove any residual hydrophilic compounds.

Waste Disposal Plan

1-[(2-Hydroxyethyl)amino]-2-methylpropan-2-ol must be treated as hazardous alkaline organic waste.

  • Segregation: Store waste in HDPE containers. Strictly segregate from halogenated solvents, strong acids, and oxidizing agents.

  • Labeling & Destruction: Label as "Corrosive Organic Amine Waste." Disposal must be handled by a certified hazardous waste contractor, typically via high-temperature incineration, as the compound combusts to form nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.

Workflow Visualization

The following diagram outlines the logical decision-making process for handling and spill response, ensuring a self-validating safety loop.

G Start Task: Handling 1-[(2-Hydroxyethyl)amino] -2-methylpropan-2-ol Hood Is Local Exhaust Ventilation Available? Start->Hood Resp_Yes Use Fume Hood (Face Velocity 80-100 fpm) Hood->Resp_Yes Yes Resp_No Don Half-Mask Respirator (Type A/P Cartridges) Hood->Resp_No No PPE Don Standard PPE: Nitrile/Butyl Gloves, Goggles, Resistant Lab Coat Resp_Yes->PPE Resp_No->PPE Spill Spill Occurs? PPE->Spill Spill_Yes Evacuate & Assess Volume Spill->Spill_Yes Yes Spill_No Proceed with Workflow Spill->Spill_No No Mitigation Neutralize with Weak Acid (e.g., Citric Acid) & Absorb Spill_Yes->Mitigation Disposal Dispose as Hazardous Alkaline Waste Spill_No->Disposal Post-Task Cleanup Mitigation->Disposal

Decision tree for PPE selection and spill mitigation when handling amino alcohols.

References

  • Title : CHEMICAL HANDLING GLOVE GUIDE Source : Health, Safety and Environment Office (Ansell Guide) URL : [Link]

  • Title : SDS GAS/SPEC* CS-Plus* Solvent Source : INEOS Oxide URL :[Link]

  • Title : TRIETHANOLAMINE | Occupational Safety and Health Administration Source : OSHA URL : [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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